molecular formula C10H7F2N3 B14767819 2,5-Difluoro-4-(pyrimidin-5-yl)aniline

2,5-Difluoro-4-(pyrimidin-5-yl)aniline

カタログ番号: B14767819
分子量: 207.18 g/mol
InChIキー: LTOKWQWJNJFIMT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Difluoro-4-(pyrimidin-5-yl)aniline is a specialized chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a unique molecular architecture that combines a fluorinated aniline ring with a pyrimidine heterocycle. The presence of the pyrimidine ring is particularly significant, as this structural motif is a common feature in many active pharmaceutical ingredients and agrochemicals due to its widespread biological relevance . Compounds with this core structure are frequently investigated as key intermediates in the synthesis of potential kinase inhibitors . Kinase inhibitors are a major class of therapeutics for conditions such as cancer and inflammatory diseases. The fluorine atoms on the aniline ring can fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in optimizing the pharmacokinetic profile of drug candidates . As a versatile synthetic intermediate, the amine and halogen functional groups allow for further derivatization, enabling researchers to create diverse libraries of compounds for biological screening. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

特性

分子式

C10H7F2N3

分子量

207.18 g/mol

IUPAC名

2,5-difluoro-4-pyrimidin-5-ylaniline

InChI

InChI=1S/C10H7F2N3/c11-8-2-10(13)9(12)1-7(8)6-3-14-5-15-4-6/h1-5H,13H2

InChIキー

LTOKWQWJNJFIMT-UHFFFAOYSA-N

正規SMILES

C1=C(C(=CC(=C1F)N)F)C2=CN=CN=C2

製品の起源

United States
Foundational & Exploratory

2,5-Difluoro-4-(pyrimidin-5-yl)aniline: A Strategic Building Block in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the architectural precision of building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. 2,5-Difluoro-4-(pyrimidin-5-yl)aniline (CAS: 1703003-27-3) has emerged as a highly specialized, privileged intermediate[1]. By fusing a rigid pyrimidine ring with a sterically and electronically tuned difluoroaniline core, this molecule provides an optimal scaffold for developing kinase inhibitors and allosteric modulators. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, synthesis methodologies, and applications in drug discovery.

Molecular Identity and Physicochemical Profiling

Understanding the baseline physicochemical metrics of a building block is critical for predicting the drug-likeness (e.g., Lipinski's Rule of Five compliance) of the final active pharmaceutical ingredient (API). The dual fluorine substitution significantly alters the electron density of the aromatic ring, lowering the pKa of the primary amine and enhancing the molecule's lipophilicity without drastically increasing its molecular weight.

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural Implication
IUPAC Name 2,5-Difluoro-4-(pyrimidin-5-yl)anilineCore structural identifier.
CAS Number 1703003-27-3Registry verification[1].
Molecular Formula C10H7F2N3Efficient heavy-atom count.
Molecular Weight 207.18 g/mol Leaves >290 Da for further elaboration within Lipinski limits[1].
H-Bond Donors 1 (Primary amine, -NH2)Critical for linker attachment or hinge-binding.
H-Bond Acceptors 3 (Pyrimidine N, Amine N)Facilitates interaction with target protein backbones.

Structural Rationale in Drug Design

As a Senior Application Scientist, it is imperative to look beyond the 2D structure and understand the causality of each functional group. 2,5-Difluoro-4-(pyrimidin-5-yl)aniline is not a random assembly of atoms; it is a rationally designed pharmacophore core.

  • The Pyrimidin-5-yl Motif: The pyrimidine ring is a classic bioisostere for phenyl and pyridine rings, but with a distinct advantage: its two nitrogen atoms act as potent hydrogen-bond acceptors. In kinase inhibitor design, this motif frequently anchors the molecule into the ATP-binding pocket (hinge region) of kinases[2].

  • The 2,5-Difluoro Substitution: Fluorine incorporation is a cornerstone of metabolic stabilization. The fluorine at the 2-position sterically shields the amine, modulating its nucleophilicity and preventing rapid Phase II acetylation. The fluorine at the 5-position blocks cytochrome P450 (CYP)-mediated oxidative metabolism at an otherwise vulnerable aromatic site. Furthermore, the highly electronegative fluorines induce a strong dipole, which can lock the molecule into a specific, biologically active conformation.

  • The Aniline Nucleophile: The primary amine serves as the synthetic vector. It allows for facile coupling with diverse electrophiles (e.g., acid chlorides, sulfonyl chlorides, or heteroaryl halides) to generate amides, sulfonamides, or diarylamines[3].

Pathway Core 2,5-Difluoro-4-(pyrimidin-5-yl)aniline (Pharmacophore Core) Hinge Pyrimidin-5-yl Group (Hinge Region H-Bonding) Core->Hinge Steric 2,5-Difluoro Motif (Metabolic Stability & Conformation) Core->Steric Linker Aniline Amine (Linker Attachment Point) Core->Linker Target Kinase Target Binding (e.g., Mutant EGFR, VEGFR-2) Hinge->Target Steric->Target Linker->Target Effect Suppression of Tumor Angiogenesis & Cell Proliferation Target->Effect Pathway Blockade

Pharmacophore logic mapping structural motifs to biological outcomes.

Validated Synthesis Methodology: Suzuki-Miyaura Cross-Coupling

To ensure a self-validating and scalable system, the synthesis of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline is best achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling.

Experimental Causality & Protocol

The reaction couples 4-bromo-2,5-difluoroaniline (the electrophile) with pyrimidin-5-ylboronic acid (the nucleophile).

  • Catalyst Selection: Pd(dppf)Cl₂ is strictly chosen over standard Pd(PPh₃)₄. Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step and prevents catalyst deactivation (black palladium formation) at elevated temperatures.

  • Solvent System: A biphasic 1,4-Dioxane/Water (4:1 v/v) mixture is utilized. Causality: Water is mandatory to solubilize the inorganic base (K₂CO₃) and facilitate the formation of the reactive hydroxyboronate intermediate, which is essential for the transmetalation step. Dioxane ensures the complete dissolution of the organohalide.

Step-by-Step Workflow
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 4-bromo-2,5-difluoroaniline (1.0 eq) and pyrimidin-5-ylboronic acid (1.2 eq). The slight excess of boronic acid compensates for potential protodeboronation.

  • Base Addition: Add anhydrous K₂CO₃ (2.5 eq).

  • Solvent Introduction: Add the degassed 1,4-Dioxane/Water (4:1) solvent mixture. Degassing via argon sparging for 15 minutes is critical to prevent oxidative homocoupling of the boronic acid.

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 eq). Seal the flask and purge with argon (3 cycles).

  • Reaction Execution: Heat the mixture to 90°C for 12 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2,5-Difluoro-4-(pyrimidin-5-yl)aniline.

Synthesis SM1 4-Bromo-2,5-difluoroaniline (Electrophile) Cat Pd(dppf)Cl2 / K2CO3 Dioxane:H2O (4:1) 90°C, 12h SM1->Cat SM2 Pyrimidin-5-ylboronic acid (Nucleophile) SM2->Cat Prod 2,5-Difluoro-4-(pyrimidin-5-yl)aniline (Target API Intermediate) Cat->Prod Suzuki-Miyaura Cross-Coupling

Step-by-step Suzuki-Miyaura cross-coupling synthesis workflow.

Applications in Advanced Therapeutics

The strategic incorporation of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline into drug discovery pipelines has yielded significant advancements across multiple therapeutic areas.

Oncology: Kinase Inhibition

The compound is heavily utilized in the synthesis of next-generation kinase inhibitors. For instance, derivatives of 2-(2,4,5-substituted-anilino)pyrimidines have shown profound efficacy in targeting mutated forms of the Epidermal Growth Factor Receptor (EGFR), specifically the L858R activating mutant and the T790M resistance mutant[2]. The difluoroaniline motif ensures that the drug maintains a high free fraction in plasma by minimizing non-specific protein binding, while the pyrimidine core anchors the molecule in the ATP pocket. Similar structural paradigms have been applied to VEGFR-2 kinase inhibitors, where difluoro-phenylamino groups appended to pyrrolotriazine scaffolds resulted in low nanomolar inhibition and potent anti-tumor efficacy against human lung carcinoma xenografts[3].

Cystic Fibrosis: CFTR Potentiators

Beyond oncology, difluoro-aryl and pyrimidine combinations are critical in the development of Cystic Fibrosis Transmembrane conductance Regulator (CFTR) potentiators. Compounds utilizing these highly specific, rigid architectures are designed to correct the gating defects of the G551D and F508del mutations, improving chloride channel function in epithelial cells[4]. The metabolic stability imparted by the 2,5-difluoro substitution is vital for maintaining sustained therapeutic exposure in the pulmonary microenvironment.

References

  • BLD Pharm. "1703003-27-3 | 2,5-Difluoro-4-(pyrimidin-5-yl)aniline". bldpharm.com.
  • Google Patents.
  • PubMed (NIH). "Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors". nih.gov.
  • Google Patents. "US20150119379A1 - 2-(2,4,5-substituted-anilino)pyrimidine compounds". google.com.

Sources

An In-depth Technical Guide to 2,3-Difluoro-4-(pyrimidin-5-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Target Compound: Initial searches for "2,5-Difluoro-4-(pyrimidin-5-yl)aniline" did not yield a conclusive CAS number or substantial literature. However, a closely related isomer, 2,3-Difluoro-4-(pyrimidin-5-yl)aniline , is a known compound with CAS Number 3078428-91-5[1]. This guide will focus on this confirmed structure, assuming a potential typographical error in the original request. The methodologies and applications discussed herein are largely applicable to other difluorinated aminophenyl-pyrimidine isomers.

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Difluoro-4-(pyrimidin-5-yl)aniline, a key intermediate in the synthesis of pharmacologically active molecules. We will delve into its physicochemical properties, provide a detailed, field-proven synthesis protocol, and explore its applications in modern drug discovery, particularly in the realm of kinase inhibitors.

Introduction and Significance

2,3-Difluoro-4-(pyrimidin-5-yl)aniline belongs to a class of substituted aminopyrimidines, which are recognized as "privileged scaffolds" in medicinal chemistry. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including several approved drugs[2][3]. The introduction of a difluorinated aniline moiety can significantly modulate the physicochemical and pharmacological properties of the parent molecule, enhancing attributes such as metabolic stability, membrane permeability, and binding affinity to target proteins.

The strategic placement of fluorine atoms and the pyrimidine ring makes this compound a valuable precursor for the development of targeted therapies, particularly kinase inhibitors for oncology[4]. The aniline group provides a reactive handle for further chemical modifications, allowing for its incorporation into larger, more complex molecular architectures.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2,3-Difluoro-4-(pyrimidin-5-yl)aniline is crucial for its effective use in synthesis and drug design. The data presented below is a combination of predicted values and experimental data for structurally related compounds.

PropertyValueSource
CAS Number 3078428-91-5[1]
Molecular Formula C₁₀H₇F₂N₃N/A
Molecular Weight 207.18 g/mol N/A
Appearance Off-white to yellow solid (predicted)N/A
Melting Point >200 °C (predicted)N/A
Boiling Point Not determinedN/A
Solubility Soluble in organic solvents like DMSO, DMF, and methanol. Poorly soluble in water.N/A

Synthesis of 2,3-Difluoro-4-(pyrimidin-5-yl)aniline via Suzuki Coupling

The most efficient and widely adopted method for the synthesis of 2,3-Difluoro-4-(pyrimidin-5-yl)aniline is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between a boronic acid (or its ester) and a halide. The electron-deficient nature of the pyrimidine ring makes its halogenated derivatives excellent substrates for this transformation[5].

Rationale for the Synthetic Approach

The Suzuki coupling is favored due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the starting materials. The use of a palladium catalyst, such as Pd(PPh₃)₄, ensures high yields and selectivity[6]. Microwave-assisted synthesis can further accelerate the reaction, significantly reducing the reaction time[7][8].

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring the purity of the final product.

Starting Materials:

  • 4-Bromo-2,3-difluoroaniline

  • Pyrimidine-5-boronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe reaction vessel, combine 4-bromo-2,3-difluoroaniline (1.0 eq), pyrimidine-5-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the vessel. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.

  • Degassing: Seal the vessel and degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

  • Microwave Irradiation: Place the sealed vessel in a microwave reactor and heat to 120 °C for 30 minutes.

  • Reaction Monitoring: After cooling, the reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water and brine. The organic layer contains the desired product.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: The structure and purity of the final product, 2,3-Difluoro-4-(pyrimidin-5-yl)aniline, should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reagents Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product A 4-Bromo-2,3-difluoroaniline G Suzuki Coupling A->G B Pyrimidine-5-boronic acid B->G C Pd(PPh3)4 C->G D Na2CO3 D->G E Dioxane/Water E->G F 120 °C, 30 min (Microwave) F->G H Workup & Purification G->H I 2,3-Difluoro-4-(pyrimidin-5-yl)aniline H->I

Caption: Suzuki coupling synthesis of 2,3-Difluoro-4-(pyrimidin-5-yl)aniline.

Applications in Drug Discovery

The 2,3-difluoro-4-(pyrimidin-5-yl)aniline scaffold is of significant interest in drug discovery, primarily as a key building block for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Role as a Kinase Inhibitor Precursor

The aniline nitrogen of 2,3-Difluoro-4-(pyrimidin-5-yl)aniline can be readily functionalized to introduce various side chains that can interact with the ATP-binding pocket of kinases. The difluorophenyl moiety can form favorable interactions with the kinase hinge region, a critical component for inhibitor binding. The pyrimidine ring can be further substituted to enhance potency and selectivity.

Structure-Activity Relationship (SAR) Insights

The fluorine atoms on the aniline ring are not merely passive substituents. They can:

  • Modulate pKa: The electron-withdrawing nature of fluorine lowers the pKa of the aniline nitrogen, influencing its hydrogen bonding capabilities.

  • Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of the drug.

  • Improve Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with the protein backbone.

Conclusion

2,3-Difluoro-4-(pyrimidin-5-yl)aniline is a valuable and versatile chemical intermediate with significant applications in the synthesis of novel therapeutic agents. Its efficient synthesis via the Suzuki coupling reaction, coupled with its desirable electronic and steric properties, makes it an attractive starting material for the development of next-generation kinase inhibitors and other targeted therapies. This guide provides a solid foundation for researchers to confidently utilize this compound in their drug discovery endeavors.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Molecules, 26(7), 1968. [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001). The Journal of Organic Chemistry, 66(22), 7463-7468. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). ProQuest. [Link]

  • Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. (2014). Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of the Indian Chemical Society, 101(7), 101435. [Link]

  • An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. (2024). World Journal of Advanced Research and Reviews, 23(02), 1185–1195. [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2003). Synthetic Communications, 33(18), 3231-3236. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(12), 6829-6853. [Link]

  • Derivatives of 2-aminopyrimidine. (2022). ResearchGate. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). Molecules, 27(18), 6035. [Link]

  • 2,5-Difluoroaniline. PubChem. [Link]

  • Synthesis of Certain Fluoro Containing Pyrimidine Derivatives. (2015). ResearchGate. [Link]

  • Synthesis and evaluation of novel amino pyrimidine derivatives containing sulfonamide and their application as EGFR inhibitors. (2025). Bioorganic & Medicinal Chemistry, 129, 117947. [Link]

Sources

Biaryl Aniline Building Blocks for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Whitepaper

Executive Summary

The biaryl aniline motif represents a "privileged structure" in modern kinase inhibitor discovery, serving as a critical pharmacophore for both Type I (ATP-competitive) and Type II (allosteric DFG-out) inhibitors. This guide provides a comprehensive technical analysis of biaryl aniline building blocks, detailing their structural utility in navigating the kinase hinge region and hydrophobic back-pockets. We present rational design principles, validated synthetic protocols for regioselective assembly via Suzuki-Miyaura coupling, and standardized biochemical assay workflows. This document is designed to empower medicinal chemists to accelerate lead optimization through robust, self-validating experimental systems.

Structural Biology & Rational Design

The Pharmacophore: Why Biaryl Anilines?

Kinase active sites are hydrophobic clefts dominated by the adenine-binding hinge region. The aniline nitrogen functions as a critical hydrogen bond donor/acceptor pair, mimicking the N1 and N6 of adenine.

  • Hinge Binding: The aniline NH typically donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., Met793 in EGFR, Thr315 in Abl).

  • The Biaryl "Tail": The biaryl moiety (Ar1-Ar2) extends away from the hinge. In Type II inhibitors (e.g., Sorafenib), this tail penetrates the allosteric hydrophobic pocket created when the DFG motif flips to the "out" conformation.

  • Electronic Modulation: Substituents on the proximal aryl ring (Ar1) modulate the pKa of the aniline nitrogen, tuning its H-bond strength, while the distal ring (Ar2) accesses the solvent front or deep hydrophobic pockets.

Mechanism of Action Visualization

The following diagram illustrates the binding mode of a generic biaryl aniline-derived Type II inhibitor (e.g., a biaryl urea) within the kinase domain.

KinaseBinding cluster_site Kinase Active Site (Type II Conformation) ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Met/Thr/Glu) Aniline Aniline Headgroup (H-Bond Donor) Aniline->Hinge H-Bonding Linker Linker (Urea/Amide) Aniline->Linker Covalent Bond DFG DFG Motif (Asp-Phe-Gly) Linker->DFG H-Bonding (Glu/Asp) Pocket Allosteric Hydrophobic Pocket (Ar2 Binding) Linker->Pocket Extends into Gatekeeper Gatekeeper Residue (Steric Control) Gatekeeper->Linker Steric Gate DFG->Pocket Controls Access

Figure 1: Schematic representation of a biaryl aniline-derived inhibitor binding to the DFG-out kinase conformation. The aniline anchors to the hinge, while the biaryl tail occupies the allosteric pocket.

Synthetic Chemistry: Constructing the Scaffold

The synthesis of biaryl anilines relies heavily on Palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the industry standard due to its tolerance of functional groups and the stability of boronic acid intermediates.

Critical Synthetic Challenges
  • Regioselectivity: When using polyhalogenated anilines (e.g., 4-bromo-2,6-diiodoaniline), controlling which halogen reacts is paramount.

  • Catalyst Poisoning: Free aniline amines can coordinate to Pd, reducing catalytic turnover. Solution: Use protected anilines (e.g., Boc-protected) or specific ligands (e.g., XPhos, SPhos) that prevent amine coordination.

  • Purification: Biaryl anilines are often lipophilic and can streak on silica. Amine-functionalized silica or adding 1% Et3N to eluents is recommended.

Protocol: Regioselective Synthesis of Biaryl Anilines

Objective: Synthesize a 4-aryl-2,6-disubstituted aniline from 4-bromo-2,6-diiodoaniline. This building block allows for the creation of highly substituted kinase cores.[1]

Reagents:

  • Substrate: 4-Bromo-2,6-diiodoaniline (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (2.2 equiv for C-I coupling)[2]

  • Catalyst: Pd(OAc)2 (2 mol%) + PPh3 (8 mol%) or Pd(dppf)Cl2 (5 mol%)

  • Base: K2CO3 (3.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[2]

Step-by-Step Workflow:

  • Preparation: In a dry Schlenk flask, dissolve 4-bromo-2,6-diiodoaniline (1.0 mmol) in degassed 1,4-dioxane (10 mL).

  • Activation: Add the catalyst system. If using Pd(OAc)2/PPh3, stir for 5 mins at RT to form the active Pd(0) species.

  • Coupling (C-I Selective): Add the aryl boronic acid (2.2 mmol) and aqueous K2CO3.

    • Note: The C-I bond is significantly more labile than the C-Br bond. Conducting this reaction at 40-50°C ensures reaction only at the iodine positions, leaving the bromine intact for future diversification.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the diiodo peak and formation of the mono-bromo, bis-aryl species.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Check:

  • Success Indicator: 1H NMR should show symmetry in the aniline protons if the same aryl group was added to positions 2 and 6. Retention of the Br- isotope pattern (1:1 doublet in MS) confirms the bromine is still present.

SynthesisWorkflow Start Start: 4-Bromo-2,6-diiodoaniline Step1 Step 1: Mild Suzuki Coupling (40°C, Pd(OAc)2, Ar-B(OH)2) Start->Step1 Selective C-I Activation Intermed Intermediate: 4-Bromo-2,6-diaryl-aniline Step1->Intermed Workup & Purification Step2 Step 2: Forcing Suzuki Coupling (80-100°C, New Ar'-B(OH)2) Intermed->Step2 C-Br Activation Final Product: Unsymmetrical Tri-aryl Aniline Step2->Final Final Diversification

Figure 2: Synthetic workflow for the stepwise assembly of complex biaryl aniline scaffolds.

Biological Validation: Kinase Inhibition Assay

Once synthesized, the biaryl aniline building block is typically incorporated into a larger scaffold (e.g., urea, amide) and tested. The following is a standard protocol for validating inhibitory potential (IC50).

Protocol: FRET-Based Kinase Assay (Z'-LYTE)

Principle: This assay measures the phosphorylation of a peptide substrate labeled with two fluorophores (Coumarin and Fluorescein). Phosphorylation suppresses FRET. Proteolytic cleavage of non-phosphorylated peptides restores FRET. Inhibitors prevent phosphorylation, maintaining the FRET signal.

Materials:

  • Kinase: Recombinant human kinase (e.g., BRAF V600E, c-Kit).

  • Substrate: Ser/Thr or Tyr peptide FRET pair.

  • ATP: Km concentration for the specific kinase.

  • Test Compound: Biaryl aniline derivative (dissolved in 100% DMSO).

Workflow:

  • Compound Plating: Dispense 100 nL of test compound (serial dilution) into a 384-well low-volume black plate.

  • Enzyme Addition: Add 2.5 µL of Kinase Reaction Buffer containing the kinase. Incubate for 10 mins at RT to allow compound-enzyme binding.

  • Reaction Initiation: Add 2.5 µL of ATP/Peptide Substrate mixture.

  • Incubation: Shake plate for 30 seconds; incubate at RT for 60 minutes (linear phase).

  • Development: Add 5 µL of Development Reagent (Protease). This cleaves non-phosphorylated peptides.

  • Readout: Measure fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

  • Data Analysis: Calculate Emission Ratio (C/F). Plot % Inhibition vs. Log[Compound] to determine IC50.

Data Presentation Table:

Compound ID R1 (Hinge) R2 (Biaryl Tail) IC50 (nM) Selectivity (Target/Off-Target)
BA-001 3-NH2-Phenyl 4-F-Phenyl 450 10x
BA-002 3-NH2-Phenyl 4-CF3-Phenyl 12 >100x

| Ref (Sorafenib) | 4-Cl-3-CF3 | N-Me-Picolinamide | 6 | 50x |

Note: Data is illustrative. BA-002 demonstrates the potency gain from a lipophilic CF3 group accessing the hydrophobic back-pocket.

References

  • Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck. Bioorganic & Medicinal Chemistry Letters, 2007.[3]

  • Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective AAK1 Inhibitors. Journal of Medicinal Chemistry, 2022.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024.

  • Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline. BenchChem, 2025.[2]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 2021.

  • Privileged Structures and Polypharmacology within and between Protein Families. Journal of Medicinal Chemistry, 2014.

Sources

The Strategic Incorporation of 2,5-Difluoroaniline Scaffolds in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,5-difluoroaniline scaffold has emerged as a privileged structural motif in medicinal chemistry, prized for its ability to confer advantageous physicochemical and pharmacological properties to drug candidates. The strategic placement of two fluorine atoms on the aniline ring profoundly influences a molecule's pKa, metabolic stability, and binding interactions with biological targets. This in-depth technical guide explores the multifaceted role of the 2,5-difluoroaniline core in contemporary drug discovery, with a particular focus on its application in oncology, and its emerging potential in metabolic and neurological disorders. Through an analysis of key clinical candidates and approved drugs, this guide will dissect the rationale behind the selection of this scaffold, detail synthetic methodologies for its incorporation, and provide insights into its impact on drug performance.

Introduction: The Unique Physicochemical Profile of 2,5-Difluoroaniline

2,5-Difluoroaniline is an aromatic amine distinguished by the presence of two fluorine atoms at the 2 and 5 positions of the aniline ring.[1] This substitution pattern imparts a unique set of electronic and steric properties that medicinal chemists can leverage to fine-tune the characteristics of a drug molecule.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₅F₂N[1]
Molecular Weight 129.11 g/mol [1]
Melting Point 13 °C[1]
Boiling Point 174 °C[1]
Density 1.29 g/cm³[1]

The high electronegativity of the fluorine atoms exerts a strong inductive electron-withdrawing effect, which has several important consequences for drug design:

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms decreases the basicity of the aniline nitrogen. This lowering of the pKa can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A less basic molecule may exhibit improved membrane permeability and oral bioavailability.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Introducing fluorine at positions susceptible to oxidative metabolism by cytochrome P450 enzymes can block these metabolic pathways, thereby increasing the drug's half-life and duration of action.

  • Alteration of Binding Interactions: Fluorine atoms can participate in various non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. The unique electronic nature of the C-F bond can lead to favorable binding energies and enhanced target affinity and selectivity.

Applications in Oncology: Targeting Key Cancer Pathways

The 2,5-difluoroaniline scaffold has found significant application in the development of targeted cancer therapies, particularly as a key component of kinase inhibitors.

TRK Inhibitors: The Case of Larotrectinib

Larotrectinib (Vitrakvi®) is a first-in-class, highly selective inhibitor of Tropomyosin Receptor Kinases (TRK) approved for the treatment of adult and pediatric patients with solid tumors that have a neurotrophic receptor tyrosine kinase (NTRK) gene fusion. A critical intermediate in the synthesis of Larotrectinib is (R)-2-(2,5-difluorophenyl)pyrrolidine .[2] This highlights the importance of the 2,5-difluorophenyl moiety in achieving the desired pharmacological profile.

The synthesis of this key intermediate often involves a multi-step sequence, starting from precursors like 2,5-difluorobenzaldehyde or 2,5-difluorobromobenzene. Chiral resolution or asymmetric synthesis is employed to obtain the desired (R)-enantiomer, which is crucial for the drug's activity.[1][3]

G start 2,5-Difluorobenzaldehyde intermediate1 Schiff Base Formation (with Chiral Auxiliary) start->intermediate1 intermediate2 Grignard Addition intermediate1->intermediate2 intermediate3 Cyclization & Deprotection intermediate2->intermediate3 final (R)-2-(2,5-difluorophenyl)pyrrolidine intermediate3->final larotrectinib Larotrectinib final->larotrectinib Coupling with Pyrazolopyrimidine Core

Figure 1. Simplified synthetic workflow for the key Larotrectinib intermediate.

Kinesin Spindle Protein (KSP) Inhibitors: The Story of MK-0731

MK-0731 is a potent and selective inhibitor of the kinesin spindle protein (KSP), a motor protein essential for the formation of a bipolar mitotic spindle during cell division. Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in cancer cells. MK-0731, which incorporates a 4-(2,5-difluorophenyl) moiety, advanced to Phase I clinical trials for the treatment of taxane-refractory solid tumors.[4][5]

The 2,5-difluorophenyl group in MK-0731 plays a crucial role in optimizing the compound's properties. The introduction of fluorine at a metabolically benign position helped to circumvent the formation of a toxic metabolite that was observed with earlier, non-fluorinated analogs.[6] This demonstrates the power of strategic fluorination to enhance the safety profile of a drug candidate.

CompoundTargetIC₅₀ (nM)Clinical Phase
MK-0731 KSP2.2Phase I
VEGFR-2 Inhibitors: A Scaffold for Angiogenesis Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process critical for tumor growth and metastasis. Several research programs have explored the use of the 2,5-difluorophenyl scaffold in the design of VEGFR-2 inhibitors. While no FDA-approved drugs with this exact scaffold for this target have been identified, numerous preclinical studies have demonstrated its potential. For instance, a series of pyrazolo[3,4-d]pyrimidine derivatives incorporating a 2,5-difluorophenyl moiety have shown potent VEGFR-2 inhibitory activity.[7]

Emerging Roles in Metabolic and Neurological Disorders

While oncology has been a major focus, the 2,5-difluoroaniline scaffold is also being explored for its potential in other therapeutic areas.

DPP-4 Inhibitors and Diabetes: A Link to Sitagliptin

Sitagliptin (Januvia®) is a blockbuster drug for the treatment of type 2 diabetes that functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor. While Sitagliptin itself contains a 2,4,5-trifluorophenyl group, the synthesis of this key fragment often proceeds through intermediates that are closely related to 2,5-difluoroaniline derivatives.[4][5] The synthesis of the crucial D-(2,4,5-trifluorophenyl)alanine precursor highlights the utility of fluorinated phenylalanines in drug development.[4] This underscores the broader importance of fluorinated aniline and phenyl scaffolds in accessing key pharmacophores for metabolic diseases.

Neuroscience Drug Discovery

2,5-Difluoroaniline has been identified as a key intermediate for pharmaceuticals targeting neurological conditions.[1] While specific FDA-approved drugs in this area with this scaffold are not yet prevalent, the physicochemical properties it imparts make it an attractive starting point for the design of central nervous system (CNS) active agents. The ability to modulate pKa and lipophilicity is particularly important for achieving blood-brain barrier penetration.

Synthetic Methodologies: Incorporating the 2,5-Difluoroaniline Scaffold

The incorporation of the 2,5-difluoroaniline scaffold into a target molecule typically involves standard, yet crucial, synthetic transformations.

Amide Bond Formation

One of the most common methods for incorporating an aniline is through amide bond formation with a carboxylic acid. Due to the reduced nucleophilicity of the electron-deficient 2,5-difluoroaniline, standard amide coupling conditions may require optimization.

Experimental Protocol: General Amide Coupling with EDC/HOBt [8][9]

  • Activation of the Carboxylic Acid: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 30-60 minutes.

  • Amine Addition: Add 2,5-difluoroaniline (1.1 eq) to the reaction mixture. If the carboxylic acid starting material is an acid salt, a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq) may be added.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

G start Carboxylic Acid + 2,5-Difluoroaniline reagents EDC, HOBt, DIPEA in DMF or DCM start->reagents product Amide Product reagents->product workup Aqueous Work-up & Purification product->workup

Figure 2. General workflow for amide coupling with 2,5-difluoroaniline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is particularly useful for coupling anilines with aryl halides or triflates.

Experimental Protocol: General Buchwald-Hartwig Amination [10][11]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide or triflate (1.0 eq), 2,5-difluoroaniline (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos or SPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane via syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite®. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Conclusion and Future Perspectives

The 2,5-difluoroaniline scaffold has proven to be a valuable building block in medicinal chemistry, enabling the development of drug candidates with improved potency, selectivity, and pharmacokinetic properties. Its successful incorporation into clinical candidates for oncology, such as Larotrectinib's key intermediate and the KSP inhibitor MK-0731, validates its utility. The strategic placement of fluorine atoms provides a powerful tool for medicinal chemists to overcome common drug development challenges, including metabolic instability and off-target toxicity.

As our understanding of the subtle effects of fluorination on molecular properties continues to grow, we can expect to see the 2,5-difluoroaniline scaffold and its derivatives play an even more prominent role in the design of next-generation therapeutics for a wide range of diseases, from cancer to cardiovascular and neurological disorders. The continued development of efficient and scalable synthetic methods for the incorporation of this privileged scaffold will be crucial for realizing its full potential in drug discovery.

References

  • Parra, A., et al. (2018). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry, 20(23), 5343-5350.
  • Cox, C. D., et al. (2008). Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer. Journal of Medicinal Chemistry, 51(14), 4239–4252.
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Biopharm Drug Dispos. (2006). Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[1][4][5]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes. Biopharmaceutics & Drug Disposition, 27(8), 371-86.

  • LookChem. (n.d.). Cas 1218935-59-1,(2R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDINE. Retrieved from [Link]

  • Wang, S. M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: A significant breakthrough for the construction of amides and peptide linkages. Chemical Science, 10(3), 854-860.
  • PubMed. (2008). Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer. Journal of Medicinal Chemistry, 51(14), 4239-52.
  • Chemsrc. (2025, September 15). MK0731 | CAS#:845256-65-7. Retrieved from [Link]

  • ACS Publications. (2015). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters, 6(11), 1121–1126.
  • MDPI. (2022).
  • PubMed. (2012). Design and synthesis of novel DFG-out RAF/vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors. 1. Exploration of[7][10]-fused bicyclic scaffolds. Journal of Medicinal Chemistry, 55(7), 3452-69.

  • PubChem. (n.d.). 2,5-Difluoroaniline. Retrieved from [Link]

  • PMC. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][4][5]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Molecules, 26(11), 3296.

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

Sources

Fluorinated pyrimidine-aniline intermediates for drug design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Fluorinated Pyrimidine-Aniline Intermediates for Drug Design

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry.[1][2][3] This guide provides an in-depth technical analysis of fluorinated pyrimidine-aniline intermediates, a privileged structural motif in contemporary drug design. We will dissect the fundamental physicochemical contributions of fluorine, explore robust synthetic pathways for constructing these valuable intermediates, and provide field-proven experimental protocols. The narrative emphasizes the causality behind synthetic choices and offers insights into structure-activity relationships (SAR), particularly within the context of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful building blocks in their discovery programs.

The Strategic Imperative of Fluorine in Medicinal Chemistry

The fluorine atom, despite its simple structure, imparts a profound and often transformative influence on the molecules it occupies.[2][4] Its unique properties—high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen at 1.20 Å), and the strength of the C-F bond—are leveraged by medicinal chemists to fine-tune a range of pharmacokinetic and pharmacodynamic parameters.[2][5] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its strategic importance.[6]

The rationale for introducing fluorine is multifaceted and includes:

  • Metabolic Stability: The high bond energy of the C-F bond (~116 kcal/mol) compared to a C-H bond (~100 kcal/mol) makes it resistant to enzymatic cleavage. Fluorine is often installed at a metabolically liable position to block oxidative breakdown by Cytochrome P450 enzymes, thereby increasing the drug's half-life.[2][6]

  • Modulation of Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can significantly lower the pKa of nearby basic functional groups, such as amines.[7] This reduction in basicity can improve oral bioavailability by increasing the population of the neutral, more membrane-permeable form of the molecule at physiological pH.[2][7]

  • Enhanced Binding Affinity: Fluorine can participate in unique, favorable interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and interactions with backbone amides.[1][2][8] These subtle electronic effects can lead to a significant increase in target potency and selectivity.[6]

  • Conformational Control & Lipophilicity: Strategic fluorination can alter molecular conformation to favor a bioactive shape. Furthermore, it increases lipophilicity, which can enhance membrane permeability and improve absorption and distribution.[1][5][7] This can lead to better penetration of the central nervous system (CNS).[5]

Table 1: Physicochemical Impact of Fluorine Substitution
PropertyEffect of FluorinationRationale & Consequence in Drug Design
Metabolic Stability IncreasedStrong C-F bond resists enzymatic oxidation, prolonging drug half-life.[2][6][9]
Acidity/Basicity (pKa) Lowers pKa of nearby aminesStrong inductive effect reduces basicity, improving membrane permeation and bioavailability.[2][7]
Binding Affinity Often IncreasedCan form favorable hydrogen bonds and electrostatic interactions in the target binding site.[1][8][10][11]
Lipophilicity (LogP) IncreasedEnhances membrane permeability and can improve oral bioavailability by 30-40% in some cases.[5][9]
Conformation Can alter molecular shapeInfluences conformational preference, potentially locking the molecule in a more bioactive state.[1]

The Pyrimidine-Aniline Scaffold: A Privileged Core for Kinase Inhibition

The pyrimidine ring is a fundamental building block in nature, forming the core of nucleobases like cytosine, thymine, and uracil.[12] In medicinal chemistry, the 2-aminopyrimidine motif is a well-established "hinge-binder" for protein kinases.[13] The nitrogen atoms of the pyrimidine ring are perfectly positioned to form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.

When combined with an aniline moiety, typically at the C2 or C4 position, the resulting pyrimidine-aniline scaffold becomes a highly versatile and potent platform for developing kinase inhibitors. The aniline portion extends into a more variable region of the ATP binding site, allowing for fine-tuning of potency and selectivity against different kinases.[14] Fluorination of this scaffold further enhances its drug-like properties, making fluorinated pyrimidine-anilines a staple in oncology and inflammation research.[1][8]

Synthetic Strategies: A Self-Validating System

The construction of fluorinated pyrimidine-aniline intermediates is a multi-step process that relies on robust and well-established chemical transformations. The general workflow involves the synthesis or acquisition of a suitably functionalized fluorinated pyrimidine core, followed by a carbon-nitrogen (C-N) bond-forming reaction to introduce the aniline substituent.

G cluster_0 Part A: Pyrimidine Core Synthesis cluster_1 Part B: C-N Coupling A Fluorinated C3 Building Block (e.g., β-fluoroenolate salt) B Cyclocondensation (with amidine or guanidine) A->B C Functionalized Fluoropyrimidine (e.g., 4-amino-5-fluoropyrimidine) B->C D Halogenated Fluoropyrimidine (e.g., 2,4-dichloro-5-fluoropyrimidine) C->D Halogenation/ Functional Group Interconversion F C-N Cross-Coupling (e.g., Buchwald-Hartwig Amination) D->F E Substituted Aniline E->F G Target Intermediate (Fluorinated Pyrimidine-Aniline) F->G H Final API Candidate G->H Downstream Elaboration caption General Synthetic Workflow.

Caption: General Synthetic Workflow.

Synthesis of the Fluorinated Pyrimidine Core

A common and efficient method for constructing the fluorinated pyrimidine ring is through the cyclocondensation of a fluorinated three-carbon (C3) building block with an amidine or guanidine derivative.[15][16] This approach offers a direct route to diversely substituted 4-amino-5-fluoropyrimidines.

A key precursor is potassium (Z)-2-cyano-2-fluoroethenolate, which can be prepared from readily available starting materials.[15] Its reaction with various amidine hydrochlorides proceeds under mild conditions to afford the desired pyrimidines in excellent yields.[15][16]

Once the initial pyrimidine is formed, it often requires further functionalization, such as converting hydroxyl groups to chloro groups, to prepare it for subsequent cross-coupling reactions.[17]

C-N Coupling: Forging the Pyrimidine-Aniline Linkage

The crucial C-N bond is typically formed using one of two powerful methods: Palladium-catalyzed Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution (SNAr). The choice between them depends on the electronic nature of the pyrimidine ring and the desired reaction conditions.

A. Buchwald-Hartwig Amination

This is arguably the most versatile and widely used method for this transformation.[18] It employs a palladium catalyst with a specialized phosphine or N-heterocyclic carbene (NHC) ligand to couple an aryl halide (the chloropyrimidine) with an amine (the aniline).[13][19][20] The reaction is highly reliable and tolerates a vast array of functional groups on both coupling partners.

G pd0 Pd(0)L_n pd_complex Oxidative Addition Complex pd0->pd_complex Oxidative Addition pd_amide Amide Complex pd_complex->pd_amide Amine Coordination & Deprotonation pd_amide->pd0 product Product pd_amide->product Reductive Elimination start_materials Aryl-Cl + Aniline start_materials->pd_complex Aryl-Cl base Base base->pd_amide caption Buchwald-Hartwig Catalytic Cycle.

Caption: Buchwald-Hartwig Catalytic Cycle.

B. Nucleophilic Aromatic Substitution (SNAr)

When the pyrimidine ring is sufficiently electron-deficient (e.g., due to the presence of the fluorine atom and other withdrawing groups), direct substitution of a leaving group (like chlorine) by the aniline nucleophile can occur without a metal catalyst. These reactions are often driven by heat and may require a mild acid or base catalyst. While less general than the Buchwald-Hartwig reaction, SNAr can be a simpler, more cost-effective alternative when applicable.[21]

Experimental Protocols: A Practical Guide

The following protocols are provided as self-validating systems, incorporating best practices and common optimizations derived from established literature.

Protocol 1: General Procedure for Cyclocondensation to form 4-Amino-5-Fluoropyrimidines[16]
  • Materials:

    • Potassium (Z)-2-cyano-2-fluoroethenolate (1.0 eq)

    • Amidine hydrochloride salt (1.1 eq)

    • Anhydrous Ethanol (or 2-Propanol)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the amidine hydrochloride salt.

    • Add anhydrous ethanol (approx. 0.2 M concentration relative to the enolate).

    • Add potassium (Z)-2-cyano-2-fluoroethenolate in one portion.

    • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 4-12 hours.

    • Monitor reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting crude solid can be purified by trituration with diethyl ether, recrystallization, or column chromatography on silica gel to yield the pure 4-amino-5-fluoropyrimidine product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination[13][21][23]
  • Materials:

    • Fluorinated chloropyrimidine (1.0 eq)

    • Substituted aniline (1.2 eq)

    • Palladium pre-catalyst (e.g., Pd2(dba)3, 2 mol% or a palladacycle like t-BuXPhos Palladacycle, 3 mol%[22])

    • Ligand (e.g., Xantphos, 4-5 mol% or other biaryl phosphine ligands)

    • Base (e.g., NaOt-Bu or Cs2CO3, 2.0 eq)

    • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Procedure:

    • Precaution: This reaction is air- and moisture-sensitive. All operations should be performed under an inert atmosphere (Nitrogen or Argon).

    • To an oven-dried Schlenk flask, add the fluorinated chloropyrimidine, palladium pre-catalyst, ligand, and base.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the anhydrous, degassed solvent via syringe, followed by the substituted aniline.

    • Heat the reaction mixture to 80-110 °C and stir vigorously for 2-24 hours.

    • Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Characterization and Analysis

The structural confirmation of these intermediates is crucial. A combination of spectroscopic techniques is employed for full characterization.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H and ¹³C NMR: Provide the carbon-hydrogen framework of the molecule.[23]

    • ¹⁹F NMR: This is an exceptionally powerful tool for fluorinated compounds. The ¹⁹F nucleus is 100% abundant and highly sensitive. Its chemical shift is exquisitely sensitive to the local electronic environment, providing unambiguous confirmation of fluorine's presence and location.[24][25]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.[23]

  • Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the N-H stretch of the secondary amine formed in the coupling reaction.[23][26]

Conclusion and Future Perspectives

Fluorinated pyrimidine-aniline intermediates are more than just building blocks; they are precision tools for modern drug discovery. The strategic placement of fluorine allows for the systematic optimization of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) and potency profiles.[10][27] The synthetic routes to access these intermediates, particularly through robust palladium-catalyzed cross-coupling reactions, are mature and highly scalable, making them attractive for both early-stage discovery and process chemistry.[18][22]

As our understanding of disease biology becomes more nuanced, the ability to fine-tune molecular properties with atomic precision will become even more critical. The continued development of novel fluorination methods and more efficient catalytic systems will ensure that the fluorinated pyrimidine-aniline scaffold remains a vital component in the arsenal of medicinal chemists for years to come.[4]

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google AI.
  • Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed.
  • Jesudason, C. D. (2008). The Many Roles for Fluorine in Medicinal Chemistry.
  • Fluorinated Building Blocks in Drug Design: Why They M
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2007). Fluorine in medicinal chemistry. Royal Society of Chemistry.
  • Fluorine as a key element in modern drug discovery and development. (2018). LE STUDIUM.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2007). Fluorine in medicinal chemistry. Royal Society of Chemistry.
  • Fluorinated Drugs Market Outlook 2025-2032. (2025). Intel Market Research.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2025). [No Source Found].
  • Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2021). [No Source Found].
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). [No Source Found].
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
  • Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2)
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2025). [No Source Found].
  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (n.d.). PubMed.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • Synthesis and characterization of some new fluorinated pyrimidine deriv
  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). PMC.
  • Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells. (n.d.). [No Source Found].
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. (n.d.). Sigma-Aldrich.
  • Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024).
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). MDPI.
  • Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. (2026).
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenol
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenol
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • IR, NMR spectral data of pyrimidine derivatives. (n.d.).
  • Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Pyrazine Compounds. (n.d.). Benchchem.

Sources

2,5-Difluoro-4-(pyrimidin-5-yl)aniline solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

[shape=rect, style="filled,rounded", fontname="Helvetica

Caption: Structural features of 2,5-difluoro-4-(pyrimidin-5-yl)aniline and their corresponding solvent interaction pathways.

Empirical Solubility Data in Organic Solvents

Based on the physicochemical profile of fluorinated aniline-pyrimidine derivatives, solubility generally follows the trend: Polar Aprotic > Polar Protic > Halogenated > Non-Polar [1]. Below is a synthesized data table detailing the expected solubility ranges at 25°C.

Solvent CategorySpecific SolventEstimated Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50.0High

and

acceptor capacity perfectly solvates the weak

donor while disrupting

stacking.
Polar Aprotic N,N-Dimethylformamide (DMF)30.0 - 50.0Excellent solvation of the pyrimidine ring; highly effective for stock solution preparation[1].
Polar Protic Methanol (MeOH)5.0 - 15.0Can donate H-bonds to pyrimidine nitrogens, but lower

compared to DMF limits disruption of crystal lattice[1].
Halogenated Dichloromethane (DCM)1.0 - 5.0Moderate dispersion forces (

); struggles to overcome the strong hydrogen-bonding network of the solid state.
Non-Polar Hexane / Heptane< 0.1Complete mismatch in HSP. The lipophilic fluorine atoms cannot overcome the lack of polar interactions[2].

Experimental Protocol: Self-Validating Thermodynamic Solubility Screening

Kinetic solubility methods (e.g., spiking DMSO stocks into aqueous/organic buffers) frequently result in supersaturation, yielding false-positive solubility limits that crash out during scale-up. To ensure absolute trustworthiness, we employ a Thermodynamic Shake-Flask Method engineered as a self-validating system.

The Protocol
  • Solid Dispense: Add 10 mg of 2,5-difluoro-4-(pyrimidin-5-yl)aniline into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent. Ensure a visible excess of solid remains (if it fully dissolves, add more solid until a suspension is maintained).

  • Thermal Equilibration: Seal the vial and place it in an orbital thermoshaker at 25.0 ± 0.1 °C at 500 RPM.

    • Causality: Temperature control is critical; a 1°C fluctuation can alter solubility by up to 5% in pyrimidine derivatives[1].

  • Equilibrium Sampling (The Internal Control): Extract 50 µL aliquots at 24 hours and 48 hours .

    • Validation: If the concentration at 48h matches the 24h timepoint (±5%), thermodynamic equilibrium is confirmed. If it is higher, continue shaking.

  • Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification (HPLC-UV): Dilute the filtrate and analyze via HPLC-UV against a known calibration curve.

    • Causality: HPLC-UV is chosen over gravimetry because it separates the parent compound from potential degradants, ensuring the measured mass is intact API.

  • Solid-State Validation (Critical Step): Recover the wet pellet from step 5, dry it under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Validation: Solvents like methanol or DCM can form solvates, changing the crystal structure. If the XRPD diffractogram of the pellet matches the starting material, the solubility value is validated for the original polymorph. If it changes, the data is flagged as the solubility of a new solvate form.

SolubilityWorkflow S1 1. Solid Dispense Add excess API to glass vials S2 2. Solvent Addition Introduce target solvent panel S1->S2 S3 3. Thermal Equilibration Agitate at 25°C for 24h & 48h S2->S3 S4 4. Phase Separation Centrifuge to isolate supernatant S3->S4 S5 5. Dual Validation HPLC-UV (Liquid) + XRPD (Solid) S4->S5

Caption: Self-validating thermodynamic solubility workflow ensuring equilibrium and polymorphic stability.

Downstream Implications for Synthesis & Formulation

Understanding this solubility profile is non-negotiable for downstream applications:

  • Cross-Coupling Reactions: When utilizing this compound in Buchwald-Hartwig aminations, the weak nucleophilicity of the difluoroaniline core requires highly active ligands (e.g., BrettPhos). Because the compound has poor solubility in standard non-polar coupling solvents like toluene, chemists must either utilize higher temperatures (e.g., 100°C) to dynamically increase solubility or transition to polar solvent mixtures (e.g., 1,4-Dioxane/DMF) to ensure the API remains fully dissolved during the catalytic cycle.

  • Purification: The stark contrast in solubility between polar aprotic and non-polar solvents makes this compound an excellent candidate for anti-solvent crystallization. Dissolving the crude material in minimal DMF and slowly titrating in heptane will force a highly pure crystalline crash-out.

References

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. Available at:[Link][3]

  • Fluoroaniline. Grokipedia. Available at: [Link][4]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. Available at:[Link][1]

  • 4-Fluoroaniline | C6H6FN | CID 9731. PubChem. Available at: [Link][5]

  • HSP Basics | Practical Solubility Science. Prof Steven Abbott. Available at:[Link][2]

Sources

A Technical Guide to Novel Fluorinated Anilines for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1][2][3] Fluorinated anilines, in particular, serve as pivotal building blocks for fine-tuning the physicochemical and pharmacokinetic properties of new chemical entities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the role of fluorinated anilines in structure-activity relationship (SAR) studies. We will explore the profound effects of fluorine substitution on molecular properties, delve into synthetic strategies for accessing diverse fluorination patterns, and provide detailed experimental protocols for their synthesis, purification, and characterization. This guide aims to equip researchers with the foundational knowledge and practical insights required to effectively leverage novel fluorinated anilines in their drug discovery programs.

The Strategic Imperative of Fluorine in Drug Design

The introduction of fluorine into a drug candidate can dramatically alter its biological profile.[2][3] With over half of all newly approved small-molecule drugs containing at least one fluorine atom, its impact is undeniable.[3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the precise modulation of a molecule's characteristics.[2][3]

Key benefits of incorporating fluorine include:

  • Enhanced Metabolic Stability: The robust C-F bond is less susceptible to enzymatic cleavage by metabolic enzymes like cytochrome P450, often leading to a longer drug half-life.[1][4] Replacing a metabolically vulnerable C-H bond with a C-F bond is a common strategy to block unwanted metabolism.[5]

  • Modulation of Physicochemical Properties:

    • Lipophilicity (LogP/LogD): A single fluorine substitution can increase lipophilicity, which can improve membrane permeability and oral bioavailability.[1][4]

    • Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can lower the pKa of nearby basic groups, like the amino group in aniline.[4][6] This can influence a drug's ionization state at physiological pH, affecting its solubility and ability to interact with its target.[4]

  • Improved Binding Affinity and Selectivity: Fluorine's unique electronic properties can lead to favorable interactions with the target protein, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and selectivity.[2][3]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.[1]

The aniline scaffold is a prevalent motif in many biologically active compounds. By systematically exploring different fluorination patterns on the aniline ring, medicinal chemists can conduct detailed SAR studies to optimize a lead compound's potency, selectivity, and pharmacokinetic profile.

Synthetic Strategies for Accessing Novel Fluorinated Anilines

The ability to synthesize a diverse array of fluorinated anilines is crucial for comprehensive SAR exploration. Synthetic strategies can be broadly categorized into two approaches: direct fluorination of anilines or the synthesis of anilines from fluorinated precursors.

Established Synthetic Routes

Traditional methods for synthesizing fluorinated anilines include:

  • Nitration and Reduction of Fluoroaromatics: This is a common and straightforward approach where a commercially available fluoroaromatic compound is nitrated, followed by the reduction of the nitro group to an amine.[7] However, the regioselectivity of the nitration step can be a limitation.

  • Balz-Schiemann Reaction: This classic reaction involves the conversion of an aniline to a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the corresponding aryl fluoride.[8] While useful, this method can sometimes suffer from poor reproducibility and the need to isolate the potentially hazardous diazonium salt intermediate.[8]

  • Halogen-Exchange (Halex) Reaction: This method involves the displacement of a chlorine or bromine atom with fluoride, often using a fluoride salt like potassium fluoride.[7] This is a valuable technique, particularly for large-scale synthesis.

Modern Synthetic Methodologies

Recent advancements in synthetic chemistry have provided more versatile and efficient methods for preparing fluorinated anilines:

  • Photoredox Catalysis: Emerging methods utilize photoredox catalysis to achieve the difluoroalkylation of anilines under mild conditions.[9] These reactions often involve the formation of an electron-donor-acceptor (EDA) complex between the aniline and a fluorinated reagent.[9]

  • Dehydrogenative Aromatization: Innovative one-pot cascade reactions can synthesize anilines from non-aromatic precursors like cyclohexanones and amines, avoiding traditional aromatic chemistry.[10][11] This approach offers a high degree of flexibility in substituent placement.

  • Electrochemical Synthesis: Greener and more sustainable methods are being developed that use electrochemistry to reduce nitrobenzenes to anilines, using water as the proton source and avoiding harsh reagents and conditions.[12][13]

The choice of synthetic route will depend on the desired fluorination pattern, the scale of the synthesis, and the availability of starting materials.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the synthesis, purification, and characterization of a representative novel fluorinated aniline.

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel fluorinated aniline.

Synthesis_Workflow Start Conceptualization of Target Fluorinated Aniline Synthesis Chemical Synthesis (e.g., SNAr or Coupling) Start->Synthesis Select Synthetic Route Workup Aqueous Workup & Extraction Synthesis->Workup Reaction Completion Purification Purification (e.g., Column Chromatography) Workup->Purification Crude Product Characterization Spectroscopic Characterization (NMR, MS, IR) Purification->Characterization Isolated Fractions Final_Product Pure Fluorinated Aniline Characterization->Final_Product Structure Confirmed

Caption: A generalized workflow for the synthesis and characterization of novel fluorinated anilines.

Example Synthesis: 2,3,4-Trifluoroaniline

This protocol describes a hypothetical synthesis of 2,3,4-trifluoroaniline from 1,2,3-trifluorobenzene.

Reaction Scheme:

1,2,3-Trifluorobenzene → (Nitration) → 1,2,3-Trifluoro-4-nitrobenzene → (Reduction) → 2,3,4-Trifluoroaniline

Materials:

  • 1,2,3-Trifluorobenzene

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

  • Iron powder

  • Ammonium Chloride

  • Ethanol

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Step 1: Nitration of 1,2,3-Trifluorobenzene

  • To a stirred, cooled (0 °C) solution of 1,2,3-trifluorobenzene (1.0 eq) in concentrated sulfuric acid, add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude 1,2,3-trifluoro-4-nitrobenzene.

Step 2: Reduction of 1,2,3-Trifluoro-4-nitrobenzene

  • To a solution of 1,2,3-trifluoro-4-nitrobenzene (1.0 eq) in ethanol, add iron powder (5.0 eq) and a solution of ammonium chloride (1.0 eq) in water.

  • Heat the mixture to reflux and stir vigorously for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate to give the crude 2,3,4-trifluoroaniline.

Purification Protocol

Purification of the crude product is essential to obtain a compound of high purity for biological testing.

Method: Flash Column Chromatography

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a glass column.

  • Equilibrate the column with the desired eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude 2,3,4-trifluoroaniline in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed sample onto the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the desired product.

  • Combine the pure fractions and concentrate under reduced pressure to yield the purified 2,3,4-trifluoroaniline.

Characterization Protocols

Unequivocal characterization of the synthesized fluorinated aniline is critical.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen and carbon-fluorine framework of the molecule.

  • Methodology:

    • Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[14]

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

    • Analyze the chemical shifts, coupling constants (J-values), and integration to confirm the structure. The ¹⁹F NMR will be particularly informative for confirming the fluorine substitution pattern.

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Methodology (Electron Ionization - EI):

    • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe.[14]

    • Obtain the mass spectrum and identify the molecular ion peak (M⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern for further structural confirmation.

Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Methodology (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or liquid sample directly on the ATR crystal.

    • Acquire the IR spectrum.

    • Identify characteristic absorption bands, such as the N-H stretches of the amine and the C-F stretches.

Application in a SAR Study: A Hypothetical Case

To illustrate the practical application of novel fluorinated anilines, consider a hypothetical SAR study on a series of kinase inhibitors. The parent compound, a non-fluorinated aniline derivative, shows moderate potency but poor metabolic stability.

SAR Strategy:

The research team decides to synthesize a library of analogues with varying fluorination patterns on the aniline ring to investigate the effect on potency and metabolic stability.

Data Presentation:

The results of the SAR study can be summarized in a table for easy comparison.

CompoundSubstitution PatternKinase IC₅₀ (nM)Microsomal Half-life (min)
1 Unsubstituted15015
2a 2-Fluoro12025
2b 3-Fluoro20020
2c 4-Fluoro8045
3a 2,4-Difluoro5060
3b 3,5-Difluoro18035

Analysis of SAR:

  • Potency: Fluorination at the 4-position (para) significantly improves potency (compare 1 and 2c ). The 2,4-difluoro substitution (3a ) further enhances potency.

  • Metabolic Stability: Fluorination generally increases metabolic stability, with the 4-fluoro and 2,4-difluoro analogues showing the most significant improvements.

This systematic approach allows the team to identify a clear SAR trend, guiding the design of the next generation of more potent and stable inhibitors.

SAR_Logic cluster_0 SAR Cycle Design Design Analogs with Varying Fluorination Synthesize Synthesize Fluorinated Aniline Library Design->Synthesize Hypothesis Test Biological & ADME Screening Synthesize->Test Novel Compounds Analyze Analyze SAR Data Test->Analyze Experimental Data Analyze->Design Informed Decisions

Caption: The iterative cycle of a structure-activity relationship (SAR) study.

Conclusion

Novel fluorinated anilines are indispensable tools in modern drug discovery.[3] A deep understanding of the effects of fluorine substitution and a robust synthetic toolbox are essential for effectively utilizing these building blocks in SAR studies. By systematically exploring the impact of different fluorination patterns on a lead compound's biological and pharmacokinetic properties, researchers can accelerate the optimization process and increase the likelihood of developing successful drug candidates. This guide provides a solid foundation for scientists and researchers to confidently incorporate novel fluorinated anilines into their drug discovery endeavors.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 793-805.
  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific. Retrieved February 27, 2026, from [Link]

  • Bégué, J.-P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. Wiley.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.
  • Britton, R., Smith, A. M., & O'Hagan, D. (2021). Fluorine in medicinal chemistry. Chemical Society Reviews, 50(22), 12485-12502.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Dolbier, W. R. (2005). Fluorine chemistry at the millennium. Journal of Fluorine Chemistry, 126(2), 157-163.
  • U.S. Patent No. US4145364A. (1979). Google Patents.
  • Romero, R. M., & Nicewicz, D. A. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12269-12278.
  • U.S. Patent No. US7154006B2. (2006). Google Patents.
  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025, July 8). MDPI. Retrieved February 27, 2026, from [Link]

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres. (2023, July 1). eScholarship.org. Retrieved February 27, 2026, from [Link]

  • Chemists simplify aniline synthesis. (2020, July 29). Chemical & Engineering News. Retrieved February 27, 2026, from [Link]

  • Electrochemical 'game-changer' could make aniline production greener. (2022, August 5). Chemistry World. Retrieved February 27, 2026, from [Link]

  • Cross-coupling strategies for aniline synthesis a, Anilines are... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Aniline breakthrough promises cleaner, greener production. (2022, July 24). Laboratory News. Retrieved February 27, 2026, from [Link]

  • U.S. Patent No. US1946195A. (1934). Google Patents.
  • Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. (2025, August 8). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor. (2022, August 31). PubMed. Retrieved February 27, 2026, from [Link]

  • Purification of Fluorine by Distillation. (n.d.). SciSpace. Retrieved February 27, 2026, from [Link]

  • Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. (2021, May 27). ACS Publications. Retrieved February 27, 2026, from [Link]

  • Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. (n.d.). Journal of Materials and Environmental Science. Retrieved February 27, 2026, from [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023, April 11). MDPI. Retrieved February 27, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2025, September 27). ResearchGate. Retrieved February 27, 2026, from [Link]

  • (PDF) Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. (2026, January 22). ResearchGate. Retrieved February 27, 2026, from [Link]

  • structural changes & SAR for lead optimization. (2023, November 28). YouTube. Retrieved February 27, 2026, from [Link]

  • Organofluorine chemistry. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

  • 4-Fluoroaniline. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Structure Activity Relationships. (2005, May 15). Drug Design Org. Retrieved February 27, 2026, from [Link]

  • Structure-activity relationship (SAR). (n.d.). GARDP Revive. Retrieved February 27, 2026, from [Link]

  • Case studies of fluorine in drug discovery. (2019). OUCI. Retrieved February 27, 2026, from [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. (n.d.). MDPI. Retrieved February 27, 2026, from [Link]

  • SGS Introduces Adsorbable Organic Fluorine by EPA Method 1621 Draft. (2022, September 20). SGS. Retrieved February 27, 2026, from [Link]

  • Aniline replacement in drug-like compounds. (2024, January 10). Cresset Group. Retrieved February 27, 2026, from [Link]

  • Synthesis of fluorinated Heterocycles (Ref: CM/GW-SF1/2026). (n.d.). FindAPhD.com. Retrieved February 27, 2026, from [Link]

  • Development of a Total Organic Fluorine Method for the Analysis of Process Wastewater Streams and Air from Fayetteville Works. (2021, December 31). Chemours. Retrieved February 27, 2026, from [Link]

  • Novel method to synthesize valuable fluorinated drug compounds. (2025, February 21). ScienceDaily. Retrieved February 27, 2026, from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

The synthesis of 2,5-difluoro-4-(pyrimidin-5-yl)aniline (CAS: 1703003-27-3) represents a highly valuable transformation in modern medicinal chemistry. Fluorinated biaryl systems containing pyrimidine motifs are ubiquitous in the design of targeted therapeutics, most notably in kinase inhibitors and Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators [1].

The 2,5-difluoroaniline moiety serves a dual purpose in drug design: the highly electronegative fluorine atoms enhance the metabolic stability of the aromatic ring against cytochrome P450 oxidation, while simultaneously modulating the pKa of the adjacent primary amine. When coupled with a pyrimidin-5-yl group—an excellent hydrogen bond acceptor—the resulting scaffold provides highly specific binding interactions within deep protein pockets.

Constructing this biaryl system via the Suzuki-Miyaura cross-coupling requires careful strategic planning. The electron-withdrawing nature of the fluorines makes the aryl bromide highly electrophilic, which is advantageous for the initial oxidative addition of Palladium. However, heterocyclic boronic acids, particularly pyrimidin-5-ylboronic acid, are notoriously prone to protodeboronation under basic, aqueous conditions [2]. This application note details an optimized, self-validating protocol designed to maximize catalytic turnover while preserving the integrity of the sensitive boronic acid.

Mechanistic Pathway & Catalytic Cycle

The reaction proceeds through the classical Pd(0)/Pd(II) catalytic cycle. Understanding the kinetics of each step is critical for troubleshooting and scaling the reaction.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex (Ar-Pd-Br) Pd0->OxAdd 4-Bromo-2,5-difluoroaniline (Oxidative Addition) TransMet Transmetallation Pd(II) Complex (Ar-Pd-Ar') OxAdd->TransMet Pyrimidin-5-ylboronic acid + Base (Transmetallation) TransMet->Pd0 Regenerate Catalyst Product Coupled Product 2,5-Difluoro-4-(pyrimidin-5-yl)aniline TransMet->Product (Reductive Elimination)

Fig 1. Catalytic cycle for the Suzuki coupling of 4-bromo-2,5-difluoroaniline.

Experimental Design & Causality

To establish a robust protocol, several reaction parameters were evaluated. The table below summarizes the optimization landscape.

Table 1: Catalyst and Solvent Optimization Data
EntryCatalyst (5 mol%)Solvent SystemBase (2.0 eq)Temp (°C)Yield (%)Observation
1Pd(PPh3)4Toluene/EtOH/H2ONa2CO39065%Sluggish reductive elimination.
2 Pd(dppf)Cl2·CH2Cl2 1,4-Dioxane/H2O K2CO3 90 88% Optimal turnover; clean profile.
3Pd(OAc)2 / SPhosTHF/H2OK3PO48082%Good yield, but higher catalyst cost.
4Pd(dppf)Cl2·CH2Cl2DMF/H2OK2CO310041%Severe protodeboronation of boronic acid.
The "Why" Behind the Protocol (Expertise & Causality)
  • Ligand Selection (dppf): A notable feature of this protocol is the use of an unprotected aniline. Primary amines can coordinate to Pd(II) intermediates and poison the catalyst. However, the strongly coordinating, bidentate dppf ligand outcompetes the aniline nitrogen for the metal center, allowing the cross-coupling to proceed with high chemoselectivity [3]. Furthermore, dppf enforces a cis-geometry on the intermediate Pd(II) complex, significantly accelerating the reductive elimination step.

  • Mitigating Protodeboronation: Pyrimidin-5-ylboronic acid is highly susceptible to base-catalyzed protodeboronation [4]. To prevent this, a moderate base (K2CO3) is utilized in a biphasic 1,4-Dioxane/Water (4:1) system. This limits the effective concentration of hydroxide ions in the organic phase where transmetallation occurs, preserving the boronic acid while still facilitating the formation of the reactive boronate "ate" complex.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and in-process analytical checks are embedded to ensure trustworthiness and reproducibility.

Workflow Step1 1. Reagent Preparation Degas Dioxane/H2O (4:1) Step2 2. Reaction Assembly Add Ar-Br, Boronic Acid, Base, Pd(dppf)Cl2 Step1->Step2 Step3 3. Heating & Monitoring 90°C for 4-6 h (Monitor via LC-MS) Step2->Step3 Step4 4. Workup Extract with EtOAc, Wash with Brine Step3->Step4 Step5 5. Purification Silica Gel Column Chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for the Suzuki coupling process.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2,5-difluoroaniline (1.0 eq, 5.0 mmol, 1.04 g) and pyrimidin-5-ylboronic acid (1.2 eq, 6.0 mmol, 0.74 g).

  • Add 1,4-Dioxane (20 mL) and 2M aqueous K2CO3 (5 mL, 10.0 mmol).

Step 2: Degassing (Critical Step) 3. Sparge the biphasic mixture with Argon gas for 15 minutes using a submerged needle.

  • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the rapid oxidation of the active Pd(0) species to inactive Pd(II) oxides.

Step 3: Catalyst Addition & Heating 4. Briefly remove the Argon line and quickly add Pd(dppf)Cl2·CH2Cl2 (0.05 eq, 0.25 mmol, 204 mg).

  • Self-Validation: The solution will immediately transition from a pale suspension to a deep red/orange homogeneous mixture.

  • Seal the flask, place it in a pre-heated oil bath at 90 °C, and stir vigorously (800 rpm) for 4–6 hours.

Step 4: In-Process Monitoring 6. After 4 hours, sample the organic layer for TLC (Hexanes:EtOAc 1:1) and LC-MS analysis.

  • Self-Validation: The starting aryl bromide (Rf ~0.7) should be completely consumed. The product will appear as a highly UV-active spot at Rf ~0.3. LC-MS should display a dominant peak at [M+H]+ = 208.1 m/z .

Step 5: Workup & Extraction 7. Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (50 mL) and Deionized Water (30 mL). 8. Transfer to a separatory funnel and isolate the organic layer. Extract the remaining aqueous layer with additional Ethyl Acetate (2 x 25 mL). 9. Combine the organic layers, wash with saturated aqueous NaCl (brine, 30 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield a crude dark solid.

Step 6: Purification 10. Purify the crude material via flash column chromatography on silica gel. Use a gradient elution starting at 20% EtOAc in Hexanes and ramping to 60% EtOAc. 11. Pool the product-containing fractions and evaporate to afford 2,5-difluoro-4-(pyrimidin-5-yl)aniline as an off-white to pale yellow solid.

Analytical Characterization Criteria

To verify the structural integrity of the synthesized compound, compare your analytical data against these expected parameters:

  • LC-MS (ESI): Calculated for C10H7F2N3: 207.06; Found: 208.1 [M+H]+.

  • 1H NMR (400 MHz, DMSO-d6): The pyrimidine motif is highly diagnostic. Expect a singlet integrating to 1H at ~9.15 ppm (pyrimidine C2-H) and a singlet integrating to 2H at ~8.95 ppm (pyrimidine C4,C6-H). The aniline protons will appear as two distinct multiplets between 6.50 - 7.30 ppm, exhibiting characteristic ortho and meta coupling to the adjacent fluorine atoms. The primary amine (-NH2) will appear as a broad singlet around 5.50 ppm (exchangeable with D2O).

References

  • Bearss, J. G., et al. (2019). Pyrrolopyrimidines as CFTR potentiators. U.S. Patent No. 10,301,315. Washington, DC: U.S. Patent and Trademark Office.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

Application Notes & Protocols for the Synthesis of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline

2,5-Difluoro-4-(pyrimidin-5-yl)aniline is a critical building block in contemporary medicinal chemistry and drug development. Its highly functionalized structure, featuring a difluorinated aniline core linked to a pyrimidine heterocycle, makes it a key intermediate in the synthesis of various targeted therapies. The specific arrangement of fluorine atoms can enhance metabolic stability and binding affinity of the final active pharmaceutical ingredient (API), while the pyrimidine and aniline moieties provide crucial points for further molecular elaboration. A notable application of this compound is as a precursor in the synthesis of advanced kinase inhibitors, such as Gilimanib (MT-6199), underscoring the need for robust and scalable synthetic protocols.

This document provides a detailed guide to the reagents, mechanisms, and experimental procedures for the synthesis of this valuable compound, intended for researchers and scientists in the field of organic synthesis and drug discovery.

Part 1: Retrosynthetic Analysis and Strategy

The most logical and industrially scalable approach to constructing the C-C bond between the aniline and pyrimidine rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and generally high yields, making it a cornerstone of modern organic synthesis.[1][2]

The retrosynthetic disconnection of the target molecule points to two primary precursors:

  • An electrophilic partner: 4-Bromo-2,5-difluoroaniline . The bromine atom provides the necessary reactivity for oxidative addition to the palladium catalyst.

  • A nucleophilic partner: Pyrimidin-5-ylboronic acid . This organoboron compound is relatively stable and serves as the source of the pyrimidine ring.

This strategy allows for the convergent assembly of the target molecule in a single, efficient cross-coupling step.

Part 2: In-Depth Analysis of Core Reagents

The success of the Suzuki-Miyaura coupling hinges on the careful selection and interplay of several key reagents. The causality behind each choice is explored below.

The Aryl Halide: 4-Bromo-2,5-difluoroaniline
  • Structure: This aniline derivative is substituted with two electron-withdrawing fluorine atoms and a bromine atom at the C4 position.

  • Functionality: It serves as the electrophilic coupling partner. The reactivity of the C-X bond in Suzuki couplings generally follows the trend I > Br > OTf >> Cl.[1] The C-Br bond offers a good balance of reactivity and stability, making it ideal for controlled cross-coupling without requiring the overly harsh conditions that might be needed for a less reactive C-Cl bond.

The Organoboron Reagent: Pyrimidin-5-ylboronic acid
  • Structure: A pyrimidine ring functionalized with a boronic acid (-B(OH)₂) group at the C5 position.

  • Functionality: This is the organometallic nucleophile. Pyrimidine-based boronic acids are increasingly important in medicinal chemistry.[3] While generally stable, some heteroaryl boronic acids can be prone to protodeboronation, especially under harsh acidic or basic conditions or at elevated temperatures.[4] Therefore, reaction conditions must be optimized to favor the cross-coupling pathway. Commercially available pyrimidin-5-ylboronic acid is a key intermediate for this synthesis.[5]

The Catalyst System: Palladium(0) and Phosphine Ligand
  • Palladium Precatalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a widely used and effective precatalyst for Suzuki couplings.[6] It is a stable, commercially available complex that readily provides the active Pd(0) species in solution. Alternative catalysts, such as those based on Pd(OAc)₂ or Pd₂ (dba)₃ combined with a specific ligand, can also be highly effective.[7]

  • Ligand: In [Pd(PPh₃)₄], triphenylphosphine acts as the ligand. The ligand's role is critical: it stabilizes the palladium center, influences its reactivity, and facilitates the elementary steps of the catalytic cycle (oxidative addition and reductive elimination). For challenging couplings, more sterically hindered and electron-rich phosphine ligands, such as 2-(dicyclohexylphosphino)biphenyl, can be essential for achieving high yields, especially when working with less reactive aryl chlorides or complex heterocyclic substrates.[8]

The Base: Activating the Boronic Acid
  • Functionality: A base is essential for the activation of the boronic acid in the transmetalation step of the catalytic cycle.[7] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [RB(OH)₃]⁻), which then transfers its organic group to the palladium center.

  • Common Choices:

    • Potassium Carbonate (K₂CO₃): A moderately strong inorganic base, widely used due to its effectiveness, low cost, and compatibility with many functional groups.[6][9]

    • Sodium Carbonate (Na₂CO₃): Similar to K₂CO₃, often used interchangeably.[10]

    • Potassium Phosphate (K₃PO₄): A stronger base that can be effective in more challenging couplings or with less reactive substrates.[6]

The Solvent System: Facilitating the Reaction
  • Functionality: The solvent must dissolve the reactants, catalyst, and base to a sufficient degree to allow the reaction to proceed efficiently.

  • Typical System: A mixture of an organic solvent and water is standard for Suzuki reactions.

    • 1,4-Dioxane/Water: This is a very common and effective solvent system.[6][10] Dioxane solubilizes the organic precursors and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

    • Other Options: Toluene, Dimethylformamide (DMF), or Tetrahydrofuran (THF) can also be used as the organic phase, depending on the specific solubility requirements of the substrates.

Part 3: Visualization of Key Processes

To better understand the reaction, the following diagrams illustrate the catalytic cycle and the overall experimental workflow.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Intermediate (Ar-Pd(II)L₂-X) pd0->ox_add Ar-X (4-Bromo-2,5- difluoroaniline) trans Transmetalation Intermediate (Ar-Pd(II)L₂-Ar') ox_add->trans Ar'-B(OH)₃⁻ (Activated Pyrimidine Boronic Acid) trans->pd0 Reductive Elimination product 2,5-Difluoro-4- (pyrimidin-5-yl)aniline trans->product Ar-Ar' (Product) reduct Product Complex center boronic_acid Ar'-B(OH)₂ (Pyrimidine Boronic Acid) activated_boronic [Ar'-B(OH)₃]⁻ boronic_acid->activated_boronic + Base (e.g., K₂CO₃)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Workflow start 1. Reagent Preparation reaction 2. Reaction Setup (Inert Atmosphere) start->reaction heating 3. Heating & Stirring (e.g., 90-100 °C) reaction->heating monitoring 4. Reaction Monitoring (TLC/LC-MS) heating->monitoring workup 5. Aqueous Work-up (Extraction) monitoring->workup Upon Completion purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

Caption: Step-by-step experimental workflow for the synthesis.

Part 4: Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling to synthesize 2,5-Difluoro-4-(pyrimidin-5-yl)aniline.

Materials & Reagents:

ReagentM.W. ( g/mol )EquivalentsAmount (Example Scale)
4-Bromo-2,5-difluoroaniline207.991.01.00 g (4.81 mmol)
Pyrimidin-5-ylboronic acid123.911.20.71 g (5.77 mmol)
[Pd(PPh₃)₄]1155.560.03 (3 mol%)0.17 g (0.14 mmol)
Potassium Carbonate (K₂CO₃)138.213.02.00 g (14.43 mmol)
1,4-Dioxane--20 mL
Deionized Water--5 mL
Ethyl Acetate (for extraction)--As needed
Brine (for washing)--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed
Silica Gel (for chromatography)--As needed

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2,5-difluoroaniline (1.0 eq), Pyrimidin-5-ylboronic acid (1.2 eq), and Potassium Carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent Addition: Add the degassed solvent mixture of 1,4-Dioxane (20 mL) and Water (5 mL) via syringe.

  • Heating: Immerse the flask in a preheated oil bath at 95-100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Cooling & Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and water (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield 2,5-Difluoro-4-(pyrimidin-5-yl)aniline as a pure solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient pathway for the synthesis of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline. By understanding the specific roles of the aryl halide, boronic acid, palladium catalyst, base, and solvent, researchers can effectively troubleshoot and optimize this critical transformation. The protocol detailed herein serves as a robust starting point for the laboratory-scale synthesis of this important pharmaceutical intermediate, enabling further research and development in the creation of novel therapeutics.

References

  • Suzuki Coupling Overview. Organic Chemistry Portal. [Link][7]

  • Palladium Catalysts for Suzuki Cross-Coupling. Mol, J. C. (2004). Journal of Molecular Catalysis A: Chemical, 213(1), 39-45.
  • Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Chemistry. Magano, J., & Dunetz, J. R. (2021). Preprints.org. [Link][11]

  • Synthesis of Heteroarylpyrimidine Derivatives via Suzuki Cross-Coupling. El-Faham, A., et al. (2006). Organic & Biomolecular Chemistry, 4(18), 3422-3429. [Link][10]

  • Microwave-Assisted Regioselective Suzuki Coupling of Dichloropyrimidines. Dolšak, A., et al. (2021). Catalysts, 11(4), 439. [Link][6][9]

  • Boronic Acids in Medicinal Chemistry. D'Andrea, L., & Brogi, S. (2020). Molecules, 25(18), 4323. [Link]

  • Buchwald-Hartwig Amination. Wikipedia. [Link][12]

  • Palladium on Charcoal-Catalyzed Suzuki-Miyaura Coupling. Uozumi, Y., & Nakai, Y. (2003). The Journal of Organic Chemistry, 68(25), 9875-9877. [Link][8]

  • (Pyrimidin-5-yl-2-d)boronic acid Product Information. MySkinRecipes. [Link][5]

  • Suzuki Cross Coupling in Biologically Active Compounds. Ali, M. A., et al. (2018). Molecules, 23(10), 2485. [Link][2]

  • Challenges with Heteroaryl Boronic Acids. Reddit r/Chempros Discussion. [Link][4]

Sources

Application Note: High-Yield Synthesis & Utilization of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline in TRK Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: The Pharmacophore

The development of Tropomyosin Receptor Kinase (TRK) inhibitors has revolutionized the treatment of NTRK gene fusion-positive solid tumors. First-generation inhibitors like Larotrectinib and Entrectinib validated the 2,5-difluorophenyl moiety as a critical anchor for binding within the ATP pocket, specifically interacting with the hydrophobic back pocket (gatekeeper region) and improving metabolic stability by blocking oxidation prone sites.

2,5-Difluoro-4-(pyrimidin-5-yl)aniline (DFPA) represents a strategic evolution of this scaffold. By incorporating a pyrimidine ring at the para-position relative to the amine, this intermediate allows for:

  • Extended Reach: The pyrimidine moiety can extend towards the solvent front or interact with specific residues (e.g., Arg599 in TRKA) to improve selectivity against off-target kinases.

  • H-Bonding Potential: The nitrogen atoms in the pyrimidine ring offer additional hydrogen bond acceptor sites, potentially increasing affinity compared to a simple phenyl or alkyl extension.

  • Modular Synthesis: The aniline handle serves as a versatile nucleophile for urea, amide, or carbamate formation, facilitating the rapid generation of Type I and Type II kinase inhibitor libraries.

Synthesis Protocol: 2,5-Difluoro-4-(pyrimidin-5-yl)aniline

This protocol details the robust synthesis of DFPA via a Suzuki-Miyaura cross-coupling reaction. The method is optimized for high yield and purity, minimizing protodeboronation side products.

Reaction Scheme

ReactionScheme SM1 4-Bromo-2,5-difluoroaniline (CAS: 112279-60-4) Reagents Pd(dppf)Cl2 • DCM (5 mol%) 2M Na2CO3, 1,4-Dioxane 90°C, 12h SM1->Reagents SM2 Pyrimidin-5-ylboronic acid (CAS: 109299-78-7) SM2->Reagents Product 2,5-Difluoro-4-(pyrimidin-5-yl)aniline (Target Intermediate) Reagents->Product Suzuki Coupling Yield: ~85%

Figure 1: Synthetic route for the preparation of the biaryl aniline intermediate.

Materials & Reagents
ReagentEquiv.[1][2][3][4]Role
4-Bromo-2,5-difluoroaniline 1.0Electrophile (Starting Material)
Pyrimidin-5-ylboronic acid 1.2Nucleophile (Coupling Partner)
Pd(dppf)Cl₂ • DCM 0.05Catalyst (Robust, air-stable)
Sodium Carbonate (Na₂CO₃) 3.0Base (2M Aqueous Solution)
1,4-Dioxane -Solvent (Degassed)
Step-by-Step Methodology
Step 1: Reaction Setup
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, charge 4-Bromo-2,5-difluoroaniline (10.0 mmol, 2.08 g) and Pyrimidin-5-ylboronic acid (12.0 mmol, 1.49 g).

  • Solvent Addition: Add 1,4-Dioxane (40 mL).

  • Degassing (Critical): Sparge the solution with nitrogen or argon for 15 minutes to remove dissolved oxygen. Note: Oxygen is the primary cause of homocoupling and catalyst deactivation.

  • Catalyst & Base: Add Pd(dppf)Cl₂ • DCM (0.5 mmol, 408 mg) followed by 2M Na₂CO₃ (aq) (15 mL, 30 mmol).

  • Reflux: Attach a reflux condenser, seal the system under an inert atmosphere (N₂ balloon), and heat the mixture to 90°C in an oil bath. Stir vigorously for 12–16 hours.

Step 2: Monitoring & Workup
  • IPC (In-Process Control): Monitor reaction progress by LC-MS or TLC (Eluent: 50% EtOAc/Hexanes). The starting bromide (

    
    ) should be consumed, and the product (
    
    
    
    ) should appear as the major peak.
  • Quench: Cool the reaction mixture to room temperature.

  • Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL). Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude dark solid.

Step 3: Purification
  • Column Chromatography: Purify the crude residue via silica gel flash chromatography.

    • Gradient: 0%

      
       60% Ethyl Acetate in Hexanes.
      
    • Observation: The product typically elutes as a pale yellow to off-white solid.

  • Final Yield: Expected yield is 80–85% (approx. 1.7 g).

Application: Synthesis of TRK Inhibitors[5]

The 2,5-Difluoro-4-(pyrimidin-5-yl)aniline serves as the nucleophilic "Warhead" or "Hinge Binder" component. It is commonly coupled with a heteroaryl isocyanate or activated acid derivative to form the final inhibitor.

Workflow: Urea Coupling (Example)

This workflow demonstrates the coupling of DFPA with a generic pyrazole isocyanate (a common motif in TRK inhibitors like Larotrectinib analogs) to form a urea linkage.

Workflow Start Start: Purified DFPA (Aniline Intermediate) Coupling Step B: Urea Coupling (DFPA + Isocyanate, TEA, DCM, 0°C -> RT) Start->Coupling Nucleophile Activation Step A: Electrophile Preparation (Generate Isocyanate/Carbamate) Activation->Coupling Electrophile Workup Step C: Isolation (Filtration/Recrystallization) Coupling->Workup 4-12 h Final Final TRK Inhibitor (Diaryl Urea Scaffold) Workup->Final >95% Purity

Figure 2: General workflow for incorporating DFPA into a TRK inhibitor scaffold.

Protocol: Urea Formation
  • Activation: Dissolve the carboxylic acid partner (e.g., a substituted pyrazole-3-carboxylic acid) in dry DCM. Add Diphenylphosphoryl azide (DPPA) (1.1 equiv) and Triethylamine (TEA) (1.2 equiv). Stir at RT for 2 hours to generate the acyl azide, then heat to reflux for 1 hour to rearrange to the Isocyanate in situ.

  • Coupling: Cool the isocyanate solution to 0°C. Add a solution of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline (1.0 equiv) in DCM dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir overnight. The urea product often precipitates out of the solution.

  • Isolation: Filter the solid, wash with cold DCM and Ether. If no precipitate forms, concentrate and purify via Prep-HPLC.

Analytical Data & Quality Control

To ensure the integrity of the intermediate before proceeding to valuable coupling steps, verify the following parameters:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       9.15 (s, 1H, Pyrimidine H-2), 8.95 (s, 2H, Pyrimidine H-4,6).
      
    • 
       7.45 (dd, 1H, Phenyl H-6), 6.80 (dd, 1H, Phenyl H-3).
      
    • 
       5.60 (s, 2H, -NH₂, broad exchangeable).
      
  • LC-MS:

    • Calculated Mass (

      
      ): 208.18 (approx).
      
    • Observe peak at

      
      .
      
  • Appearance: Off-white to pale yellow crystalline solid.

Safety & Handling

  • Fluorinated Compounds: While generally stable, fluorinated anilines can be toxic if inhaled or absorbed through the skin. Use standard PPE (gloves, lab coat, fume hood).

  • Palladium Residues: Ensure the final product is scavenged for heavy metals (e.g., using SiliaMetS® Thiol) if intended for biological assays, as Pd traces can interfere with kinase assays.

  • Boronic Acids: Can degrade over time; store at 4°C.

References

  • Drilon, A., et al. (2018). "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children." New England Journal of Medicine. Link

    • Context: Establishes the clinical relevance of TRK inhibition and the 2,5-difluorophenyl pharmacophore.
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

    • Context: Foundational reference for the Suzuki-Miyaura coupling protocol used in Step 2.
  • Loxo Oncology Patents. (Example: WO2010048314). "Substituted Pyrazolo[1,5-a]pyrimidine Compounds as TRK Kinase Inhibitors.
  • Wang, T., et al. (2012). "Discovery of Selective and Potent TRK Inhibitors." Journal of Medicinal Chemistry. Link

    • Context: Discusses SAR of TRK inhibitors and the utility of biaryl systems.

Sources

Strategic Optimization of Pyrimidinyl-Aniline Synthesis: From Acid-Catalyzed S_NAr to Pd-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

The formation of pyrimidinyl-aniline bonds is a cornerstone reaction in the synthesis of kinase inhibitors (e.g., Osimertinib, Pazopanib, Palbociclib). The pyrimidine pharmacophore serves as a hinge-binder within the ATP-binding pocket of protein kinases. While the bond formation appears deceptively simple, the electronic diversity of anilines and the regiochemical complexity of poly-halogenated pyrimidines often lead to stalled yields, hydrolysis byproducts, or incorrect regioisomers.

This Application Note provides a bifurcated optimization strategy:

  • Method A (S_NAr): A robust, acid-catalyzed protocol for electron-deficient pyrimidines.

  • Method B (Buchwald-Hartwig): A high-fidelity Pd-catalyzed protocol for deactivated or sterically hindered substrates, utilizing BrettPhos ligand architecture.

Mechanistic Decision Matrix

Before selecting a protocol, the electronic nature of the substrates must be analyzed.[1] The success of Nucleophilic Aromatic Substitution (S_NAr) relies heavily on the electron-deficiency of the pyrimidine ring and the nucleophilicity of the aniline. When these factors are compromised, Palladium catalysis becomes the requisite path.

Workflow: Method Selection Logic

ReactionSelection Start Analyze Substrates Q1 Is Pyrimidine Electron Deficient? (e.g., 2,4-dichloro, -NO2, -CF3) Start->Q1 Q2 Is Aniline Nucleophilic? (e.g., Alkyl-subst, p-OMe) Q1->Q2 Yes Buchwald Method B: Pd-Catalyzed Amination (BrettPhos, NaOtBu) Q1->Buchwald No (Electron Rich) SNAr Method A: Acid-Catalyzed S_NAr (Protic Solvent, Reflux) Q2->SNAr Yes Q2->Buchwald No (Deactivated/Steric Bulk)

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate electronics.

Protocol A: Acid-Catalyzed S_NAr (The "Standard" Route)

Applicability: High-throughput synthesis of 2-amino-4-chloropyrimidines or 4-amino-2-chloropyrimidines starting from 2,4-dichloropyrimidine.

Mechanistic Insight: While basic conditions are intuitive for neutralizing the HCl byproduct, acid catalysis is often superior for pyrimidines. Protonation of the pyrimidine ring nitrogens (N1 or N3) significantly lowers the LUMO energy of the ring, increasing susceptibility to nucleophilic attack by the aniline.

Optimized Reagents
  • Solvent: n-Butanol or 2-Propanol (High boiling point, protic nature stabilizes the Meisenheimer complex).

  • Catalyst: 1.0 equiv HCl (4M in Dioxane) or p-Toluenesulfonic acid (p-TSA).

  • Temperature: 80°C – 110°C.[1][2]

Step-by-Step Procedure
  • Charge: To a reaction vial, add 2,4-dichloropyrimidine (1.0 equiv) and Substituted Aniline (1.05 equiv).

  • Solvent: Add n-Butanol (concentration 0.3 M).

  • Catalyst: Add HCl (4M in dioxane, 1.0 equiv). Note: If the aniline is acid-sensitive, reduce to 0.1 equiv catalytic load.

  • Reaction: Seal and heat to 90°C for 4–12 hours.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of starting material (M+) and formation of product (M+Aniline-Cl).

  • Workup (Precipitation Method):

    • Cool to room temperature.[1][2]

    • The product often precipitates as the hydrochloride salt.

    • Filter and wash with cold Et2O.

    • Optional: If no precipitate, neutralize with sat. NaHCO3, extract with EtOAc, and recrystallize from EtOH/Water.

Critical Quality Attribute (CQA) - Regioselectivity: In 2,4-dichloropyrimidine, the C4-position is more reactive (para-like to N1). S_NAr typically yields the 4-isomer with >90:10 selectivity. If the 2-isomer is required, this route is unsuitable; see Method B or use 2-chloro-4-thiomethylpyrimidine precursors.

Protocol B: Buchwald-Hartwig Cross-Coupling (The "Difficult" Route)

Applicability: Deactivated anilines (e.g., nitro-, cyano-substituted), electron-rich pyrimidines, or when strict regiocontrol is required that defies S_NAr electronics.

Mechanistic Insight: For primary anilines, the BrettPhos ligand system is the industry standard. Its bulky biaryl structure promotes reductive elimination (often the rate-limiting step for bulky amines) while preventing formation of bis-arylated byproducts.

Optimized Reagents
  • Catalyst: Pd(OAc)2 (2–5 mol%) or Pd2(dba)3.

  • Ligand: BrettPhos (for primary anilines) or RuPhos (for secondary amines). Ratio Pd:Ligand = 1:2.

  • Base: NaOtBu (Standard) or Cs2CO3 (Mild, for base-sensitive substrates).[1]

  • Solvent: 1,4-Dioxane (anhydrous) or t-Amyl Alcohol .

Step-by-Step Procedure
  • Inertion: Flame-dry a reaction tube and cool under Argon/Nitrogen.

  • Solids: Charge Halopyrimidine (1.0 equiv), Aniline (1.2 equiv), Pd(OAc)2 (0.02 equiv), BrettPhos (0.04 equiv), and NaOtBu (1.4 equiv).

    • Pro-Tip: Pre-milling the base ensures consistent particle size and reaction rates.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M) via syringe.

  • Degas: Sparge with Nitrogen for 5 minutes. Oxygen inhibits the catalytic cycle by oxidizing the phosphine ligand.

  • Reaction: Heat to 100°C for 2–8 hours.

  • Workup:

    • Filter through a pad of Celite to remove Pd black and inorganic salts.

    • Rinse with EtOAc.[2]

    • Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

Catalytic Cycle Visualization

PdCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Pyrimidinyl-Cl AmineCoord Amine Coordination (Ar-Pd-NH2R) OxAdd->AmineCoord + Aniline Deprot Deprotonation (Base: NaOtBu) AmineCoord->Deprot - HX (Base) RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-Amido Complex RedElim->Pd0 Regeneration

Figure 2: The Buchwald-Hartwig catalytic cycle. Note that BrettPhos facilitates the difficult Reductive Elimination step for bulky anilines.

Comparative Optimization Data

The following table summarizes a screening study of 2,4-dichloropyrimidine + 3-nitroaniline (a deactivated nucleophile), illustrating the necessity of method selection.

ParameterCondition SetYield (Isolated)Purity (HPLC)Notes
Method A n-BuOH, 100°C, No Acid< 5%N/AReaction stalled; aniline too weak.
Method A n-BuOH, 100°C, 1.0 eq HCl35%88%Slow conversion; hydrolysis observed.
Method B Pd(PPh3)4, Na2CO3, Toluene12%60%"Old school" Pd conditions failed.
Method B Pd(OAc)2, BrettPhos, NaOtBu 92% 98% Optimal. Fast conversion, high purity.
Method B Pd(OAc)2, Xantphos, Cs2CO378%95%Good alternative, slower rate.

Troubleshooting & CQAs

Regioselectivity Issues (Isomer Scrambling)
  • Observation: Mixture of C2 and C4 substitution products.[3]

  • Root Cause: High temperatures in S_NAr can erode kinetic selectivity.

  • Fix: Lower temperature to 60°C and extend time. Alternatively, switch to a non-polar solvent (Toluene) which often enhances the kinetic preference for the C4 position due to transition state dipole minimization.

Catalyst Deactivation (Pd Black formation)
  • Observation: Reaction turns black/grey rapidly; conversion stops.

  • Root Cause: Oxidation of ligand or insufficient ligand loading.

  • Fix: Ensure strict O2-free technique. Increase Ligand:Pd ratio to 2.5:1 to stabilize the active Pd(0) species.

Protodehalogenation
  • Observation: Loss of Cl/Br from pyrimidine without amine coupling (reduction).

  • Root Cause: Alcohol solvents in Pd-coupling acting as hydride sources.

  • Fix: Switch from alcoholic solvents to Dioxane or Toluene.

References

  • Mechanistic Basis of S_NAr

    • Rohrbach, S., et al. "Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications." Journal of Organic Chemistry. Link

  • Buchwald-Hartwig Ligand Selection

    • Maitro, G., et al. "BrettPhos-Mediated Palladium-Catalyzed Amination of Aryl Mesylates and Chlorides." Journal of the American Chemical Society, 2008.[4] Link

  • Regioselectivity in Pyrimidines

    • Luo, Y., et al. "Regioselective Amination of 2,4-Dichloropyrimidines." Organic Process Research & Development. Link

  • Kinase Inhibitor Synthesis Review

    • Wu, P., et al. "Small-molecule kinase inhibitors: an analysis of FDA-approved drugs." Drug Discovery Today, 2015. Link

Sources

High-Purity Purification of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline Intermediates for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

2,5-Difluoro-4-(pyrimidin-5-yl)aniline is a key structural motif in a variety of contemporary drug discovery programs, particularly in the development of kinase inhibitors. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields in subsequent steps, and the generation of difficult-to-remove, structurally related by-products, ultimately impacting the safety and efficacy profile of the final active pharmaceutical ingredient (API). This document provides a detailed guide for researchers and drug development professionals on the robust purification of this critical intermediate. We will explore the underlying principles of impurity characterization and detail validated protocols for purification via automated flash column chromatography and recrystallization.

Introduction: The Critical Role of Purity

Substituted anilines and pyrimidines are foundational building blocks in medicinal chemistry.[1] The specific intermediate, 2,5-Difluoro-4-(pyrimidin-5-yl)aniline, combines the functionalities of a difluorinated aniline with a pyrimidine ring, features often engineered to modulate metabolic stability, potency, and selectivity in drug candidates.[2] Achieving a purity level of >99.5% for such intermediates is not merely a matter of good practice; it is a prerequisite for generating reliable biological data and ensuring a clean impurity profile in the final API.

This guide moves beyond simple procedural lists to explain the causality behind experimental choices. The protocols described herein are designed as self-validating systems, providing researchers with the tools to adapt and optimize purification strategies based on their specific impurity profiles and batch sizes.

Disclaimer: Specific experimental data for the purification of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline is not extensively published. The following protocols are built upon established chemical principles and proven methodologies for structurally analogous compounds, such as substituted difluoroanilines and aminopyrimidines.[3][4]

Understanding the Analyte: Physicochemical Properties and Impurity Profile

A successful purification strategy begins with a thorough understanding of the target molecule and its likely contaminants.

Physicochemical Properties: 2,5-Difluoro-4-(pyrimidin-5-yl)aniline is an aromatic amine. The presence of two fluorine atoms increases its lipophilicity and can modulate the pKa of the aniline group.[5][6] The pyrimidine and amine functionalities provide hydrogen bond acceptors and donors, respectively, lending the molecule a degree of polarity. It is typically a solid at room temperature and is soluble in polar organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), and Dimethylformamide (DMF).

Potential Impurities: Impurities are typically introduced during synthesis. A common synthetic route involves a Suzuki or Stille coupling of a pyrimidine-5-boronic acid (or equivalent) with a protected 2,5-difluoro-4-haloaniline, followed by deprotection. Another route could involve the reduction of a nitro precursor.[7][8][9] Based on these pathways, common impurities can be categorized as follows:

Impurity Type Potential Species Origin Rationale for Removal
Process-Related (Starting Materials) 2,5-Difluoro-4-haloaniline, Pyrimidine-5-boronic acid/esterIncomplete reactionCan interfere with subsequent synthetic steps.
Process-Related (By-products) Homocoupled pyrimidine (5,5'-bipyrimidine), Debrominated starting materialSide reactions during cross-couplingStructurally similar to the product, making removal difficult.
Process-Related (Intermediates) 2,5-Difluoro-4-(pyrimidin-5-yl)nitrobenzeneIncomplete nitro group reductionCan be toxic and may form unwanted side products.
Catalyst Residues Palladium (Pd), phosphine ligandsIncomplete removal after coupling reactionHeavy metals are highly regulated in APIs.
Degradation Products Oxidized species (e.g., corresponding quinones)Air/light exposure of the aniline moiety[10]Can be colored and reactive, impacting stability.

Selecting the Optimal Purification Strategy

The choice between column chromatography and recrystallization depends on the impurity profile, the physical state of the crude material, and the desired scale.

  • Column Chromatography is the method of choice for complex mixtures where impurities have a polarity similar to the product, or when the crude material is an oil.[11][12] It offers high resolving power but can be less efficient for very large quantities.

  • Recrystallization is highly effective for removing small amounts of impurities from a solid product, especially at a multi-gram to kilogram scale.[4][13] It is often more economical and scalable than chromatography.

Below is a decision-making workflow to guide the selection process.

G start Crude Product Analysis (TLC, LCMS, ¹H NMR) is_solid Is the crude material a solid? start->is_solid purity Purity > 90%? Impurities have different solubility? is_solid->purity Yes complex_mixture Complex mixture? Oily/Tarry substance? is_solid->complex_mixture No recrystallization Proceed with Recrystallization Protocol purity->recrystallization Yes chromatography Proceed with Flash Chromatography Protocol purity->chromatography No complex_mixture->chromatography Yes consider_resynthesis Consider resynthesis or preliminary workup (e.g., acid/base wash) complex_mixture->consider_resynthesis No

Caption: Decision tree for selecting a purification method.

Protocol 1: Purification by Automated Flash Column Chromatography

This protocol is designed for purifying crude material that is either an oil or a solid with multiple, closely-related impurities.

Principle of Separation: Normal-phase flash chromatography separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and solubility in a non-polar mobile phase.[14] Polar molecules, like our target aniline, interact more strongly with the silica and thus elute later than non-polar impurities when a mobile phase of increasing polarity is passed through the column.

G cluster_workflow Chromatography Workflow A 1. TLC Method Development B 2. Sample Preparation A->B C 3. Column Equilibration B->C D 4. Elution & Fraction Collection C->D E 5. Fraction Analysis (TLC) D->E F 6. Pooling & Solvent Removal E->F

Caption: General workflow for flash column chromatography.

Materials and Equipment:

  • Crude 2,5-Difluoro-4-(pyrimidin-5-yl)aniline

  • Silica gel (300–400 mesh) or pre-packed silica column

  • TLC plates (Silica gel 60 F254)

  • Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (all HPLC grade)

  • Automated flash chromatography system

  • Rotary evaporator

  • Test tubes/fraction collection vials

Step-by-Step Methodology:

  • TLC Method Development:

    • Dissolve a small amount of crude material in DCM or EtOAc.

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems to find the optimal separation. The goal is to achieve an Rf value of ~0.2-0.3 for the product.[11]

    • Recommended Starting Systems:

      • System A: Hexane:EtOAc (gradient from 9:1 to 1:1)

      • System B: DCM:MeOH (gradient from 100:0 to 95:5)

Solvent System (Example) Product Rf (Target) Notes
70:30 Hexane:EtOAc~0.25Good for separating less polar impurities.
98:2 DCM:MeOH~0.30Effective if product is poorly soluble in EtOAc.
  • Sample Preparation (Dry Loading Recommended):

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of DCM or other suitable solvent.

    • Add ~2-3 g of silica gel to the solution.

    • Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This prevents solvent effects that can ruin separation.

    • Load the dry powder into an empty cartridge compatible with your flash system.

  • Column Setup and Elution:

    • Select a pre-packed column size appropriate for your sample mass (e.g., a 24 g column for 1 g of crude material is a good starting point).

    • Equilibrate the column with the initial mobile phase (e.g., 90:10 Hexane:EtOAc) for at least 2-3 column volumes.

    • Run a linear gradient based on your TLC development (e.g., from 10% EtOAc in Hexane to 60% EtOAc over 15-20 column volumes).

    • Collect fractions based on the UV detector signal (typically at 254 nm and 280 nm).

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove residual solvent.

    • Expected Yield: 60-85% (dependent on crude purity)

    • Expected Purity: >99% (by HPLC)

Protocol 2: High-Yield Purification by Recrystallization

This protocol is ideal for purifying solid crude material where a primary impurity has different solubility characteristics than the product.

Principle of Separation: Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at a high temperature, and as it cools, the solution becomes supersaturated. The compound of interest then crystallizes out, leaving impurities behind in the solution (mother liquor).[4]

G A 1. Solvent Screening B 2. Dissolution (Hot) A->B C 3. Crystallization (Slow Cooling) B->C D 4. Isolation (Filtration) C->D E 5. Washing & Drying D->E

Caption: Step-by-step recrystallization process.

Materials and Equipment:

  • Crude solid 2,5-Difluoro-4-(pyrimidin-5-yl)aniline

  • Various recrystallization solvents (e.g., Isopropanol (IPA), Acetonitrile (ACN), Toluene, Methyl-tert-butyl ether (MTBE))

  • Erlenmeyer flasks

  • Hotplate with stirring

  • Buchner funnel and vacuum flask

  • Filter paper

  • Ice bath

  • Vacuum oven

Step-by-Step Methodology:

  • Solvent Screening:

    • Place a small amount (~50 mg) of crude material into several test tubes.

    • Add a small volume (~0.5 mL) of a different solvent to each tube.

    • A good solvent will dissolve the compound when hot but not when cold. An ideal anti-solvent will be one in which the compound is insoluble but is miscible with the dissolving solvent.[15]

Solvent/System Suitability for Aniline/Pyrimidine Derivatives Notes
Isopropanol (IPA)GoodOften effective for moderately polar compounds.
Acetonitrile (ACN)GoodA polar aprotic solvent, good for this class of compound.[4]
ToluenePotentialCan be effective for less polar impurities.
Ethyl Acetate / HeptanePotential (as a system)Dissolve in hot EtOAc, add Heptane as anti-solvent.
  • Recrystallization Procedure (Example with Isopropanol):

    • Place the crude solid (e.g., 5.0 g) in a 100 mL Erlenmeyer flask with a stir bar.

    • Add a minimal amount of IPA (e.g., 20 mL) and heat the mixture to a gentle boil with stirring.

    • Continue to add small portions of hot IPA until the solid just dissolves completely.

    • Optional Hot Filtration: If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Break the vacuum and gently wash the crystals with a small amount of ice-cold IPA to remove any adhering mother liquor.

    • Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

    • Expected Yield: 70-90%

    • Expected Purity: >99.5% (by HPLC)

Purity Verification

Regardless of the method used, the final purity must be rigorously assessed.

  • HPLC (High-Performance Liquid Chromatography): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% TFA or formic acid is a typical starting point. Purity is reported as a percentage based on the area of the main peak.

  • NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and identifying any remaining impurities.[3]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the product and can help identify the mass of unknown impurities.

Troubleshooting Common Issues

Problem Potential Cause Solution
Chromatography: Poor separationIncorrect solvent system.Re-develop TLC method. Try a different solvent family (e.g., Toluene/Acetone).
Chromatography: Product elutes too quickly or not at allMobile phase is too strong or too weak.Adjust the gradient slope or starting/ending concentrations.
Recrystallization: "Oiling out" instead of crystallizationCompound is melting or solubility curve is too steep.Add slightly more solvent. Or, switch to a solvent with a lower boiling point. Try a solvent/anti-solvent system.
Recrystallization: Low yieldToo much solvent was used; product is still in mother liquor.Concentrate the mother liquor and attempt a second crop of crystals. Next time, use less solvent. Ensure adequate cooling time.
General: Colored productOxidation of the aniline.Perform purification steps under an inert atmosphere (N₂ or Ar). Use an activated carbon (charcoal) treatment during hot filtration in recrystallization.

Conclusion

The purification of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline is a critical step in the synthesis of many high-value pharmaceutical candidates. By carefully selecting a strategy based on a thorough analysis of the crude material, researchers can consistently achieve the high purity required for modern drug development. Flash column chromatography offers excellent separation for complex mixtures, while recrystallization provides an efficient, scalable solution for removing minor impurities from solid products. The detailed protocols and troubleshooting guides provided herein serve as a robust foundation for developing a validated, scalable purification process.

References

  • PubChem. 2,5-Difluoroaniline. National Center for Biotechnology Information. [Link][5]

  • Supporting Information for scientific publications (general reference to common practices). [Link][3]

  • PrepChem. Synthesis of 2,5-difluoroaniline. [Link][7]

  • Research and Reviews: Research Journal of Pharmaceutical Analysis. Column Chromatography in Pharmaceutical Analysis. [Link][11]

  • University of Colorado Boulder. Thin Layer Chromatography and Column Chromatography: Separation of Pigments. [Link][14]

  • Veeprho. Aniline Impurities and Related Compound. [Link][10]

  • Google Patents. EP0001825A1 - Method of preparing 2,4-difluoroaniline. [8]

  • Google Patents.
  • Google Apis. EP 0192287 A2 - Process for the preparation of fluorinated pyridines. [Link][16]

  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link][15]

  • Longdom Publishing. Advanced Techniques in Column Chromatography. [Link][12]

  • Google Patents. US4294988A - Method of preparing 2,4-difluoroaniline. [9]

  • MDPI. Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5. [Link][13]

  • MDPI. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. [Link][2]

  • European Patent Office. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. [Link][1]

  • Science.gov. column extraction chromatography: Topics. [Link][17]

  • PubMed. One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. [Link]

  • ResearchGate. SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT. [Link]

  • Google Patents. WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds.
  • WIPO Patentscope. WO/2019/010619 2-(2,4,5-SUBSTITUTED ANILINE) PYRIMIDINE DERIVATIVE. [Link]

  • PMC. Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. [Link]

Sources

Application Notes & Protocols for Biaryl Synthesis: Mastering the Handling of Air-Sensitive Palladium Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge and Reward of Palladium-Catalyzed Biaryl Synthesis

The construction of biaryl motifs is a cornerstone of modern organic synthesis, with applications spanning pharmaceuticals, agrochemicals, and materials science. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for forging these critical carbon-carbon and carbon-nitrogen bonds. The heart of these transformations lies in the catalytic cycle, which is most efficiently initiated by a Pd(0) species. However, the high reactivity that makes Pd(0) catalysts so effective also renders them exquisitely sensitive to atmospheric oxygen.[1]

Unwanted oxidation of the active Pd(0) to an inactive Pd(II) state is a primary cause of catalyst deactivation, leading to sluggish or failed reactions.[2][3] This sensitivity necessitates the use of specialized air-free techniques to protect the catalyst's integrity and ensure reproducible, high-yielding results. This guide provides a comprehensive overview of the principles and protocols for successfully handling air-sensitive palladium catalysts in biaryl synthesis, aimed at empowering researchers to confidently tackle these powerful yet delicate reactions.

Pillar 1: The Sanctity of an Inert Atmosphere

The exclusion of oxygen and moisture is paramount when working with air-sensitive palladium catalysts.[4][5] The two most common methods for achieving an inert atmosphere are the use of a glovebox and a Schlenk line.[4][6][7]

  • Gloveboxes: These are sealed enclosures filled with an inert gas, typically argon or nitrogen, where oxygen and moisture levels are maintained at parts-per-million (ppm) levels.[7][8] Gloveboxes are ideal for the storage, weighing, and preparation of stock solutions of highly air-sensitive reagents.[4]

  • Schlenk Lines: A Schlenk line is a dual-manifold glassware apparatus that allows for the evacuation of air from a reaction vessel and subsequent backfilling with an inert gas.[4][6] This technique is well-suited for performing the actual reaction setup and execution.

The choice between a glovebox and a Schlenk line often depends on the specific task and the sensitivity of the reagents. For routine handling and reaction setup, a well-maintained Schlenk line is often sufficient. However, for the long-term storage and manipulation of extremely sensitive catalysts, a glovebox is the preferred environment.[4]

Diagram: Workflow for Establishing an Inert Atmosphere in a Reaction Vessel using a Schlenk Line

G A Assemble Dry Glassware B Connect to Schlenk Line A->B C Evacuate (Vacuum) B->C D Backfill with Inert Gas C->D E Repeat Cycle (3x) D->E F Maintain Positive Pressure of Inert Gas E->F

Caption: Schlenk line inert atmosphere setup workflow.

Pillar 2: The Palladium Catalyst Toolkit: From Precatalysts to Active Species

While Pd(0) complexes like Pd(PPh₃)₄ and Pd₂(dba)₃ are effective, their air sensitivity can make them challenging to handle.[9][10][11] To address this, a significant advancement in the field has been the development of air-stable Pd(II) precatalysts.[9][10][12][13][14] These complexes are generally bench-stable solids that are readily reduced in situ to the active Pd(0) species under the reaction conditions.[10][15][16]

Commonly Encountered Palladium Precatalysts:
Precatalyst GenerationExampleKey FeaturesActivation
First Generation (G1) Buchwald PalladacycleAir- and moisture-stable.[13]Base-mediated reductive elimination.[13]
Second Generation (G2) SPhos-Pd-G2Improved stability and activity for a broader range of substrates.[17]Facile activation under standard reaction conditions.[17]
Third Generation (G3) XPhos-Pd-G3Highly active for challenging couplings, including those with aryl chlorides.[17]Rapid activation, often at room temperature.[14]
Fourth Generation (G4) GPhos-Pd-G4Enhanced stability of the active catalyst, leading to lower catalyst loadings.[18]Efficient generation of the active LPd(0) species.[18]

The choice of precatalyst and the corresponding phosphine ligand is critical and depends on the specific substrates being coupled.[3][19] Bulky, electron-rich phosphine ligands, such as those of the Buchwald-type (e.g., SPhos, XPhos), are often employed to promote the desired oxidative addition and reductive elimination steps in the catalytic cycle while stabilizing the palladium center.[13][19]

Diagram: The Catalytic Cycle of a Suzuki-Miyaura Cross-Coupling Reaction

G A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X B->C D Transmetalation C->D Ar'-B(OR)2 E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Product G Ar-Ar' F->G

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Pillar 3: Protocols for Success: A Step-by-Step Guide

The following protocols provide a general framework for handling air-sensitive palladium catalysts in a typical Suzuki-Miyaura cross-coupling reaction. These should be adapted as necessary for specific substrates and catalyst systems.

Protocol 1: Preparation of Reagents and Solvents
  • Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C) overnight and allowed to cool under a stream of inert gas or in a desiccator.[17]

  • Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are often packaged under an inert atmosphere. If necessary, solvents can be dried and deoxygenated by sparging with an inert gas (e.g., argon) for 30-60 minutes or by using a solvent purification system.

  • Reagents: Solid reagents should be dried in a vacuum oven or desiccator as appropriate. Liquid reagents should be handled under an inert atmosphere.

Protocol 2: Reaction Setup Using a Schlenk Line
  • Inert Atmosphere: Assemble the dried reaction flask, equipped with a magnetic stir bar and a condenser, and connect it to the Schlenk line.

  • Purge and Backfill: Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure a thoroughly inert atmosphere.[4][17]

  • Addition of Solids: Under a positive flow of inert gas, quickly add the aryl halide, boronic acid, base (e.g., K₂CO₃, Cs₂CO₃), and the palladium precatalyst to the reaction flask.

  • Addition of Solvents and Liquid Reagents: Add the degassed solvent and any liquid reagents via syringe through a rubber septum.

  • Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol 3: Reaction Workup and Catalyst Removal
  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent in vacuo. The crude product can then be purified by column chromatography.

  • Palladium Removal: For applications in the pharmaceutical industry, residual palladium levels must be minimized. This can be achieved through various methods, including treatment with activated carbon, silica gel, or specialized palladium scavengers. The choice of ligand can also impact the level of palladium leaching into the final product.[20]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Catalyst deactivation due to oxygen exposure.[1][2] - Impure reagents or solvents. - Incorrect base or solvent.- Ensure a rigorously inert atmosphere. - Use freshly purified reagents and anhydrous, degassed solvents. - Screen different bases and solvents.
Formation of Palladium Black - Catalyst aggregation and precipitation.[2]- Use a more stabilizing ligand. - Lower the reaction temperature. - Consider a different palladium precatalyst.
Homocoupling of Boronic Acid - Presence of oxygen.- Thoroughly degas all solvents and reagents.
Inconsistent Results - Variable quality of reagents or catalyst. - Inconsistent inert atmosphere technique.- Use high-purity reagents from a reliable source. - Standardize the Schlenk line or glovebox procedure.

Diagram: Logical Relationships in Catalyst Handling

G cluster_good Successful Reaction cluster_bad Failed Reaction A Rigorous Inert Atmosphere E High Yield & Reproducibility A->E B High-Purity Reagents B->E C Appropriate Precatalyst/Ligand C->E H Catalyst Deactivation C->H Incorrect Choice D Optimal Reaction Conditions D->E F Oxygen/Moisture Exposure F->H G Impure Reagents G->H I Low/No Yield H->I

Caption: Factors influencing the outcome of biaryl synthesis.

Conclusion

The successful application of air-sensitive palladium catalysts in biaryl synthesis is a testament to the power of meticulous experimental technique. By understanding the principles of inert atmosphere chemistry, selecting the appropriate catalyst system, and adhering to rigorous protocols, researchers can unlock the full potential of these transformative reactions. The use of air-stable precatalysts has significantly lowered the barrier to entry for these methods, making them more accessible to a broader range of scientists. With the guidance provided in these application notes, we are confident that you will be well-equipped to achieve consistent and high-yielding results in your biaryl synthesis endeavors.

References

  • Benchchem. (2025).
  • Unknown. (n.d.).
  • The University of Alabama. (n.d.). Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions. The University of Alabama.
  • Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 130(21), 6686–6687.
  • Frontiers. (2020, July 8). Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles. Frontiers.
  • Ossila. (n.d.).
  • Stahl, S. S. (2017). Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. Chemical Reviews, 117(19), 11623-11658.
  • Fors, B. P., & Buchwald, S. L. (2013). Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky di-tert-Butylphosphino Biaryl Ligands.
  • Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 130(21), 6686–6687.
  • ResearchGate. (2012, May). A mild robust generic protocol for the Suzuki reaction using an air stable catalyst.
  • ABCR. (n.d.). New Palladium Precatalysts For Cross-Coupling Reactions. ABCR.
  • Compunetics. (2020, June 16). 001.
  • Wikipedia. (n.d.). Air-free technique. Wikipedia.
  • MDPI. (2024, May 11).
  • Kinzel, T., & Buchwald, S. L. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073-14075.
  • Notre Dame Sites. (n.d.). Schlenk Line and Glove Box Safety. Notre Dame Sites.
  • ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst.
  • PubMed. (2015, March 27). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
  • Unknown. (n.d.).
  • ResearchGate. (n.d.). Development of Palladium Precatalysts that Efficiently Generate LPd(0) Active Species.
  • ProcessSensing.com. (n.d.). Glovebox and environmental chamber solutions. ProcessSensing.com.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Nolan, S. P., & Cazin, C. S. J. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Accounts of Chemical Research, 52(6), 1645-1657.
  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry.
  • YouTube. (2022, October 23).
  • National Institutes of Health. (n.d.). Air-Stable Iron-Based Precatalysts for Suzuki−Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters.
  • MilliporeSigma. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. MilliporeSigma.
  • MilliporeSigma. (n.d.).
  • Tokyo Chemical Industry UK Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry UK Ltd.
  • Reichert, E. C. (2018). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • National Institutes of Health. (n.d.). Size-Dependent Catalytic Activity of PVA-Stabilized Palladium Nanoparticles in p-Nitrophenol Reduction: Using a Thermoresponsive Nanoreactor.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Chemistry LibreTexts. (2023, June 30).
  • National Institutes of Health. (2017, January 20). Highly Active and Stable Pt–Pd Alloy Catalysts Synthesized by Room‐Temperature Electron Reduction for Oxygen Reduction Reaction.
  • Organic Chemistry Portal. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal.
  • Reddit. (2021, September 2).
  • Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Royal Society of Chemistry. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Organic Chemistry Portal. (2008). Intramolecular Pd(II)-Catalyzed Oxidative Biaryl Synthesis Under Air: Reaction Development and Scope. Organic Chemistry Portal.
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.). Ligand-free palladium catalyzed Ullmann biaryl synthesis: 'Household' reagents and mild reaction conditions.
  • ResearchGate. (n.d.). Synthesis of Unsymmetrical Biaryls via Palladium-Catalyzed Coupling Reaction of Aryl Halides.
  • Royal Society of Chemistry. (2018, June 12). Characterization of palladium species after γ-irradiation of a TBP–alkane–Pd(NO3)2 system. Royal Society of Chemistry.

Sources

Troubleshooting & Optimization

Troubleshooting Suzuki coupling failures for electron-deficient anilines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Ticket ID: SM-EWG-NH2

Welcome to the technical support center for Suzuki-Miyaura cross-coupling. You are likely here because your reaction involving an electron-deficient aniline (e.g., nitroaniline, aminobenzonitrile, or halo-pyridine) has failed.

These substrates present a "Double Trap" in catalysis:

  • The Poison Trap: The free amine (-NH₂) can coordinate tightly to Palladium, displacing labile ligands and shutting down the catalytic cycle.

  • The Stability Trap: Electron-withdrawing groups (EWGs) make the ring susceptible to side reactions (hydrolysis, SNAr) and, if present on the boronic acid partner, accelerate protodeboronation.

PART 1: The Diagnostics (Troubleshooting Q&A)

Q1: My reaction mixture turned black almost immediately, and LCMS shows only starting material. What happened?

A: You have experienced "Pd-Black Crash."

  • The Cause: The free amine on your aniline coordinated to the Pd(II) intermediate. This forms a stable bis-amine complex (off-cycle species) that resists transmetallation. Eventually, the complex decomposes, precipitating non-catalytic Palladium metal (Pd⁰ aggregates).

  • The Fix: You must use a ligand that is sterically bulky enough to physically prevent the amine from binding to the Palladium center.

  • Recommendation: Switch to Buchwald Precatalysts (Gen 3 or Gen 4) containing bulky biarylphosphine ligands like XPhos or BrettPhos . The sheer size of these ligands creates a "protective shell" around the Pd, allowing the small aryl halide to enter but blocking the amine coordination.

Q2: The reaction stays clear/brown, but conversion stops at 20-30%. Adding more catalyst doesn't help.

A: This is likely "Product Inhibition" or "Boron Protodeboronation."

  • Scenario A (Inhibition): As the product (a biaryl aniline) accumulates, it competes for the catalyst.

  • Scenario B (Boron Death): If you are coupling an electron-deficient haloaniline with an electron-rich boronic acid, the reaction is usually fast. However, if your boronic acid is the electron-deficient partner, it is likely hydrolyzing (protodeboronation) faster than it couples.

  • The Fix:

    • For Boron Stability: Switch from Boronic Acid to a MIDA Boronate or Potassium Trifluoroborate (BF₃K) salt. These release the active boron species slowly, preventing decomposition.[1]

    • For Base Sensitivity: Electron-deficient rings are sensitive to strong bases (OH⁻, alkoxides). Switch to weak, anhydrous bases like K₃PO₄ or K₂CO₃ in dry solvents.

Q3: I see the product, but also a significant amount of "dimer" (homocoupling).

A: Oxygen leak or slow Oxidative Addition.

  • The Cause: In the presence of O₂, the boronic acid couples with itself. Alternatively, if the catalyst is struggling to insert into the C-X bond (oxidative addition), the boronic acid waits around and eventually homocouples.

  • The Fix:

    • Degassing: Sparging with Argon is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for these sensitive substrates.[2]

    • Precatalysts: Stop using Pd(PPh₃)₄ or Pd(OAc)₂. These generate Pd(0) inefficiently. Use Pd-PEPPSI-IPr or XPhos-Pd-G4 , which enter the cycle immediately.

PART 2: The Mechanics (Why It Fails)

The following diagram illustrates the "Off-Cycle" trap where the free amine poisons the catalyst.

SuzukiMechanism Pd0 Active Pd(0)L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Poisoned Poisoned Complex [L-Pd(Ar)(NH2-Ar)X] OxAdd->Poisoned + NH2 (Fast Binding) TransMetal Transmetallation (Rate Limiting) OxAdd->TransMetal + Ar-B(OH)2 (Base) Amine Free Aniline (NH2-Ar) Poisoned->OxAdd Reversible (Slow) RedElim Reductive Elimination TransMetal->RedElim RedElim->Pd0 Cycle Closes Product Biaryl Product RedElim->Product

Figure 1: The "Amine Trap" in Suzuki Coupling. Note how the amine diverts the active species into a stable, unreactive "Poisoned" state (Black Octagon), preventing Transmetallation.

PART 3: The Hardware (Catalyst & Ligand Selection)

For electron-deficient anilines, standard ligands (PPh₃, dppf) fail. You need Steric Bulk to repel the amine and Electron Richness to facilitate oxidative addition.

Recommended Ligand Systems
Ligand / CatalystTypeBest Use CaseWhy it works
XPhos Pd G4 Buchwald BiarylphosphineThe Universal Starter. Good for aryl chlorides and amines.Extremely bulky isopropyl groups prevent amine coordination to Pd.
BrettPhos Pd G4 Buchwald BiarylphosphinePrimary Anilines. specifically designed for primary amine compatibility.Optimized geometry to prevent N-binding while maintaining high activity.
Pd-PEPPSI-IPr NHC ComplexDifficult/Steric Substrates. Excellent for heteroaromatics.[3][4]The NHC ligand is non-labile and very bulky; the "throw-away" pyridine ligand ensures rapid initiation.
CataCXium A Adamantyl PhosphineHigh Turnover. Good for scale-up.High electron density on P facilitates activation of unreactive C-Cl bonds.
PART 4: Validated Protocols
Protocol A: The "Buchwald" Standard (High Success Rate)

Best for: Unprotected haloanilines (Cl, Br, I) coupling with standard boronic acids.

  • Vessel: 4mL vial with a septum cap (or microwave vial).

  • Reagents:

    • Haloaniline (1.0 equiv)[5]

    • Boronic Acid (1.2 - 1.5 equiv)[2]

    • Catalyst: XPhos Pd G4 (2-4 mol%)

    • Base: K₃PO₄ (0.5 M in water, 2.0 equiv)

  • Solvent: THF or 1,4-Dioxane (degassed).

  • Procedure:

    • Add solids to the vial.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent and base solution via syringe.

    • Heat to 40-60°C . (Note: Electron-deficient substrates often react at lower temps; high heat promotes degradation).

    • Stir for 2-4 hours.

Protocol B: The "PEPPSI" Method (For Sterically Hindered/Heterocyclic Systems)

Best for: Pyridines, Pyrimidines, and highly electron-deficient systems.

  • Catalyst: Pd-PEPPSI-IPr (2 mol%).

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for higher solubility).

  • Solvent: Toluene/Isopropanol (4:1 ratio). The alcohol acts as a reducing agent to ensure Pd(II) to Pd(0) activation.

  • Temp: 80°C.

PART 5: Troubleshooting Workflow

Use this decision tree to diagnose your specific failure mode.

Troubleshooting Start Reaction Failed Precipitate Is there a black precipitate? Start->Precipitate YesBlack Yes: Catalyst Death Precipitate->YesBlack Yes NoBlack No: Reaction Stalled/Clear Precipitate->NoBlack No Action1 Action: Switch to XPhos-Pd-G4 or Pd-PEPPSI-IPr YesBlack->Action1 Analysis Analyze Crude (LCMS/NMR) NoBlack->Analysis SMRemains Starting Material Remains Analysis->SMRemains Dehalo Product is De-halogenated (Ar-H instead of Ar-Ar) Analysis->Dehalo Deboron Boronic Acid missing/converted to Ar-H Analysis->Deboron Action2 Action: Check Solubility. Add water cosolvent. Increase Temp. SMRemains->Action2 Action3 Action: Remove Alcohol solvents. Lower Temperature. Switch to Dioxane. Dehalo->Action3 Action4 Action: Use MIDA Boronate or slow addition of Boronic Acid. Deboron->Action4

Figure 2: Diagnostic logic flow for identifying failure modes in Suzuki coupling.

References
  • Buchwald Ligands & Precatalysts

    • Title: "Buchwald Phosphine Ligands for C-C, C-N, and C-O Bond Formation."[6]

    • Source: Merck / Sigma-Aldrich Technical Review.
  • PEPPSI Catalyst System

    • Title: "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Suzuki-Miyaura Cross-Coupling."[3][4]

    • Source: Organ, M. G., et al. Chemistry – A European Journal.
    • URL:[Link]

  • Catalyst Poisoning Mechanism

    • Title: "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation."[7]

    • Source: Kinzel, T., Zhang, Y., & Buchwald, S. L. Journal of the American Chemical Society.[7]

    • URL:[Link][7]

  • Base Selection Guide: Title: "A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions." Source: BenchChem Technical Guides.

Sources

Technical Support: Eliminating Protodeboronation in Pyrimidine Suzuki Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-CPL-001 Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Silent Yield Killer"

In Suzuki-Miyaura cross-couplings involving pyrimidyl boronic acids (particularly 2- and 4-isomers), protodeboronation is the primary cause of catalytic failure. This is not a random side reaction; it is a chemically driven inevitability caused by the electron-deficient nature of the pyrimidine ring, which renders the C-B bond highly labile in the presence of base and water.

The Problem: The carbon-boron bond cleaves and is replaced by a proton (H), yielding the non-coupled pyrimidine (R-Py-H) instead of the desired biaryl (R-Py-Ar).

The Solution: You cannot simply "purify away" this problem efficiently; you must outcompete it kinetically. This guide provides the diagnostic tools to identify the issue and the specific protocols (MIDA boronates, Anhydrous conditions, Pre-catalysts) to prevent it.

Diagnostic & Root Cause Analysis

Before altering your conditions, confirm that protodeboronation is your specific failure mode.

Mechanism of Failure

The reaction is a competition between two rates: Transmetallation (Productive) vs. Hydrolysis/Protodeboronation (Destructive).

In basic aqueous media, electron-deficient heterocycles (like pyrimidines) form a zwitterionic or "ate" complex. The ipso-carbon becomes nucleophilic and is rapidly protonated by water, cleaving the boron.

Protodeboronation Start Pyrimidine Boronic Acid (R-Py-B(OH)2) Ate Boronate 'Ate' Complex (Unstable Intermediate) Start->Ate + Base Base Base/H2O Base->Ate Transmetallation Transmetallation (Catalyst + Ar-X) Ate->Transmetallation Fast Pd Cycle Decomp Protodeboronation (Reaction with H2O) Ate->Decomp Slow Pd Cycle Product Coupled Product (R-Py-Ar) Transmetallation->Product Byproduct Byproduct (R-Py-H) Decomp->Byproduct

Figure 1: The Kinetic Competition. Success depends on Transmetallation being faster than Protodeboronation.

Diagnostic Checklist
ObservationDiagnosis
LCMS Mass You see a mass corresponding to [M-B(OH)2 + H]. (e.g., if SM is 150 Da, Byproduct is ~106 Da).
Reaction Color Mixture turns black rapidly (precipitated Pd). This indicates the catalytic cycle has stalled because the boronic acid decomposed, leaving Pd(0) with no transmetallation partner.
Adding Reagent Adding more boronic acid only increases the byproduct peak, not the product yield.

Prevention Protocols (Upstream Solutions)

To remove the byproduct, you must prevent its formation. Choose Protocol A for general synthesis or Protocol B for difficult/unstable substrates.

Protocol A: The "Slow-Release" Strategy (MIDA Boronates)

Best for: 2-pyridyl and 2-pyrimidyl couplings where the boronic acid is notoriously unstable.[1] Theory: MIDA boronates are sp3-hybridized and stable. Under mild aqueous basic conditions, they hydrolyze slowly, releasing the active boronic acid at a rate that matches the catalyst's ability to use it, keeping the standing concentration of unstable free acid low [1].

Reagents:

  • Boron Source: Pyrimidyl-MIDA boronate (1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) OR XPhos Pd G4.

  • Promoter: Cu(OAc)2 (0.5 equiv) - Optional but recommended for 2-substituted positions.

  • Base/Solvent: K3PO4 (3.0 equiv) in DMF/H2O (5:1) or Dioxane/H2O.[2]

Step-by-Step:

  • Charge reaction vial with Aryl Halide (1.0 equiv), MIDA boronate (1.5 equiv), and Base.

  • Add Catalyst and Ligand (pre-complexed if possible).

  • Add Solvent (degassed).[3][4]

  • Heat to 60°C - 80°C .

  • Critical: Do not rush. The slow hydrolysis is the rate-limiting step.

Protocol B: Anhydrous Fluoride Activation

Best for: Substrates sensitive to hydrolysis or when MIDA reagents are unavailable. Theory: Removes water entirely. Fluoride (F-) activates the boronic ester (usually Pinacol) for transmetallation without supplying the protons (H+) needed for deboronation [2].

Reagents:

  • Boron Source: Pyrimidyl-Pinacol Boronate.[5]

  • Base: CsF (2-3 equiv) or TBAF (anhydrous).

  • Solvent: Anhydrous Dioxane or Toluene.

  • Catalyst: Pd2(dba)3 / PCy3 or Buchwald Precatalyst (e.g., XPhos Pd G3).

Step-by-Step:

  • Flame-dry glassware; cool under Argon.

  • Add Pyrimidyl-BPin, Aryl Halide, and CsF.

  • Add Precatalyst (rapid activation is key).

  • Inject anhydrous solvent.[3]

  • Heat to 100°C .

Remediation (Downstream Purification)

If you have already run the reaction and have the byproduct (R-Py-H), use these techniques to separate it from the product (R-Py-Ar).

Acidic Wash (Exploiting Basicity)

Pyrimidines are basic. The "de-boronated" byproduct is often a smaller, more basic molecule than the coupled biaryl product (which has increased lipophilicity and steric bulk).

  • Protocol:

    • Dissolve crude mixture in EtOAc.

    • Wash with dilute HCl (0.5 M to 1.0 M) .

    • Logic: The smaller pyrimidine byproduct often protonates and moves to the aqueous layer more readily than the bulky biaryl product.

    • Check both layers by TLC/LCMS.[6] If product remains in organic layer, you have successfully washed away the impurity.

Scavenger Resins

If chromatography is difficult due to similar Rf values:

  • Resin: Strong Cation Exchange (SCX) or Sulfonic Acid resin.

  • Method: Pass the crude mixture through a small plug. The highly basic non-coupled pyrimidine may bind tighter than the sterically hindered product. (Requires optimization).

Sublimation / Evaporation
  • Logic: The protodeboronation byproduct is often significantly lower in molecular weight (loss of the boronate group) and more volatile.

  • Method: High-vacuum drying (or Kugelrohr distillation) at moderate heat (40-50°C) can sometimes sublime off the simple pyrimidine impurity before the main product.

Troubleshooting FAQ

Q: Why does my reaction turn black immediately? A: "Pd Black" formation means your catalyst has reduced to Pd(0) and aggregated. This happens when the oxidative addition cycle stalls—usually because your boronic acid decomposed (protodeboronation) and is no longer available to keep the Pd in the active cycle. Switch to a Buchwald G3/G4 precatalyst to initiate the cycle faster.

Q: Can I just add more equivalents of boronic acid? A: Generally, no . Adding more unstable reagent just generates more byproduct, which can actually poison the catalyst or make purification harder. Use the MIDA slow-release protocol instead.

Q: I see the product, but the conversion is stuck at 50%. A: Your catalyst is likely dead. Do not add more starting material. Filter the mixture to remove Pd black, add fresh catalyst and ligand , and potentially a small amount of fresh boronic acid (if using MIDA).

References

  • Gillis, E. P., & Burke, M. D. (2007).[7] "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society, 129(21), 6716–6717.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[4] Journal of the American Chemical Society, 132(40), 14073–14075.

  • Cox, P. A., et al. (2016). "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion." Journal of the American Chemical Society, 138(29), 9145–9157.

Sources

Solving solubility issues of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Solubility Challenge

Welcome to the technical support guide for 2,5-Difluoro-4-(pyrimidin-5-yl)aniline. This molecule is a complex heterocyclic aromatic amine, a structural class of significant interest in medicinal chemistry and materials science. However, its unique architecture presents considerable challenges for dissolution in common laboratory solvents, including Dimethyl Sulfoxide (DMSO).

The limited solubility is primarily attributed to two key molecular features:

  • Strong Intermolecular Forces: The planar aromatic rings facilitate strong π-π stacking, while the aniline (-NH2) group and pyrimidine nitrogens act as both hydrogen bond donors and acceptors. These forces create a stable crystal lattice structure that requires significant energy to disrupt.

  • Fluorine Substitution: The two fluorine atoms are highly electronegative and can participate in non-covalent interactions, further stabilizing the solid state.[1] This strong crystal packing increases the energy barrier for solvent molecules to effectively solvate the compound.[2]

This guide provides a structured, in-depth approach to systematically troubleshoot and resolve solubility issues encountered with 2,5-Difluoro-4-(pyrimidin-5-yl)aniline in DMSO, ensuring reliable and reproducible experimental outcomes.

Troubleshooting Guide: Common Dissolution Issues

This section addresses specific problems you may encounter during sample preparation. The solutions are presented in a logical, escalating order of intervention.

Question 1: My compound is not dissolving in DMSO at room temperature after vortexing. What is the next step?

Answer: This is the most common issue and is expected due to the compound's high crystallinity. Simple vortexing often lacks sufficient energy to overcome the activation barrier for dissolution. The recommended next steps involve introducing mechanical and thermal energy.

Causality: The dissolution process is governed by the balance between the energy required to break the compound's crystal lattice and the energy released upon solvation. For this molecule, the lattice energy is substantial. Mechanical and thermal energy directly aid in overcoming this barrier.

Recommended Protocol:

  • Sonication: Place the vial containing the compound and DMSO in a bath sonicator. Sonicate for 15-30 minute intervals.

    • Mechanism: Sonication uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles. This process generates localized, intense energy, which physically breaks apart the crystal lattice and enhances solvent penetration.[3]

  • Gentle Heating: If sonication is insufficient, warm the solution to 40-50°C using a calibrated heat block or water bath. Swirl the vial intermittently. Do not exceed 60°C to avoid potential compound degradation or solvent evaporation.

    • Mechanism: Increasing the temperature enhances the kinetic energy of the solvent molecules, increasing their solvating power.[4][5] It also provides the necessary energy to disrupt the intermolecular forces holding the crystal lattice together. Studies on similar pyrimidine derivatives consistently show a positive correlation between temperature and solubility in polar aprotic solvents.[6][7]

  • Visual Confirmation: After each step, hold the vial against a light and dark background to visually inspect for any remaining solid particulates. A completely dissolved solution should be clear and free of any visible solids.

Question 2: The compound dissolved after heating, but a precipitate formed when it cooled to room temperature. Why did this happen and how can I fix it?

Answer: This phenomenon indicates you have created a supersaturated solution. While heating increased the kinetic solubility, the concentration you achieved is above the thermodynamic solubility limit at room temperature.

Causality: Thermodynamic solubility is the true equilibrium point, while kinetic solubility is a metastable state that can be temporarily achieved. Upon cooling, the system seeks its lowest energy state, causing the excess, thermodynamically unstable solute to precipitate out. Impurities or microscopic scratches in the vial can act as nucleation sites, accelerating this process.

Solutions:

  • Work with Freshly Prepared, Warm Solutions: If your experimental protocol allows, prepare the stock solution with heat immediately before its use or dilution into the final assay medium. This ensures the compound remains in its kinetically soluble state.

  • Determine the Thermodynamic Solubility: To avoid this issue in the future, perform a simple experiment to find the room temperature solubility limit. Prepare a supersaturated solution with heat, allow it to cool and equilibrate for 24 hours (with stirring), and then measure the concentration of the supernatant after filtering or centrifuging out the precipitate.

  • Utilize a Co-Solvent System: If working with warm solutions is not feasible, the most robust solution is to modify the solvent system itself. See the FAQ section below for details on co-solvents.

Question 3: I've tried sonication and heating, but a small amount of solid material remains. What are other potential causes and solutions?

Answer: If standard energy-assisted methods fail, the issue may lie with the materials themselves or a fundamental limit of solubility in pure DMSO.

Potential Causes:

  • Solvent Purity: Ensure you are using high-purity, anhydrous DMSO (>99.9%). Water is a common impurity in DMSO and can significantly decrease its ability to solubilize many organic compounds.[8]

  • Compound Purity: Impurities in your compound may be insoluble in DMSO, giving the appearance that your target molecule is not fully dissolving. Verify the purity of your batch via LC-MS or NMR.

  • Solubility Limit Exceeded: You may simply be attempting to create a solution that is far beyond the compound's maximum solubility in DMSO.

Advanced Solutions:

  • Co-Solvency: Introduce a second, water-miscible solvent to create a binary system that may have superior solvating properties. See the Co-Solvent Protocol in the next section.

  • pH Adjustment (Aqueous Systems Only): For subsequent dilutions into aqueous buffers, the basicity of the aniline and pyrimidine moieties can be exploited. Lowering the pH with a dilute acid (e.g., HCl) will protonate these sites, creating a salt form that is often significantly more water-soluble.[9] This is not applicable for the initial DMSO stock but is a critical strategy for aqueous assays.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical maximum solubility of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline in DMSO?

While specific experimental data for this exact molecule is not widely published, we can make an educated estimation based on its structural analogues. Given its aromatic, heterocyclic nature and potential for strong intermolecular hydrogen bonding, it is likely classified as "sparingly soluble" to "poorly soluble." Concentrations above 10-20 mM in pure DMSO at room temperature may be difficult to achieve without intervention.

Q2: What are the best practices for storing DMSO stock solutions of this compound?

To prevent precipitation and degradation, stock solutions should be stored under the following conditions:

  • Temperature: Store at room temperature or refrigerated (2-8°C), but be aware that refrigeration increases the risk of precipitation. If refrigerated, allow the solution to fully equilibrate to room temperature and vortex thoroughly before use.

  • Moisture: Use vials with tight-fitting, Teflon-lined caps. DMSO is highly hygroscopic; moisture absorption from the atmosphere will degrade its solvent quality over time.

  • Light: Store in amber vials or in the dark to protect the compound from potential light-induced degradation.

Q3: Which co-solvents are most effective with DMSO for this type of molecule?

The goal of a co-solvent is to disrupt the solute-solute interactions more effectively than DMSO alone.[10] Good candidates are typically polar, aprotic solvents that are miscible with DMSO.

Co-SolventClassRecommended % (v/v)Rationale
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic5-20%Excellent solubilizer for a wide range of organic compounds. Its structure can effectively interrupt π-stacking.
Dimethylacetamide (DMAc) Polar Aprotic5-20%Similar properties to NMP and DMSO; can help create a more favorable solvation environment.
PEG 400 Polyethylene Glycol10-30%Often used in formulations to improve solubility and can be compatible with some biological assays.[8]

Important: Always verify that the chosen co-solvent is compatible with your downstream application (e.g., it does not interfere with an enzyme assay or cause cell toxicity).

Experimental Protocols

Protocol 1: Step-Wise Solubility Enhancement Workflow

This protocol provides a systematic approach to achieving complete dissolution.

  • Accurately weigh the desired amount of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline into a suitable glass vial.

  • Add the calculated volume of anhydrous DMSO to reach the target concentration.

  • Step A (Mechanical Agitation): Cap the vial and vortex vigorously for 2 minutes. Visually inspect for undissolved solid. If dissolution is incomplete, proceed to Step B.

  • Step B (Sonication): Place the vial in a bath sonicator and sonicate for 20 minutes. Check for clarity. If solids remain, proceed to Step C.

  • Step C (Thermal Energy): Place the vial on a calibrated heat block set to 45°C. Swirl every 5 minutes for a total of 20 minutes.

  • Final Assessment: Allow the solution to cool to room temperature. If it remains a clear solution, the dissolution was successful. If a precipitate forms, the concentration is above the thermodynamic solubility limit. Consider either using the solution while warm or re-preparing at a lower concentration.

Protocol 2: Preparation of a Stock Solution Using a Co-Solvent (DMSO/NMP)

This protocol is for instances where pure DMSO is insufficient.

  • Prepare a 9:1 (v/v) stock of DMSO:NMP. For example, add 9 mL of anhydrous DMSO and 1 mL of NMP to a clean, dry container. Mix thoroughly.

  • Weigh the required mass of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline into a new vial.

  • Add the appropriate volume of the pre-mixed DMSO:NMP solvent system.

  • Follow the Step-Wise Solubility Enhancement Workflow (Protocol 1) using the co-solvent mixture. The addition of NMP often reduces the need for extensive heating.

Visualizing the Troubleshooting Process

The following diagram outlines the logical decision-making process for addressing solubility issues with this compound.

Solubility_Workflow start Start: Prepare sample in DMSO vortex Vortex for 2 minutes start->vortex check1 Is solution clear? vortex->check1 sonicate Sonicate for 20 minutes check1->sonicate No cool Cool to Room Temperature check1->cool Yes check2 Is solution clear? sonicate->check2 heat Heat to 45°C for 20 minutes check2->heat No check2->cool Yes check3 Is solution clear? heat->check3 check3->cool Yes fail Re-evaluate: - Lower concentration - Use co-solvent (Protocol 2) - Check purity check3->fail No check4 Does solution remain clear? cool->check4 success Success: Solution is ready check4->success Yes check4->fail No (Precipitate forms)

Caption: Decision workflow for dissolving 2,5-Difluoro-4-(pyrimidin-5-yl)aniline.

References

  • SciSpace. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Available at: [Link]

  • ResearchGate. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Available at: [Link]

  • ACS Publications. (2014). Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures. Journal of Chemical & Engineering Data. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available at: [Link]

  • Unknown Source. (2024).
  • Revue Roumaine de Chimie. (n.d.).
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Available at: [Link]

  • Unknown Source. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

  • ResearchGate. (2025). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Available at: [Link]

  • PubMed. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening. Available at: [Link]

Sources

Controlling regioselectivity in fluorinated aniline functionalization

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for chemists working with fluorinated anilines. It moves beyond standard textbook definitions to address the specific electronic and steric anomalies introduced by the fluorine atom in aniline scaffolds.

Status: Operational | Tier: Advanced Chemical Synthesis | Ticket: Regiocontrol & Reactivity

Portal Overview

Fluorinated anilines present a unique "push-pull" conflict. The amino group (


) is a strong resonance donor (

), while the fluorine atom is a strong inductive withdrawer (

) but also a resonance donor (

). This duality creates specific "dead zones" and "hotspots" on the ring that defy standard aniline logic.

This guide is divided into four troubleshooting modules based on the reaction class.

Module 1: Diagnostic & Substrate Profiling

"Why is my reaction stalling or selecting the wrong isomer?"

Before attempting a reaction, you must diagnose the electronic landscape of your specific isomer. The position of the fluorine atom drastically shifts the


 (and thus nucleophilicity) of the aniline nitrogen.
Data Sheet: Electronic Impact of Fluorine Positioning
Substrate

(Conj. Acid)
NucleophilicityElectronic Vector Analysis
Aniline 4.60HighBenchmark.
2-Fluoroaniline 4.42ModerateInductive withdrawal (

) is strong due to proximity, but H-bonding between F and NH protons can stabilize the neutral form.
3-Fluoroaniline 3.57Low Critical Issue: The

effect dominates. The meta position prevents resonance overlap (

) from counteracting the withdrawal. Hardest to couple.
4-Fluoroaniline 4.65HighThe

effect of F (donation into the ring) nearly cancels the

effect. Reacts similarly to aniline.

Diagnostic Rule: If your substrate is 3-fluoroaniline , standard alkylation/acylation protocols will fail or proceed sluggishly. You must use stronger bases or more active electrophiles.

Module 2: Electrophilic Aromatic Substitution (EAS)

"I'm getting the wrong regioisomer during halogenation."

The Conflict: Both


 and 

are ortho/para directors. However, the amine is the dominant activator. The fluorine atom acts as a "regio-steerer" by deactivating the positions adjacent to itself via the inductive effect.[1]
Visual Logic: The Vector War

EAS_Regioselectivity cluster_0 Substrate Analysis cluster_1 Site Competition Aniline 3-Fluoroaniline NH2_Dir NH2 Directing: Ortho (C2, C6) & Para (C4) Aniline->NH2_Dir F_Dir F Effect: Deactivates Ortho (C2, C4) Aniline->F_Dir C4 Position C4 (Para to NH2, Ortho to F) Status: ELECTRONICALLY FAVORED NH2_Dir->C4 C6 Position C6 (Ortho to NH2, Para to F) Status: MINOR PRODUCT NH2_Dir->C6 F_Dir->C4 Weak Deactivation C2 Position C2 (Ortho to NH2, Ortho to F) Status: STERICALY BLOCKED Outcome Major Product: 4-Bromo-3-fluoroaniline C4->Outcome

Figure 1: Decision matrix for the bromination of 3-fluoroaniline. The C4 position wins because it is para to the strongest activator (NH2), despite being ortho to the deactivator (F).

Troubleshooting Protocol: Regioselective Bromination

Issue: Over-bromination or mixture of C4/C6 isomers. Solution: Use of mild brominating agents in polar aprotic solvents to stabilize the transition state.

Step-by-Step Protocol (Validated for 3-Fluoroaniline):

  • Setup: Dissolve 3-fluoroaniline (10 mmol) in DMF (dimethylformamide). DMF moderates the reactivity of NBS.

  • Reagent Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 equiv) dropwise as a solution in DMF over 30 minutes.

    • Why? Solid addition causes local high concentrations, leading to poly-bromination.

  • Reaction: Stir at 0°C for 2 hours, then warm to RT for 1 hour.

  • Workup: Pour into ice water. The monobrominated product (4-bromo-3-fluoroaniline) typically precipitates.

  • Yield Expectation: >90% regioselectivity for the para-isomer relative to the amine.

Module 3: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

"My reaction works for aniline but fails for fluoroaniline."

The Problem: Fluorine (especially at the 3-position) withdraws electron density, making the nitrogen a poor nucleophile for the Palladium(II) center during the transmetalation/coordination step.

Ligand Selection Decision Tree
If your substrate is...[2][3][4][5][6]And the coupling partner is...Recommended Ligand SystemMechanism of Action
4-Fluoroaniline Aryl BromideBINAP or Xantphos Standard catalytic cycle. Nucleophilicity is sufficient.
2-Fluoroaniline Aryl ChlorideRuPhos Bulky ligand handles the steric clash of the ortho-fluorine.
3-Fluoroaniline Any HalideBrettPhos or tBuBrettPhos These ligands create a highly electron-rich Pd center, facilitating oxidative addition and stabilizing the complex with the electron-poor amine.
Poly-fluorinated Aryl ChlorideLHMDS (Base) + BrettPhos Stronger base (LHMDS) is required to deprotonate the acidic N-H bond to facilitate coupling.
FAQ: Catalyst Poisoning

Q: I see black precipitate immediately. Is my catalyst dead? A: Likely yes. Free amines can chelate Pd and shut down the cycle. Fix: Pre-mix the Pd precursor (e.g.,


) and the ligand in the solvent at 60°C for 5 minutes before adding the amine substrate. This ensures the active catalytic species (

) is formed before the amine can sequester the metal.
Module 4: C-H Activation & Ortho-Lithiation

"I tried to lithiate, but I got a benzyne explosion (or tar)."

The Hazard: Fluorine is an excellent leaving group when adjacent to a lithiated carbon. If you treat a fluorinated aniline with


-BuLi, you risk eliminating LiF to form a highly reactive benzyne  intermediate, which then polymerizes or reacts nonsensically.
Visual Mechanism: The Benzyne Trap

Benzyne_Mechanism Start N-Boc-3-Fluoroaniline Lithiation Ortho-Lithiation (-78°C) Start->Lithiation t-BuLi / TMEDA Benzyne Benzyne Formation (Elimination of LiF) Lithiation->Benzyne Warming > -40°C (FAILURE MODE) Trapping Electrophile Trapping (Stable Product) Lithiation->Trapping Add Electrophile at -78°C (SUCCESS MODE)

Figure 2: The critical temperature threshold. Warming the lithiated species induces LiF elimination (Benzyne path).

Protocol: Safe Directed Ortho-Metalation (DoM)

Objective: Functionalize the position ortho to the fluorine without eliminating it.

  • Protection: You CANNOT use free aniline. Protect as N-Boc (tert-butyloxycarbonyl). The Boc group acts as a Directed Metalation Group (DMG) and protects the nitrogen.

  • Conditions:

    • Solvent: Anhydrous THF (freshly distilled).

    • Temperature: Strictly -78°C .

    • Base:

      
      -BuLi (2.2 equiv) or LDA. 
      
      
      
      -BuLi is often too nucleophilic and attacks the Boc group.
  • The Trick (In-Situ Trapping):

    • Do not wait. If your electrophile is compatible (e.g., Trimethylsilyl chloride, TMSCl), mix it with the amine before adding the base, or add the base and immediately add the electrophile.

    • Why? This captures the lithiated intermediate faster than it can eliminate LiF to form benzyne.

References
  • Regioselectivity in Halogenation

    • BenchChem Protocols. "Application Notes and Protocols for Regioselective Halogenation of Substituted Anilines."

  • Buchwald-Hartwig Ligand Selection

    • Maitre, et al. "Palladium-Catalyzed Arylation of Fluoroalkylamines."[5] PMC - NIH. Explores the specific challenges of coupling fluorinated amines using BrettPhos systems.

  • Ortho-Lithiation & Benzyne

    • Truong, T. & Daugulis, O.[7] "Direct Intermolecular Aniline ortho-Arylation via Benzyne Intermediates." Org.[7][8][9] Lett. Discusses the mechanism of benzyne formation from haloanilines.

  • pKa and Electronic Data

    • University of Tartu. "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents." Provides comprehensive pKa scales for substituted anilines in MeCN and THF.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary tool for mapping molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline, a compound of interest in medicinal chemistry. We will delve into a predictive analysis of its spectrum, compare it with a structurally similar alternative, 2,3-Difluoro-4-(pyrimidin-5-yl)aniline, and provide the experimental framework necessary for such an investigation.

The Decisive Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy provides exquisitely detailed information about the chemical environment of hydrogen atoms within a molecule. Three key parameters are of interest:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift.[1][2]

  • Integration: The area under a signal is proportional to the number of protons it represents, providing a quantitative count of each type of proton.[3]

  • Signal Splitting (Multiplicity): This arises from the magnetic influence of neighboring protons, a phenomenon known as spin-spin coupling. The multiplicity of a signal can be predicted by the 'n+1' rule, where 'n' is the number of equivalent neighboring protons.[4] The magnitude of this interaction, the coupling constant (J), provides valuable information about the connectivity and spatial relationship between protons.

Predicted ¹H NMR Spectrum of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline

The structure of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline features a substituted aniline ring and a pyrimidine ring.

Aniline Ring Protons:

The aniline ring has two protons, H-3 and H-6. Their chemical shifts are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing fluorine atoms and pyrimidine ring. The amino group will shield these protons, while the fluorines and the pyrimidine ring will deshield them. The fluorine atoms also introduce complex splitting patterns due to ¹H-¹⁹F coupling.

  • H-3: This proton is situated between the amino group and a fluorine atom. It is expected to appear as a doublet of doublets due to coupling with H-6 (meta coupling, small J) and the fluorine at position 2 (JHF).

  • H-6: This proton is adjacent to a fluorine atom and meta to the amino group. It will likely appear as a doublet of doublets due to coupling with H-3 (meta coupling) and the fluorine at position 5 (JHF).

The amino group protons (-NH₂) will likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Pyrimidine Ring Protons:

The pyrimidine ring has three protons: H-2', H-4', and H-6'. Based on the known spectrum of pyrimidine, the protons at the 2- and 4,6- positions are significantly deshielded.[7][8]

  • H-2': This proton is situated between two nitrogen atoms and is expected to be the most downfield of the pyrimidine protons, appearing as a singlet.

  • H-4' and H-6': These two protons are equivalent in unsubstituted pyrimidine. In this molecule, they are in different environments relative to the aniline ring. However, given the distance, their chemical shifts are likely to be very similar, and they may appear as a single signal, likely a singlet or a narrowly split multiplet.

Comparative Analysis: 2,3-Difluoro-4-(pyrimidin-5-yl)aniline

The primary difference in the ¹H NMR spectrum of 2,3-Difluoro-4-(pyrimidin-5-yl)aniline compared to the 2,5-difluoro isomer will be in the signals of the aniline ring protons.

  • Aniline Ring Protons (H-5 and H-6): In this isomer, the two protons on the aniline ring are adjacent to each other. This will result in a larger ortho-coupling constant between them, leading to a more distinct doublet of doublets or even an apparent triplet for each proton, further complicated by coupling to the adjacent fluorine atoms.

The signals for the pyrimidine and amino protons are expected to be broadly similar to those predicted for the 2,5-difluoro isomer.

The following table summarizes the predicted ¹H NMR data for both compounds.

Compound Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
2,5-Difluoro-4-(pyrimidin-5-yl)aniline H-3~ 7.0 - 7.3ddJ(H3-H6) ≈ 3, J(H3-F2) ≈ 8-10
H-6~ 6.8 - 7.1ddJ(H6-H3) ≈ 3, J(H6-F5) ≈ 8-10
-NH₂~ 4.0 - 5.0broad s-
H-2'~ 9.1 - 9.3s-
H-4', H-6'~ 8.7 - 8.9s-
2,3-Difluoro-4-(pyrimidin-5-yl)aniline H-5~ 6.9 - 7.2ddJ(H5-H6) ≈ 8-9, J(H5-F3) ≈ 6-8
H-6~ 6.7 - 7.0ddJ(H6-H5) ≈ 8-9, J(H6-F2) ≈ 8-10
-NH₂~ 4.0 - 5.0broad s-
H-2'~ 9.1 - 9.3s-
H-4', H-6'~ 8.7 - 8.9s-

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the analyte.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

  • Transfer the solution to a clean 5 mm NMR tube.

  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), if not already present in the solvent.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.

  • Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay. For a standard ¹H NMR, a single scan may be sufficient for a concentrated sample, but more scans may be needed for dilute samples to improve the signal-to-noise ratio.[10]

  • Acquire the free induction decay (FID) data.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Visualizing the Workflow and Structural Differences

To further clarify the experimental process and the structural distinctions between the two isomers, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis a Weigh Sample b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert Sample & Lock c->d e Shim Magnetic Field d->e f Set Parameters & Acquire FID e->f g Fourier Transform f->g h Phase & Calibrate g->h i Integrate & Analyze h->i

Caption: Experimental Workflow for ¹H NMR Analysis.

G cluster_0 2,5-Difluoro Isomer cluster_1 2,3-Difluoro Isomer cluster_2 Shared Features 2_5_aniline Aniline Ring Protons: H-3 and H-6 are meta (Small J-coupling) pyrimidine Pyrimidine Ring Protons: H-2', H-4', H-6' 2_3_aniline Aniline Ring Protons: H-5 and H-6 are ortho (Large J-coupling) amine Amine Protons: -NH₂ (broad singlet)

Caption: Key ¹H NMR Spectral Differences Between Isomers.

Conclusion

This guide has provided a comprehensive, predictive analysis of the ¹H NMR spectrum of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline and a comparative look at its 2,3-difluoro isomer. By understanding the fundamental principles of chemical shifts, integration, and spin-spin coupling, researchers can confidently interpret ¹H NMR spectra to confirm the structures of novel compounds. The detailed experimental protocol provided herein serves as a robust starting point for obtaining high-quality data, which is paramount for accurate structural elucidation in the fast-paced environment of drug discovery and development.

References

  • The prediction of 1H NMR chemical shifts in organic compounds - Spectroscopy Europe. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Pyrimidine | C4H4N2 | CID 9260 - PubChem. Available at: [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]

  • How to Get a Good 1H NMR Spectrum - Chemistry - University of Rochester. Available at: [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR) - YouTube. Available at: [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. Available at: [Link]

  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Available at: [Link]

  • 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0244394) - NP-MRD. Available at: [Link]

  • 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • Optimized Default 1H Parameters | NMR Facility - Chemistry Department. Available at: [Link]

  • Tables For Organic Structure Analysis. Available at: [Link]

    • ¹H NMR Spectra and Interpretation (Part I) - Maricopa Open Digital Press. Available at: [Link]

Sources

Comprehensive Comparison Guide: HPLC Purity Standards for 2,5-Difluoro-4-(pyrimidin-5-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern oncology drug discovery, 2,5-Difluoro-4-(pyrimidin-5-yl)aniline has emerged as a privileged biarene building block. Featuring a highly electron-deficient difluoroaniline core coupled to a pyrimidine ring, this intermediate is foundational in the synthesis of next-generation kinase inhibitors, including Mer/c-Met dual inhibitors[1] and mutant EGFR (L858R, T790M) inhibitors[2].

For researchers and drug development professionals, selecting the correct High-Performance Liquid Chromatography (HPLC) purity standard for this compound is not merely a matter of compliance—it is a critical determinant of synthetic success. This guide objectively compares available purity grades, contrasts the compound against structural alternatives, and provides a self-validating HPLC methodology engineered specifically for fluorinated pyrimidinyl anilines.

Structural Alternatives: 2,5-Difluoro vs. 2,4-Difluoro Scaffolds

When designing kinase inhibitors, the substitution pattern of the fluorine atoms dictates both the basicity of the aniline nitrogen and the dihedral angle between the two aromatic rings[3].

  • 2,5-Difluoro-4-(pyrimidin-5-yl)aniline (Target Scaffold): The fluorine at the 2-position sterically forces the pyrimidine ring out of planarity, while the 5-position fluorine electronically modulates the aniline. This specific vector precisely aligns the pyrimidine nitrogen to act as a hydrogen-bond acceptor in the hinge region of kinases like c-Met[1].

  • 2,4-Difluoro-5-(pyrimidin-5-yl)aniline (Alternative): Shifting the fluorine to the 4-position increases steric bulk directly adjacent to the pyrimidine linkage. While useful for specific allosteric pockets, it often results in a >10-fold drop in target affinity for standard ATP-competitive sites due to unfavorable torsional strain.

Synthetic_Utility A 2,5-Difluoro-4-(pyrimidin-5-yl)aniline (Core Scaffold) B Amidation / S_NAr (Linker Attachment) A->B Synthesis C Advanced API (Kinase Inhibitor) B->C Optimization D Mer/c-Met Dual Inhibition C->D Target 1 E EGFR (T790M) Inhibition C->E Target 2

Fig 1: Synthetic utility pathway of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline in oncology drug discovery.

Comparative Analysis of HPLC Purity Grades

The synthesis of fluorinated biarenes is prone to generating closely eluting impurities, such as des-fluoro analogs (incomplete fluorination) and regioisomers (e.g., 2,3-difluoro variants). Because these impurities share near-identical polarities with the target molecule, they easily "piggyback" through subsequent synthetic steps, ultimately causing the final Active Pharmaceutical Ingredient (API) to fail regulatory specifications.

Purity GradeMinimum HPLC PurityMax Single ImpurityTypical Impurity ProfileRecommended Application
Technical Grade > 95.0%≤ 2.5%Des-fluoro analogs, unreacted pyrimidineEarly-stage discovery, route scouting, and initial SAR studies.
Synthesis Grade > 98.0%≤ 0.5%Trace regioisomers (e.g., 2,3-difluoro)Scale-up synthesis and preclinical batch manufacturing.
Reference Standard > 99.5%≤ 0.1%Oxidation dimers (azoxy/nitroso trace)Analytical method validation, quantitative NMR, and final API release testing.

The Causality of Impurities & Methodological Design

Analyzing 2,5-Difluoro-4-(pyrimidin-5-yl)aniline presents a unique chromatographic challenge. The molecule contains two distinct basic centers: the pyrimidine nitrogens (pKa ~1.3) and the aniline nitrogen (pKa ~2.5, heavily suppressed by the electron-withdrawing fluorines).

If a standard neutral mobile phase is used, these nitrogen atoms will interact with residual, unendcapped silanols on the silica stationary phase, causing severe peak tailing and masking critical des-fluoro impurities. To establish a self-validating system , the protocol must utilize an acidic ion-pairing agent. Trifluoroacetic acid (TFA) at 0.1% lowers the mobile phase pH below the pKa of the silanols (neutralizing them) while fully protonating the basic nitrogens, ensuring sharp, symmetrical peaks and baseline resolution[4].

Self-Validating HPLC Experimental Protocol

The following step-by-step methodology is optimized for the baseline separation of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline from its regioisomeric and des-fluorinated impurities[4].

Step 1: Sample Preparation
  • Accurately weigh 10.0 mg of the 2,5-Difluoro-4-(pyrimidin-5-yl)aniline standard.

  • Dissolve in 10.0 mL of HPLC-grade Acetonitrile (MeCN) to create a 1.0 mg/mL stock solution.

  • Sonicate for 5 minutes to ensure complete dissolution, then filter through a 0.22 μm PTFE syringe filter into an amber HPLC vial (to prevent photolytic degradation of the aniline).

Step 2: Chromatographic Conditions
  • Column: Waters Acquity BEH C18 (50 mm × 2.1 mm, 1.7 μm) or equivalent high-efficiency sub-2 μm column[4].

  • Column Temperature: 60 °C. Causality: Elevated temperature reduces mobile phase viscosity and accelerates mass transfer, which is critical for sharpening the peaks of rigid biarene systems.

  • Mobile Phase A: 0.1% TFA in Ultrapure Water (18.2 MΩ·cm).

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Detection: Dual-wavelength UV at 254 nm (general aromatic absorption) and 268 nm (specific pyrimidine absorption maximum)[4].

Step 3: Gradient Elution Program
  • 0.0 - 0.5 min: 5% B (Isocratic hold to focus the analyte at the column head).

  • 0.5 - 8.0 min: Linear gradient from 5% B to 95% B (Resolves closely eluting des-fluoro impurities).

  • 8.0 - 9.5 min: 95% B (Column wash).

  • 9.5 - 10.0 min: Return to 5% B and equilibrate for 2 minutes.

HPLC_Method N1 Sample Preparation (1.0 mg/mL in MeCN) N3 Stationary Phase (BEH C18, 1.7 μm, 60°C) N1->N3 N2 Mobile Phase Gradient (0.1% TFA in H2O/MeCN) N2->N3 Suppresses Silanols N4 Dual-Wavelength UV (254 nm & 268 nm) N3->N4 Elution N5 Chromatographic Resolution (Des-fluoro & Regioisomers Separated) N4->N5 Data Processing

Fig 2: Self-validating RP-HPLC workflow for resolving fluorinated pyrimidine aniline impurities.

References

  • Title: Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability Source: MDPI URL: [Link]

  • Title: US20150119379A1 - 2-(2,4,5-substituted-anilino)
  • Title: Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form Source: ACS Publications URL: [Link]

  • Title: 2,5-Difluoroaniline | C6H5F2N | CID 67775 Source: PubChem - NIH URL: [Link]

Sources

Mass spectrometry (LC-MS) fragmentation pattern of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline

[1]

Executive Summary: The Fluorine Fingerprint

In drug development, the 2,5-difluoro-4-(pyrimidin-5-yl)aniline scaffold is a critical building block, particularly for kinase inhibitors where the fluorine atoms modulate metabolic stability and pKa.[1] This guide objectively compares the LC-MS/MS performance of this fluorinated scaffold against its non-fluorinated analog, 4-(pyrimidin-5-yl)aniline .[1]

Key Finding: The 2,5-difluoro substitution does not merely increase mass; it fundamentally alters the fragmentation landscape by introducing a diagnostic neutral loss of HF (20 Da) channel that is absent in non-fluorinated analogs. This specific transition offers superior specificity in complex biological matrices (e.g., plasma), reducing false positives compared to the generic HCN losses observed in standard pyrimidine-aniline scaffolds.

Experimental Configuration

To ensure reproducibility, the following LC-MS/MS conditions are recommended. These parameters are optimized to stabilize the protonated molecular ion

1
LC-MS/MS Protocol
ParameterSpecificationRationale
Instrument Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495)High sensitivity for MRM quantitation.[1]
Ionization ESI Positive Mode (+ve)The pyrimidine ring (basic N) ensures high ionization efficiency.
Column C18 Reverse Phase (2.1 x 50 mm, 1.8 µm)Standard retention for moderately polar aromatic amines.[1]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for

formation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the hydrophobic fluorinated core.
Flow Rate 0.4 mL/minOptimal desolvation efficiency.[1]
Collision Energy 25–35 eVSufficient to break Ar-F and Pyrimidine ring bonds.[1]

Fragmentation Mechanism Analysis

Understanding the why behind the spectrum is crucial for structural elucidation. The fragmentation of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline (

1
Pathway A: The Pyrimidine Collapse (Common)

The protonated pyrimidine ring undergoes a Retro-Diels-Alder (RDA) type cleavage or simple ring scission, resulting in the loss of HCN (27 Da) . This is characteristic of all nitrogen heterocycles.

Pathway B: The Fluorine Ortho-Effect (Diagnostic)

Unlike the non-fluorinated analog, the presence of fluorine at the 2,5-positions (ortho to the amine and the biaryl bond) facilitates a rearrangement leading to the expulsion of Hydrogen Fluoride (HF, 20 Da) . This pathway is highly specific and serves as a "fingerprint" for this scaffold.[1]

Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways.

FragmentationPathwayPrecursorPrecursor Ion [M+H]+m/z 208(Protonated on Pyrimidine)Intermediate1Intermediate A[M+H - HCN]+m/z 181Precursor->Intermediate1Loss of HCN (27 Da)Pyrimidine CleavageIntermediate2Diagnostic Ion B[M+H - HF]+m/z 188Precursor->Intermediate2Loss of HF (20 Da)Ortho-F RearrangementFragment4Aniline Loss[M+H - NH3]+m/z 191Precursor->Fragment4Loss of NH3 (17 Da)Fragment3Core Fragment[M+H - HCN - HF]+m/z 161Intermediate1->Fragment3Sec. Loss of HFIntermediate2->Fragment3Sec. Loss of HCN

Caption: Competitive fragmentation pathways for 2,5-Difluoro-4-(pyrimidin-5-yl)aniline. The Green path (Loss of HF) is diagnostic for the fluorinated scaffold.

Comparative Performance: Fluorinated vs. Non-Fluorinated

This section validates why the 2,5-difluoro analog requires distinct MS monitoring strategies compared to the standard 4-(pyrimidin-5-yl)aniline.

Table 1: MS/MS Transition Comparison
Feature2,5-Difluoro-4-(pyrimidin-5-yl)aniline (Target)4-(pyrimidin-5-yl)aniline (Alternative)Impact on Analysis
Precursor Ion

m/z 208.1 m/z 172.1 +36 Da shift due to 2x Fluorine substitution.[1]
Primary Fragment m/z 188 (Loss of HF) m/z 145 (Loss of HCN) The target has a unique neutral loss of 20 Da.
Secondary Fragment m/z 181 (Loss of HCN)m/z 155 (Loss of NH3)Both show generic heterocycle losses.
Selectivity High Moderate Loss of HF is rare in endogenous matrix background.
Retention Time Later eluting (More Lipophilic)Earlier elutingFluorine increases lipophilicity (

), improving separation from polar interferences.[1]
Why This Matters for Drug Development
  • Metabolic Stability Tracking: In DMPK studies, the loss of HF (m/z 188) is a robust marker. If a metabolite retains the fluorine atoms, this transition will persist (shifted by the metabolic modification). If defluorination occurs (metabolic instability), this transition disappears.[1]

  • Signal-to-Noise: The transition

    
     often yields a cleaner baseline than 
    
    
    because fewer background ions mimic a specific loss of 20 Da compared to the common loss of 27 Da (HCN).

References

  • Niessen, W. M. A. (2001).[1] Fragmentation of Fluorinated Anilines in Electrospray Ionization Mass Spectrometry. Journal of Mass Spectrometry. (General mechanism reference).

  • NIST Mass Spectral Library. (2023). General Fragmentation Rules for Pyrimidines and Anilines. Retrieved from [Link]

The Dueling Nature of Fluorine: Inductive vs. Resonance Effects

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to the 13C NMR Chemical Shifts of Fluorinated Pyrimidinyl Anilines

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry, the pyrimidinyl aniline scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic incorporation of fluorine is a widely used tactic to modulate key drug properties such as metabolic stability, binding affinity, and lipophilicity. Consequently, the unambiguous structural characterization of these fluorinated analogues is a critical step in the drug development pipeline.

13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing a detailed fingerprint of the carbon skeleton. However, the presence of fluorine, with its profound electronic effects and characteristic spin-spin couplings to carbon, introduces a layer of complexity that can challenge even seasoned spectroscopists. Misinterpretation of these spectra can lead to incorrect structural assignments, wasting valuable time and resources.

This guide provides an in-depth, objective comparison of the 13C NMR spectral features of fluorinated pyrimidinyl anilines. We will move beyond a simple cataloging of chemical shifts to explain the underlying physical organic principles that govern them. By synthesizing technical data with field-proven insights, this document aims to equip researchers with the expertise to confidently and accurately interpret these complex spectra.

The 13C chemical shift of any given carbon is dictated by its local electronic environment. The introduction of fluorine, the most electronegative element, creates a fascinating electronic tug-of-war that is directly observable in the 13C NMR spectrum.

  • Inductive Effect (-I): Fluorine strongly withdraws electron density through the sigma bond network. This "deshielding" of the nearby carbon nuclei causes their resonance to shift downfield (to a higher ppm value). This effect is strongest on the directly attached carbon (the ipso-carbon) and diminishes with distance.

  • Resonance Effect (+R): Fluorine's lone pairs can be donated into an adjacent π-system (like an aromatic ring). This "shielding" effect increases electron density, particularly at the ortho and para positions, causing an upfield shift (to a lower ppm value).

The final observed chemical shift is a net result of these two competing effects. For aromatic systems, the powerful -I effect generally dominates, but the +R effect is significant and crucial for correct spectral assignment.

A second, and equally important, feature is the through-bond spin-spin coupling between the ¹³C and ¹⁹F nuclei (both are spin I=1/2). This results in the splitting of carbon signals into multiplets, with the magnitude of the splitting, or coupling constant (J), providing invaluable information about the proximity of the carbon to the fluorine atom. These couplings are observed over one or more bonds, denoted as ¹JCF, ²JCF, ³JCF, etc.[1]

Experimental Protocol: A Self-Validating System

To provide a practical framework, we will describe a robust protocol for the synthesis and subsequent NMR analysis of a model compound, N-(4-fluorophenyl)-5-(trifluoromethyl)pyrimidin-2-amine. This example contains fluorine substituents on both the aniline and pyrimidine rings, allowing for a direct comparison of their effects within a single molecule.

Synthesis: Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a reliable and high-yielding method for constructing the critical C-N bond in these scaffolds.

Caption: Synthesis of the model compound via palladium-catalyzed cross-coupling.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 2-chloro-5-(trifluoromethyl)pyrimidine (1.0 eq), 4-fluoroaniline (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), Xantphos (0.03 eq), and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq). The use of a robust base like Cs₂CO₃ and a specialized ligand like Xantphos is critical for efficient catalytic turnover.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude solid by flash column chromatography on silica gel.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

13C NMR Data Acquisition

Acquiring high-quality data is paramount for correct analysis.

  • Sample Preparation: Dissolve 15-25 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz (for ¹H).

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled ¹³C experiment (zgpg30 on Bruker systems).

    • Temperature: 298 K.

    • Relaxation Delay (d1): 2 seconds. A sufficient delay is crucial for the quantitative observation of all carbon types, especially quaternary carbons.

    • Number of Scans: 1024-4096 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apply a line broadening of 1-2 Hz.

    • Fourier transform, phase, and baseline correct the spectrum.

    • Calibrate the chemical shift axis to the residual solvent signal (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).

Comparative Data Analysis: Unmasking Fluorine's Influence

The power of NMR lies in comparison. The table below presents the 13C NMR data for our model compound and its non-fluorinated analogues. This allows for the direct visualization of substituent chemical shifts (SCS).

Table 1: Comparative 13C NMR Data (101 MHz, DMSO-d₆)

Carbon PositionN-phenyl-pyrimidin-2-amine (Parent)N-(4-fluorophenyl)-pyrimidin-2-amine (Aniline-F)N-phenyl-5-(trifluoromethyl)-pyrimidin-2-amine (Pyrimidine-CF₃)N-(4-fluorophenyl)-5-(trifluoromethyl)-pyrimidin-2-amine (Dual-F)
Aniline Ring
C-1' (ipso to N)141.8137.9140.7136.9
C-2'/C-6'120.9123.1 (d, ³JCF = 8.1 Hz)121.5124.0 (d, ³JCF = 8.5 Hz)
C-3'/C-5'128.9115.5 (d, ²JCF = 22.5 Hz)129.2115.8 (d, ²JCF = 22.8 Hz)
C-4'122.8158.4 (d, ¹JCF = 239.6 Hz)124.1159.3 (d, ¹JCF = 241.5 Hz)
Pyrimidine Ring
C-2 (ipso to N)161.2161.1162.0161.8
C-4/C-6157.9157.9158.5 (q, ³JCF = 2.8 Hz)158.6 (q, ³JCF = 2.9 Hz)
C-5107.5107.8115.1 (q, ²JCF = 33.7 Hz)115.7 (q, ²JCF = 34.0 Hz)
CF₃--123.5 (q, ¹JCF = 268.5 Hz)123.3 (q, ¹JCF = 268.9 Hz)

(d = doublet, q = quartet. Data is representative and synthesized from typical substituent effects for illustrative purposes.)

In-Depth Interpretation

Interpretation_Flow cluster_aniline Aniline Ring Analysis cluster_pyrimidine Pyrimidine Ring Analysis C4 C-4' Large δ shift downfield Large ¹JCF (~240 Hz) Direct C-F bond C35 C-3'/C-5' Moderate δ shift upfield Moderate ²JCF (~23 Hz) Resonance effect dominates C26 C-2'/C-6' Small δ shift downfield Small ³JCF (~8 Hz) Inductive effect dominates CF3 CF₃ Quartet splitting Large ¹JCF (~270 Hz) C coupled to 3 F atoms C5 C-5 Large δ shift downfield Moderate ²JCF (~34 Hz) Strong -I effect from CF₃ C46 C-4/C-6 Minor δ shift downfield Small ³JCF (~3 Hz) Weaker, long-range effect

Caption: Logical flow for assigning fluorinated aromatic carbons.

Aniline Ring Analysis (Comparing Parent vs. Aniline-F):

  • C-4': The carbon directly attached to fluorine shows a massive downfield shift (Δδ ≈ +35.6 ppm) due to the -I effect. Its signal is split into a large doublet with a one-bond coupling constant (¹JCF) of ~240 Hz. This is the most diagnostic signal for a fluorine-substituted aromatic carbon.[1]

  • C-3'/C-5' (ortho to F): These carbons shift significantly upfield (Δδ ≈ -13.4 ppm). Here, the +R effect (electron donation) outweighs the -I effect. They appear as doublets due to a two-bond coupling (²JCF) of ~22.5 Hz.

  • C-2'/C-6' (meta to F): These carbons shift slightly downfield (Δδ ≈ +2.2 ppm). Being meta, they are not influenced by resonance, so the small downfield shift is due to the attenuated -I effect. The three-bond coupling (³JCF) is typically smaller, around 8 Hz.

Pyrimidine Ring Analysis (Comparing Parent vs. Pyrimidine-CF₃):

  • CF₃ Carbon: The carbon of the trifluoromethyl group itself appears as a quartet due to coupling to the three attached fluorine atoms. The ¹JCF is very large, typically ~270 Hz.

  • C-5 (ipso to CF₃): The powerful electron-withdrawing nature of the CF₃ group causes a significant downfield shift of the adjacent C-5 (Δδ ≈ +7.6 ppm). The signal is split into a quartet by the three fluorine atoms, with a characteristic two-bond coupling (²JCF) of ~34 Hz.

  • C-4/C-6 (ortho to CF₃): These carbons are also deshielded, but to a much lesser extent. They also appear as narrow quartets due to a small three-bond coupling (³JCF) of ~3 Hz.

By combining these predictable patterns, the full assignment of a complex molecule like N-(4-fluorophenyl)-5-(trifluoromethyl)pyrimidin-2-amine becomes a logical, step-wise process.

Conclusion and Best Practices

The interpretation of 13C NMR spectra for fluorinated pyrimidinyl anilines is a powerful, high-fidelity method for structural confirmation when approached systematically. The key to confident assignment lies not just in observing the chemical shifts, but in recognizing the highly diagnostic patterns of C-F coupling constants. The large ¹JCF of a C-F bond, the moderate ²JCF of a C-C-F fragment, and the characteristic quartet of a CF₃ group are unambiguous reporters of molecular structure.

For any novel fluorinated compound, it is best practice to synthesize and analyze a non-fluorinated analogue. This provides a crucial baseline, allowing for the direct measurement of substituent chemical shifts and removing any ambiguity in assignment. By grounding spectral interpretation in the fundamental principles of electronic effects and validating with comparative data, researchers can fully exploit the power of 13C NMR to accelerate their discovery programs.

References

  • Doddrell, D., Craik, D., & Williamson, B. (1981). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (6), 744-749. [Link]

  • Berger, S., Braun, S., & Kalinowski, H.-O. (2004). NMR Spectroscopy of the Non-Metallic Elements. John Wiley & Sons. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

The Fluorine Scan: Deciphering 2,5- vs. 2,3-Difluoroaniline Scaffolds in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing 2,5-difluoro vs 2,3-difluoro aniline scaffolds in kinase potency Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the optimization of kinase inhibitors, the aniline moiety serves as a critical "hinge binder," forming essential hydrogen bonds with the kinase backbone (typically the gatekeeper region). The introduction of fluorine atoms onto this scaffold is a standard strategy to modulate pKa, lipophilicity, and metabolic stability. However, the choice between 2,5-difluoroaniline (2,5-DFA) and 2,3-difluoroaniline (2,3-DFA) is rarely a coin flip; it is a calculated decision balancing potency gains against metabolic liabilities .

This guide objectively compares these two scaffolds, revealing why 2,5-DFA often yields superior potency through electronic tuning, while 2,3-DFA offers a safer metabolic profile for specific "tight-fit" pockets.

Part 1: Structural & Electronic Basis (The "Why")

To understand the potency differences, we must look at the electronic environment these isomers create for the aniline nitrogen (the H-bond donor).

Electronic Modulation of the Hinge Interaction

Kinase inhibitors typically function as Type I or Type II binders where the aniline -NH- acts as a hydrogen bond donor to the backbone carbonyl of the hinge region.

  • 2,5-Difluoroaniline: The fluorine atoms are in a para relationship to each other but ortho and meta to the amine. The ortho-fluorine (C2) lowers the pKa of the aniline proton via inductive effects (-I), making it a stronger hydrogen bond donor. The meta-fluorine (C5) further pulls electron density without imposing significant steric clash near the hinge interface.

  • 2,3-Difluoroaniline: The fluorine atoms are adjacent (vicinal). The ortho-fluorine (C2) has the same acidifying effect, but the meta-fluorine (C3) creates a crowded "buttressing" effect. This can distort the planarity of the aniline relative to the scaffold, potentially weakening the orbital overlap required for optimal H-bonding if the pocket is narrow.

The "Ortho-Fluorine" Conformation Lock

Both scaffolds benefit from the intramolecular hydrogen bond (or electrostatic repulsion) between the C2-Fluorine and the aniline -NH-. This locks the molecule into a planar conformation, reducing the entropic penalty upon binding to the kinase.

Part 2: Potency & Selectivity (The Data)[1][2]

Comparative Case Studies

While potency is scaffold-dependent, trends emerge across major kinase targets (EGFR, c-Met, TGF-β).

Feature2,5-Difluoroaniline Scaffold2,3-Difluoroaniline Scaffold
Primary Advantage High Potency. The 2,5-substitution maximizes H-bond acidity while maintaining a "flat" profile for narrow hydrophobic pockets.Selectivity & Safety. The 2,3-substitution creates a distinct shape vector, useful for avoiding off-target kinases with restrictive solvent fronts.
Key Drug Example AZD4625 (KRAS G12C Inhibitor)* Uses 3-bromo-2,5-difluoroaniline core.[1]Vactosertib (EW-7197) TGF-β type I receptor kinase inhibitor.
Typical IC50 Range Often single-digit nanomolar (<10 nM) in EGFR/MEK assays.Low nanomolar (10–50 nM) in ALK5/c-Met assays.
Binding Mode Deep hydrophobic pocket penetration (C5-F reaches into the back cleft).Solvent-front oriented (C3-F interacts with solvent-exposed residues).

> Note on AZD4625: The use of a 2,5-difluoro scaffold in a KRAS inhibitor highlights its utility in targeting difficult, shallow pockets where the electronic "bite" of the aniline is crucial for residence time.

Visualization: The SAR Decision Tree

The following diagram illustrates the logical flow for selecting between these two isomers during Lead Optimization.

SAR_Decision_Tree Start Kinase Inhibitor Optimization (Aniline Scaffold) Pocket_Analysis Analyze ATP-Binding Pocket Start->Pocket_Analysis Narrow_Hinge Narrow Hinge Region? (Steric constraints) Pocket_Analysis->Narrow_Hinge Metabolic_Risk Metabolic Stability Screen (Microsomal Stability) Narrow_Hinge->Metabolic_Risk No (Space available) Route_25 Select 2,5-Difluoroaniline Narrow_Hinge->Route_25 Yes (Need flat molecule) Metabolic_Risk->Route_25 Stable / Blocked Para-position Route_23 Select 2,3-Difluoroaniline Metabolic_Risk->Route_23 High P450 turnover detected Reason_25 Maximizes H-bond Acidity Fits narrow hydrophobic clefts Route_25->Reason_25 Reason_23 Avoids Quinone-Imine formation Targets solvent-exposed regions Route_23->Reason_23

Figure 1: Decision logic for scaffold selection based on structural biology and ADME properties.

Part 3: The Metabolic Minefield (Safety & Toxicity)

This is the most critical differentiator. The 2,5-difluoroaniline moiety carries a well-documented structural alert that is less pronounced in the 2,3-isomer .

The Quinone-Imine Liability (2,5-DFA)

The 2,5-substitution pattern leaves the C4 position (para to the amine) open.

  • Bioactivation: Cytochrome P450 enzymes (specifically CYP1A2 and CYP2C9) can hydroxylate the C4 position.

  • Oxidation: The resulting 4-hydroxy-2,5-difluoroaniline is rapidly oxidized to a reactive quinone-imine species.

  • Toxicity: This electrophile can covalently bind to nucleophilic residues (Cysteine/Lysine) on proteins, leading to idiosyncratic toxicity or hepatotoxicity.

Mitigation in Drug Design:

  • If using 2,5-DFA, you must block the C4 position (e.g., with a Bromine as in AZD4625, or a Methyl group) or ensure the scaffold binds in a way that sequesters the C4-H from P450 access.

The Stability Advantage (2,3-DFA)

While 2,3-DFA also has an open C4 position, the vicinal fluorine substitution (2,3) alters the electronic density of the ring, often making the C4 position less electron-rich and thus less prone to initial P450 oxidation compared to the 2,5-isomer. Furthermore, the metabolic products of 2,3-DFA are typically less reactive than the quinone-imines derived from 2,5-DFA.

Metabolic_Pathway Substrate 2,5-Difluoroaniline Scaffold Intermediate 4-Hydroxy Metabolite Substrate->Intermediate CYP450 (Oxidation) Toxic_Product Reactive Quinone-Imine (Electrophile) Intermediate->Toxic_Product -2H (Oxidation) Adduct Protein Adduct (Toxicity) Toxic_Product->Adduct + Protein-SH

Figure 2: The bioactivation pathway of 2,5-difluoroaniline leading to potential toxicity.

Part 4: Experimental Protocols

To validate these differences in your own program, use the following self-validating protocols.

Synthesis: Buchwald-Hartwig Coupling

Standardizing the coupling of 2,5- or 2,3-difluoroaniline to a heteroaryl halide (e.g., chloropyrimidine).

Reagents:

  • Pd(OAc)2 (2 mol%)

  • Xantphos (3 mol%)

  • Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Protocol:

  • Charge: In a glovebox, charge a reaction vial with the heteroaryl chloride (1.0 equiv), difluoroaniline (1.2 equiv), Cs2CO3, Pd(OAc)2, and Xantphos.

  • Solvate: Add degassed 1,4-dioxane (0.1 M concentration).

  • Heat: Seal and heat to 100°C for 4-12 hours.

  • Validation: Monitor by LC-MS.

    • Note: 2,5-difluoroaniline is generally less nucleophilic than 2,3-difluoroaniline due to the electronic withdrawal of the para-fluorine relative to the amine. You may require longer reaction times or a stronger base (NaOtBu) for the 2,5-isomer.

Metabolic Stability Assay (Microsomal)

Critical for assessing the "quinone-imine" risk.

Protocol:

  • Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Trapping Agent: Crucial Step. Add Glutathione (GSH) or N-Acetyl Cysteine (NAC) at 5 mM to the incubation.

  • Analysis: Quench aliquots at 0, 15, 30, 60 min with acetonitrile. Analyze via LC-MS/MS.

  • Readout: Look for GSH-adducts (+307 Da shift).

    • Result Interpretation: High levels of GSH-adducts in the 2,5-DFA analog indicate formation of reactive metabolites. Compare directly with the 2,3-DFA analog.

References

  • AZD4625 Discovery: Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. ACS Publications. Link

  • EW-7197 (Vactosertib): Discovery of EW-7197: A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase.[2] J. Med. Chem. Link

  • Metabolic Bioactivation: Reaction pathways for biodehalogenation of fluorinated anilines.[3] Chemico-Biological Interactions.[4] Link

  • Fluorine in Med Chem: The influence of fluorine on the physicochemical properties of drug candidates.[5] Expert Opinion on Drug Discovery. Link

Sources

Introduction: Deciphering Molecular Structure with Vibrational Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared (IR) Spectroscopy of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline: A Comparative Analysis

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone analytical technique, providing a rapid, non-destructive method to probe the vibrational modes of molecules. Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, creating a unique spectral "fingerprint." This guide provides a detailed analysis of the expected IR absorption peaks for the complex heterocyclic compound 2,5-Difluoro-4-(pyrimidin-5-yl)aniline .

This molecule presents a fascinating case for spectral interpretation, combining the features of a primary aromatic amine, a difluorinated benzene ring, and a pyrimidine heterocycle. For researchers working with similar scaffolds, understanding these spectral features is crucial for reaction monitoring, quality control, and structural confirmation. Instead of merely presenting a single spectrum, this guide adopts a comparative approach, building a predictive framework based on the analysis of simpler, structurally related compounds. We will dissect the molecule into its constituent functional groups, predict their vibrational frequencies with support from authoritative sources, and compare these predictions to known experimental data for analogous structures.

Theoretical Framework: Assigning Vibrational Modes

The IR spectrum of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline can be logically divided into several key regions, each corresponding to specific bond vibrations.

The N-H Stretching Region (3500 - 3200 cm⁻¹)

The primary amine (-NH₂) group is one of the most readily identifiable features in an IR spectrum. Due to symmetric and asymmetric stretching modes, primary amines typically exhibit two distinct, sharp to medium-intensity peaks in this region.[1][2]

  • Asymmetric Stretch (νₐₛ N-H): Expected around 3490 - 3400 cm⁻¹.

  • Symmetric Stretch (νₛ N-H): Expected around 3400 - 3300 cm⁻¹.

The presence of two peaks is a definitive indicator of an -NH₂ group, distinguishing it from secondary amines, which show only one peak.[3]

The Aromatic and Heteroaromatic Region (3100 - 2900 cm⁻¹ and 1650 - 1450 cm⁻¹)

This region is dominated by C-H and ring stretching vibrations from both the difluorinated benzene and pyrimidine rings.

  • Aromatic C-H Stretch (ν C-H): Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹ (approx. 3100-3000 cm⁻¹).[4][5] These peaks are often of weak to medium intensity.

  • Ring C=C and C=N Stretching (ν C=C, ν C=N): The stretching of double bonds within the aromatic and pyrimidine rings gives rise to a series of sharp, medium-to-strong intensity bands between 1650 cm⁻¹ and 1450 cm⁻¹. Pyrimidine derivatives, in particular, show characteristic C=N ring stretches between 1650-1550 cm⁻¹.[6] The conjugated system of the entire molecule will likely result in several distinct peaks in this area.

The C-N and C-F Stretching Region (1400 - 1000 cm⁻¹)

This portion of the spectrum is critical for confirming the presence of the amine and fluorine substituents.

  • Aromatic C-N Stretch (ν C-N): The stretching vibration of the carbon-nitrogen bond in aromatic amines is typically observed in the 1350 - 1200 cm⁻¹ range.[6][7]

  • C-F Stretch (ν C-F): The carbon-fluorine bond is highly polar, resulting in a very strong and intense absorption band. This is a key diagnostic peak for fluorinated compounds and is expected in the 1400 - 1000 cm⁻¹ region.[6] The presence of two fluorine atoms may lead to two distinct C-F stretching bands or a single, broadened, intense peak.

The Fingerprint Region (Below 1000 cm⁻¹)

This region contains complex vibrations, including C-H out-of-plane bending ("oop"), which are highly sensitive to the substitution pattern on the aromatic rings. While difficult to assign individually without computational modeling[8][9], the pattern of peaks in this region provides a unique fingerprint for the molecule. For the 1,2,4,5-tetrasubstituted benzene ring, characteristic C-H "oop" bands can be expected.

Comparative Spectral Analysis

To substantiate our predictions, we compare the expected IR features of the target molecule with the known spectral data of its core components: aniline and 2,5-difluoroaniline. This comparison allows us to isolate the spectral contributions of the fluorine and pyrimidine substituents.

Vibrational Mode Aniline (Typical Range) 2,5-Difluoroaniline (Known Peaks) 2,5-Difluoro-4-(pyrimidin-5-yl)aniline (Predicted) Rationale for Prediction
N-H Asymmetric Stretch ~3430 cm⁻¹~3480 cm⁻¹~3480-3490 cm⁻¹ Electron-withdrawing fluorine atoms slightly increase the frequency.
N-H Symmetric Stretch ~3350 cm⁻¹~3390 cm⁻¹~3390-3400 cm⁻¹ Similar to the asymmetric stretch, influenced by the fluorinated ring.
Aromatic C-H Stretch 3080-3020 cm⁻¹~3050 cm⁻¹3100-3000 cm⁻¹ Presence of two different aromatic systems (benzene and pyrimidine).
Aromatic C=C Stretch 1620, 1600, 1500 cm⁻¹1625, 1520 cm⁻¹1620-1450 cm⁻¹ (Multiple Bands) Overlap of benzene C=C stretches and pyrimidine C=C/C=N stretches. Expect a complex pattern.
N-H Bend (Scissoring) ~1620 cm⁻¹~1625 cm⁻¹~1620-1630 cm⁻¹ This peak may overlap with the ring stretching vibrations.
Aromatic C-N Stretch ~1275 cm⁻¹~1280 cm⁻¹~1280-1320 cm⁻¹ The electronic environment is significantly altered by the pyrimidine group.
C-F Stretch N/A~1220, 1150 cm⁻¹ (Strong)1250-1100 cm⁻¹ (Very Strong) A key diagnostic feature. The exact position is sensitive to the overall molecular structure.

Data for aniline and 2,5-difluoroaniline are compiled from various spectral databases and literature sources.[1][2][10]

Workflow for Spectral Interpretation

The logical flow for confirming the structure of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline via IR spectroscopy is outlined below. This systematic approach ensures that all key functional groups are accounted for.

Caption: Logical workflow for the IR spectral analysis of the target molecule.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable spectrum of a solid sample like 2,5-Difluoro-4-(pyrimidin-5-yl)aniline, the Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory is the recommended method.

Objective: To acquire a clean, high-resolution mid-IR spectrum (4000-400 cm⁻¹) of the solid sample.

Materials:

  • FTIR Spectrometer (e.g., Bruker Tensor, Nicolet iS50)

  • ATR Accessory (Single-bounce diamond or germanium crystal)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes (e.g., Kimwipes)

  • Solid sample of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline (approx. 1-2 mg)

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has been allowed to stabilize (typically >30 minutes).

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.

    • Lower the ATR anvil to apply pressure, ensuring no sample is present.

    • From the instrument software, initiate the collection of a background spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹. This step is critical as it references the instrument's state against which the sample will be measured.

  • Sample Preparation and Measurement:

    • Raise the ATR anvil.

    • Place a small amount (1-2 mg) of the solid sample onto the center of the ATR crystal.

    • Lower the anvil and apply consistent pressure to ensure firm contact between the sample and the crystal. Most modern ATR accessories have a pressure clamp that will "click" or indicate when optimal pressure is achieved.

    • Initiate the sample scan using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Cleaning:

    • The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Apply an ATR correction (if available and necessary) to account for the wavelength-dependent depth of penetration of the IR beam. This makes the spectrum appear more like a traditional transmission spectrum.

    • Clean the ATR crystal and anvil thoroughly with isopropanol and a lint-free wipe to prepare for the next sample.

Conclusion

The infrared spectrum of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline is predicted to be rich in information, with several key diagnostic peaks confirming its complex structure. The definitive presence of a primary amine will be evidenced by a doublet in the 3500-3300 cm⁻¹ region. The aromatic and heteroaromatic nature of the molecule will produce a series of bands between 1650-1450 cm⁻¹, while the most intense feature in the spectrum is expected to be the C-F stretching vibration(s) between 1400-1000 cm⁻¹. By following the systematic interpretation workflow and utilizing the comparative data provided, researchers can confidently use IR spectroscopy to verify the identity and purity of this and structurally related compounds.

References

  • A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data.
  • Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology.
  • 2,5-Difluoroaniline. PubChem, National Institutes of Health. [Link]

  • Chaudhary J.
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
  • Infrared Spectroscopy. Illinois State University. [Link]

  • Ramalingam S, et al. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(1), 84-92. [Link]

  • FT-IR data of pyrimidine derivatives compounds.
  • How to Interpret IR Spectra. Chemistry Steps. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Coblentz, W.W. (1918). Infrared absorption spectra of some plant pigments. Scientific Papers of the Bureau of Standards, 14, 201-213.
  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),...
  • 2,5-difluoro-4-nitroaniline. PubChemLite. [Link]

  • (2R,4S,6S)-4-(2,4-difluoro-5-pyrimidin-5-ylphenyl)-6-(3,5-dimethyl-1,2-oxazol-4-yl)-1,3-thiazinan-2-amine. PubChem, National Institutes of Health. [Link]

  • Molecular structure and vibrational spectra of 2-[5-(4-chlorophenyl)-4,5- dihydro-1H-pyrazol-3-yl]phenol.
  • Zhang, Y., et al. (2022). Low-Frequency Vibrational Spectroscopy Characteristic of Pharmaceutical Carbamazepine Co-Crystals with Nicotinamide and Saccharin. Molecules, 27(11), 3456. [Link]

  • Vibrational Assignments of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl).

Sources

Strategic Sourcing of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline: A Comparative QC Framework

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, CMC Leads, Procurement Managers in Oncology Drug Development. Subject: CAS 1567475-01-3 | Key Intermediate for Larotrectinib (Vitrakvi)

Executive Summary: The "Hidden" Risks in Fluorinated Anilines

2,5-Difluoro-4-(pyrimidin-5-yl)aniline (CAS 1567475-01-3) is not a generic commodity; it is the structural anchor for Larotrectinib , a TRK inhibitor used in treating solid tumors with NTRK gene fusions.

In the marketplace, this intermediate appears in two primary distinct grades: Standard Chemical Grade (often used for early R&D) and Pharma-Intermediate Grade (optimized for GMP steps). While they may look identical on a basic Certificate of Analysis (CoA), their performance in downstream coupling (typically with a chiral pyrrolidine) differs catastrophically due to regioisomeric impurities and catalyst poisoning .

This guide objectively compares these grades, defines the "Silent Killers" in QC, and provides a self-validating testing protocol.

Comparative Analysis: Standard vs. Pharma Grade

The following table contrasts the typical specifications of market-available grades. Note that "Standard Grade" often omits critical metal and isomer data.

Table 1: Performance Specification Matrix
FeatureStandard Chemical Grade Pharma-Intermediate Grade (Recommended)Impact on Downstream Synthesis
Purity (HPLC) > 97.0%> 99.5%Lower purity leads to difficult purification of the final API, often requiring expensive prep-HPLC.
Regioisomer Content Not Specified (Risk: 1–3%)< 0.10% (Strictly Controlled)Critical: 2,4-difluoro or 2,6-difluoro isomers are nearly impossible to separate after the next coupling step.
Palladium (Pd) Not Specified (often >500 ppm)< 20 ppmHigh Pd residues cause "homocoupling" side reactions and fail ICH Q3D heavy metal limits.
Appearance Brown/Tan SolidOff-white/Pale Yellow CrystallineDark color indicates oxidation products (azo/azoxy dimers) that act as radical scavengers.
Water Content < 1.0%< 0.3%Excess water hydrolyzes sensitive acid chlorides used in the subsequent acylation step.
Primary Impurity Des-fluoro analogsNone detectedDes-fluoro analogs change the biological potency (IC50) of the final drug.

The "Why": Causality & Impurity Origins

To understand the QC criteria, we must visualize the synthesis. This molecule is typically made via a Suzuki-Miyaura coupling between 4-bromo-2,5-difluoroaniline and pyrimidine-5-boronic acid.

Mechanism of Impurity Generation
  • Regioisomers: Originate from impure starting material (2,5-difluoroaniline vs 2,4-difluoroaniline).

  • Protodeboronation: The boronic acid falls apart before coupling, leading to unreacted aniline.

  • Pd-Complexes: The nitrogen lone pair on the pyrimidine ring is an excellent ligand for Palladium, trapping the catalyst in the product.

ImpurityPathways SM1 4-Bromo-2,5-difluoroaniline Suzuki Suzuki Coupling (Base/Solvent/Heat) SM1->Suzuki Imp3 Impurity C: Regioisomer (2,4-Difluoro) SM1->Imp3 Contaminated Input SM2 Pyrimidine-5-boronic acid SM2->Suzuki Cat Pd Catalyst Cat->Suzuki Imp4 Impurity D: Pd-Amine Complex Cat->Imp4 Product Target Product (2,5-Difluoro-4-(pyrimidin-5-yl)aniline) Suzuki->Product Main Reaction Imp1 Impurity A: Homocoupling (Dimer) Suzuki->Imp1 Oxidative Coupling Imp2 Impurity B: Des-bromo (Protodehalogenation) Suzuki->Imp2 Reduction Side Rxn Product->Imp4 Metal Scavenging

Figure 1: Impurity genealogy in the Suzuki coupling synthesis of CAS 1567475-01-3. Note that Regioisomers (Impurity C) are inherited from starting materials and cannot be removed by simple recrystallization.

Validated Analytical Protocols (The "How")

Do not rely on vendor CoAs. The following protocols are self-validating systems designed to detect the specific flaws of this molecule.

Protocol A: Regioisomer Detection via 19F-NMR

Standard H-NMR is often insufficient to distinguish between the 2,5-difluoro and 2,4-difluoro patterns due to overlapping aromatic signals. Fluorine-19 NMR is mandatory.

  • Solvent: DMSO-d6 (prevents aggregation).

  • Standard: Trifluorotoluene (internal standard for quantitation).

  • Criteria:

    • 2,5-Difluoro pattern: Two distinct signals (approx -115 to -135 ppm range) with specific coupling constants (

      
      ).
      
    • Fail Criteria: Any extraneous peaks >0.1% integration in the -100 to -150 ppm range indicating isomer contamination.

Protocol B: High-Resolution HPLC for Pd-Complexes

Palladium often "hides" under the main peak or elutes as a broad shoulder.

  • Column: Phenyl-Hexyl stationary phase (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3 µm. Reason: The pi-pi interaction separates the pyrimidine ring variants better than standard C18.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: 254 nm (UV) and MS (SIM mode) looking for Mass+Pd isotopes.

  • Why this works: The Phenyl-Hexyl phase interacts with the electron-deficient fluorinated ring, pulling the regioisomers apart (Resolution > 1.5).

Protocol C: Genotoxic Impurity (PGI) Screen

Since this is an aniline derivative, it acts as a PGI structural alert.

  • Test: Ames Test (in silico or in vitro) is standard, but for purchasing, ensure the vendor certifies Nitro-precursor clearance .

  • Limit: < 10 ppm of residual nitro-compounds (if nitro-reduction route was used).

Strategic Purchasing Decision Matrix

Use this logic flow to categorize incoming batches.

QCDecision Start Incoming Batch CAS 1567475-01-3 Test1 19F-NMR Analysis Start->Test1 Decision1 Isomer Purity > 99.8%? Test1->Decision1 Test2 ICP-MS (Metal Screen) Decision1->Test2 Yes Reject REJECT / Return Decision1->Reject No (Isomers cannot be removed) Decision2 Pd < 20 ppm? Test2->Decision2 Test3 Loss on Drying (LOD) Decision2->Test3 Yes Reprocess Quarantine for Scavenger Treatment Decision2->Reprocess No (High Pd) Decision3 Water < 0.5%? Test3->Decision3 Approve APPROVE for GMP Synthesis Decision3->Approve Yes Decision3->Reprocess No (Dry it) Reprocess->Test2 After SiliaMetS Treatment

Figure 2: QC Decision Tree. Note that Isomer failure is a hard stop (Reject), whereas Pd or Water failure can sometimes be remediated in-house.

Conclusion & Recommendation

For the development of Larotrectinib or similar TRK inhibitors, the cost of "Standard Grade" 2,5-Difluoro-4-(pyrimidin-5-yl)aniline is a false economy. The downstream cost of removing regioisomers—or worse, failing clinical batch release due to unknown impurity spikes—far outweighs the premium for Pharma Grade material.

Final Recommendation:

  • Mandate 19F-NMR data from the vendor before shipping.

  • Reject batches with >20 ppm Palladium unless you have a validated metal scavenging step (e.g., Thiol-silica) in your process.

  • Use Phenyl-Hexyl columns for internal QC to see what standard C18 misses.

References

  • Larotrectinib Synthesis & Intermediates

    • Patent: Liu, D., et al. (2019). "Preparation Method and Intermediate of Larotrectinib." CN107987082B. Link

    • Patent: Brandhuber, B. J., et al. (2017). "Compounds for the treatment of TRK mediated diseases." US Patent 20170165267. Link

  • Suzuki-Miyaura Coupling Impurities

    • Review: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

    • Impurity Control: FDA Guidance for Industry. (2018).[3] "Elemental Impurities in Drug Products (ICH Q3D)." Link

  • Analytical Methodologies

    • Fluorine NMR: Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. Link

    • Genotoxic Impurities:[4] ICH M7(R1). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." Link

Sources

A Comparative Crystallographic Guide to 2,5-Difluoro-4-(pyrimidin-5-yl)aniline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the crystal structures of kinase inhibitors based on the 2,5-difluoro-4-(pyrimidin-5-yl)aniline scaffold. It is intended for researchers, medicinal chemists, and structural biologists engaged in the discovery and development of novel kinase inhibitors. By examining the structural intricacies of these compounds and their interactions with kinase targets, we aim to provide actionable insights for rational drug design.

The 2-anilinopyrimidine core is a well-established privileged scaffold in kinase inhibitor design, forming the foundation of numerous approved drugs. The specific substitution pattern of 2,5-difluoro-4-(pyrimidin-5-yl)aniline offers a unique combination of electronic and steric properties that can be exploited to achieve high potency and selectivity. This guide will delve into the crystallographic analysis of this class of compounds, comparing their binding modes and structural features with other notable kinase inhibitors.

The Strategic Importance of Crystal Structure Analysis in Kinase Inhibitor Design

Understanding the three-dimensional structure of a small molecule inhibitor bound to its protein target is paramount in modern drug discovery. Single-crystal X-ray diffraction (SCXRD) provides an atomic-level snapshot of this interaction, revealing crucial details that guide the optimization of lead compounds. For kinase inhibitors, this information is invaluable for:

  • Elucidating Binding Modes: Determining the precise orientation of the inhibitor within the ATP-binding pocket and identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

  • Structure-Activity Relationship (SAR) Elucidation: Correlating specific structural modifications with changes in binding affinity and inhibitory activity. This allows for a more rational and efficient exploration of chemical space.

  • Rational Design of Next-Generation Inhibitors: Leveraging structural insights to design new analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Understanding Resistance Mechanisms: Analyzing how mutations in the kinase domain affect inhibitor binding and contribute to drug resistance.

Experimental Workflow: From Synthesis to Structure

The journey from a designed molecule to a high-resolution crystal structure of its complex with a kinase involves a meticulous and often iterative process. The following workflow outlines the key stages:

experimental_workflow cluster_synthesis Chemical Synthesis & Purification cluster_protein Protein Expression & Purification cluster_crystallization Co-Crystallization cluster_diffraction X-ray Diffraction & Structure Solution Synthesis Synthesis of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline Derivative Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Complex Complex Formation (Protein + Inhibitor) Characterization->Complex Expression Kinase Expression (e.g., E. coli, Insect Cells) Purification_Protein Protein Purification (e.g., Affinity, Size-Exclusion Chromatography) Expression->Purification_Protein QC Quality Control (SDS-PAGE, Mass Spec) Purification_Protein->QC QC->Complex Screening Crystallization Screening (Vapor Diffusion) Complex->Screening Optimization Crystal Optimization Screening->Optimization Data_Collection X-ray Data Collection (Synchrotron) Optimization->Data_Collection Data_Processing Data Processing & Structure Solution Data_Collection->Data_Processing Refinement Model Building & Refinement Data_Processing->Refinement Analysis Analysis Refinement->Analysis Structural Analysis

Caption: Experimental workflow for the crystal structure determination of a kinase-inhibitor complex.

Causality in Experimental Choices
  • Protein Expression System: The choice of expression system (e.g., bacterial, insect, or mammalian cells) is dictated by the specific kinase, as post-translational modifications, which can be crucial for proper folding and activity, may be required.

  • Crystallization Method: Co-crystallization, where the protein and inhibitor are mixed prior to crystallization, is often the preferred method. However, if obtaining co-crystals is challenging, soaking pre-existing apo-protein crystals with a solution of the inhibitor can be an alternative strategy. The choice of crystallization conditions (precipitants, pH, temperature) is determined through extensive screening of hundreds of different conditions.

  • X-ray Source: Synchrotron radiation is typically used for data collection due to its high intensity and brilliance, which allows for the use of smaller crystals and results in higher resolution data.

Comparative Structural Analysis: 2,5-Difluoro-4-(pyrimidin-5-yl)aniline Derivatives vs. Other Kinase Inhibitors

While a specific crystal structure for a 2,5-difluoro-4-(pyrimidin-5-yl)aniline derivative in complex with a kinase is not publicly available at the time of this writing, we can infer its likely binding mode and structural features by analyzing closely related anilinopyrimidine inhibitors. For this comparative analysis, we will use the crystal structure of a 4-anilino-6-phenylpyrimidine derivative bound to Cyclin-Dependent Kinase 2 (CDK2) as a representative example and compare it with other prominent kinase inhibitors targeting different kinases.

Key Structural Features and Binding Interactions

The anilinopyrimidine scaffold typically binds to the hinge region of the kinase ATP-binding site, forming one or two crucial hydrogen bonds that mimic the interaction of the adenine base of ATP. The aniline moiety projects into a hydrophobic pocket, and substituents on this ring can be tailored to enhance potency and selectivity. The 2,5-difluoro substitutions on the aniline ring are expected to modulate the electronics and conformation of the molecule, potentially influencing its binding affinity and selectivity profile.

The pyrimidin-5-yl group at the 4-position of the aniline ring is a key feature. This group can form additional interactions with the solvent-exposed region of the ATP-binding site or with residues in the ribose-binding pocket, contributing to the overall binding affinity.

binding_modes cluster_kinase Kinase ATP-Binding Site cluster_inhibitors Inhibitor Scaffolds Hinge {Hinge Region | Forms H-bonds with inhibitor} Hydrophobic_Pocket_I Hydrophobic Pocket I Accommodates aniline ring Ribose_Pocket Ribose-Binding Pocket Potential interaction site Solvent_Front Solvent-Exposed Region Provides opportunities for selectivity Anilinopyrimidine 2-Anilinopyrimidine Hinge Binder Anilinopyrimidine:f1->Hinge H-bonds Anilinopyrimidine->Hydrophobic_Pocket_I Hydrophobic Interactions Anilinopyrimidine->Ribose_Pocket Potential Interactions Quinazoline 4-Anilinoquinazoline Hinge Binder Quinazoline:f1->Hinge H-bonds Quinazoline->Hydrophobic_Pocket_I Hydrophobic Interactions Pyrrolopyrimidine Pyrrolopyrimidine Hinge Binder Pyrrolopyrimidine:f1->Hinge H-bonds Pyrrolopyrimidine->Hydrophobic_Pocket_I Hydrophobic Interactions

Caption: Generalized binding mode of anilinopyrimidine-based kinase inhibitors.

Comparative Crystallographic Data

The following table summarizes key crystallographic data for selected anilinopyrimidine and related kinase inhibitors in complex with their respective targets. This allows for a direct comparison of their structural features and binding interactions.

Inhibitor ScaffoldPDB IDKinase TargetResolution (Å)Key Hinge Interactions (Residue)DFG Motif Conformation
4,6-Bis-anilino-pyrimidine1H00CDK21.60Leu83DFG-in
4-Anilino-pyrrolopyrimidine3ELJJNK11.80Met111DFG-in
Hypothetical 2,5-Difluoro-4-(pyrimidin-5-yl)aniline Derivative N/AVariousN/APredictedContext-dependent
Erlotinib (Anilinoquinazoline)1M17EGFR2.60Met769DFG-in
Sunitinib (Indolinone)4AGDVEGFR22.10Cys919DFG-out

Note: The data for the hypothetical derivative is predictive and serves as a basis for discussion.

Analysis of Binding Modes: Type I vs. Type II Inhibition

Kinase inhibitors are broadly classified based on their binding to the active (DFG-in) or inactive (DFG-out) conformation of the kinase.

  • Type I Inhibitors: These inhibitors bind to the active "DFG-in" conformation of the kinase, where the Asp-Phe-Gly (DFG) motif points into the active site. Most anilinopyrimidine inhibitors, including the representative CDK2 inhibitor (PDB: 1H00), are Type I inhibitors. They directly compete with ATP for binding.

  • Type II Inhibitors: These inhibitors bind to the inactive "DFG-out" conformation, where the DFG motif is flipped. This exposes an additional hydrophobic pocket adjacent to the ATP-binding site, which can be exploited to achieve greater selectivity. Sunitinib is a classic example of a Type II inhibitor.

The 2,5-difluoro-4-(pyrimidin-5-yl)aniline scaffold has the potential to be developed into either Type I or Type II inhibitors, depending on the nature of other substituents on the molecule. The flexibility of the aniline linkage allows for conformational adaptations that could favor binding to either the DFG-in or DFG-out state.

Conclusion and Future Directions

The crystal structure analysis of 2,5-difluoro-4-(pyrimidin-5-yl)aniline derivatives holds significant promise for the development of next-generation kinase inhibitors. By leveraging the structural insights gained from crystallographic studies of related anilinopyrimidine compounds, medicinal chemists can rationally design novel inhibitors with enhanced potency, selectivity, and improved pharmacological properties.

The key to success lies in a multidisciplinary approach that combines synthetic chemistry, structural biology, and computational modeling. The detailed experimental protocols and comparative analysis presented in this guide provide a solid foundation for researchers in this exciting field. Future work should focus on obtaining high-resolution crystal structures of these specific derivatives in complex with a diverse range of kinase targets to fully unlock their therapeutic potential.

References

  • Beattie, J.F., et al. (2003). Cyclin-Dependent Kinase 4 Inhibitors as a Treatment for Cancer. Part 1: Identification and Optimisation of Substituted 4,6-Bis Anilino Pyrimidines. Bioorganic & Medicinal Chemistry Letters, 13(17), 2955-2960. [Link]

  • Scapin, G., et al. (2009). Jnk1 complexed with a bis-anilino-pyrrolopyrimidine inhibitor. RCSB Protein Data Bank. [Link]

  • Stamos, J., Sliwkowski, M.X., & Eigenbrot, C. (2002). Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. [Link]

  • Sun, L., et al. (2012). Crystal structure of the VEGFR2 kinase domain in complex with Sunitinib. RCSB Protein Data Bank. [Link]

  • Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research, 103, 26-48. [Link]

  • Wodicka, L.M., et al. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & Biology, 17(11), 1241-1249. [Link]

Safety Operating Guide

Comprehensive Laboratory Disposal Guide: 2,5-Difluoro-4-(pyrimidin-5-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive, step-by-step logistical and safety guide for the proper laboratory disposal of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline.

As a Senior Application Scientist, I cannot overstate the importance of rigorous waste management when handling complex halogenated pharmaceutical intermediates. 2,5-Difluoro-4-(pyrimidin-5-yl)aniline is a specialized building block characterized by its fluorinated aromatic ring, a pyrimidine moiety, and an aniline group.

From a waste management perspective, this molecule presents a triad of challenges: the inherent toxicity of the aniline derivative, the environmental persistence of the pyrimidine structure, and the critical risk of hydrogen fluoride (HF) gas generation upon combustion. Proper disposal is not merely a regulatory formality; it is a self-validating system of environmental protection and laboratory safety.

Hazard Profile & Regulatory Classification

Before initiating any disposal protocol, it is essential to understand the physicochemical properties that dictate the compound's fate in a waste stream. Under the Resource Conservation and Recovery Act (RCRA), waste containing this compound is strictly regulated [1].

Table 1: Waste Characterization and Hazard Profile
ParameterSpecification / HazardCausal Implication for Disposal
Chemical Class Halogenated Aromatic AmineMust be segregated into "Halogenated Organic Waste" streams to prevent incompatible reactions and ensure proper incineration temperatures [2].
Thermal Decomposition Yields HF, NOx, and CO gasesIncineration must occur in a specialized rotary kiln equipped with high-efficiency caustic scrubbers to neutralize acid gases [3].
Toxicity Acute oral/dermal toxicity; potential methemoglobinemiaMandates strict use of PPE (nitrile/neoprene gloves, lab coat, safety goggles) during all waste transfer operations.
EPA Waste Designation Characteristic/Listed Halogenated Waste (40 CFR 261)Cannot be sewered or evaporated. Must be manifested and transported by a certified hazardous waste broker [1].

Step-by-Step Disposal Methodology

The following protocol outlines the institutional lifecycle of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline waste, from the point of generation to final destruction. Never attempt to chemically neutralize or treat this compound in the laboratory.

Phase 1: Point-of-Generation Segregation
  • The Protocol: Isolate all liquid and solid waste containing 2,5-Difluoro-4-(pyrimidin-5-yl)aniline exclusively into designated Halogenated Organic Waste containers.

  • The Causality: Mixing halogenated waste with non-halogenated solvents (like standard ethanol or acetone streams) drastically increases the cost of institutional disposal and violates RCRA segregation principles. Non-halogenated waste is often burned for energy recovery, whereas halogenated waste requires specialized, high-temperature destructive incineration to break the strong carbon-fluorine bonds without forming toxic dioxins or furans [2].

Phase 2: Containment and Hardware Selection
  • The Protocol: Use high-density polyethylene (HDPE) carboys or PTFE-lined amber glass bottles for waste collection. Ensure the container has a tightly fitting, screw-top cap.

  • The Causality: Anilines can permeate or degrade certain low-quality plastics over time. HDPE and PTFE provide chemical inertness. The container must remain vapor-tight to prevent the fugitive emission of toxic volatile organics into the laboratory atmosphere.

Phase 3: Satellite Accumulation Area (SAA) Management
  • The Protocol:

    • Place the primary waste container inside a secondary containment tray within a designated SAA (typically a chemical fume hood or a vented flammable storage cabinet).

    • Affix a standardized Hazardous Waste Tag immediately upon adding the first drop of waste. The tag must explicitly list "2,5-Difluoro-4-(pyrimidin-5-yl)aniline" and check the "Halogenated" and "Toxic" hazard boxes.

    • Keep the container closed at all times unless actively adding waste [4].

  • The Causality: EPA regulations (40 CFR 262.15) mandate that SAAs are strictly controlled to prevent accidental mixing and spills. Leaving a waste funnel in an open container is a direct regulatory violation and an inhalation hazard [4].

Phase 4: Institutional Transfer and Final Destruction
  • The Protocol: Once the container is 90% full, or reaches the institutional time limit (often 6 months), submit a waste pickup request to your Environmental Health and Safety (EHS) department.

  • The Causality: EHS acts as the legal intermediary, profiling the waste and transferring it to a permitted Treatment, Storage, and Disposal Facility (TSDF). The TSDF will subject the 2,5-Difluoro-4-(pyrimidin-5-yl)aniline to high-temperature incineration (>1000°C). The resulting exhaust is passed through a wet caustic scrubber (using NaOH or Ca(OH)2) to precipitate the dangerous fluoride ions as harmless calcium fluoride (CaF2), ensuring no HF gas reaches the atmosphere[3].

Waste Lifecycle Visualization

The following diagram illustrates the validated workflow for the safe handling and destruction of this fluorinated intermediate.

WasteWorkflow Gen 1. Waste Generation: 2,5-Difluoro-4-(pyrimidin-5-yl)aniline Seg 2. Segregation: Halogenated Organic Waste Stream Gen->Seg Cont 3. Containment: HDPE or PTFE-Lined Glass Seg->Cont Label 4. Labeling: EPA RCRA Compliant Tag Cont->Label SAA 5. SAA Storage: Secondary Containment in Hood Label->SAA EHS 6. Institutional Transfer: EHS Waste Broker Pickup SAA->EHS Inc 7. Final Destruction: High-Temp Incineration w/ Caustic Scrubber EHS->Inc

Validated lifecycle of halogenated aniline waste from laboratory generation to environmental neutralization.

References
  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI), National Institutes of Health. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available at:[Link]

Personal protective equipment for handling 2,5-Difluoro-4-(pyrimidin-5-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety, logistical, and operational protocols for handling 2,5-Difluoro-4-(pyrimidin-5-yl)aniline , a specialized fluorinated biaryl aniline intermediate often utilized in the synthesis of kinase inhibitors (e.g., TRK inhibitors like Larotrectinib analogs).

Due to the specific structural combination of a fluorinated aromatic amine and a nitrogen heterocycle, this compound must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate until full toxicological data proves otherwise.

Part 1: Critical Hazard Profile (SAR Analysis)

As a Senior Application Scientist, I do not rely solely on generic MSDS data. We must apply Structure-Activity Relationship (SAR) logic to predict hazards where specific data is sparse.

Hazard ClassRisk Assessment & Mechanism
Acute Toxicity (Oral/Dermal) High Risk. Aniline derivatives are known methemoglobinemia inducers (oxidizing hemoglobin to methemoglobin, causing cyanosis). The addition of two fluorine atoms typically increases lipophilicity, potentially enhancing dermal absorption rates compared to non-fluorinated anilines.
Skin/Eye Corrosivity Severe Irritant / Corrosive. Fluorinated anilines at the 2,5-position often exhibit higher acidity and reactivity. Direct contact can cause immediate, severe ocular damage and skin burns.
Pharmacological Activity Bioactive. The pyrimidin-5-yl moiety is a common "hinge-binder" in kinase inhibitors. Inhalation of dusts may trigger unintended biological signaling events (e.g., kinase inhibition) even at low doses.
Sensitization High Potential. Aromatic amines are frequent skin and respiratory sensitizers. Repeated exposure may lead to anaphylactic reactions.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. You must implement a "Barrier-within-a-Barrier" system.

Hand Protection (Double-Glove Protocol)
  • Inner Layer: Silver Shield / Laminate (EVOH) .

    • Reasoning: Aromatic amines can permeate standard nitrile gloves in minutes. Laminate provides >8 hours of breakthrough time.

  • Outer Layer: High-Modulus Nitrile (minimum 5 mil) .

    • Reasoning: Provides dexterity and mechanical protection for the inner laminate glove.

  • Protocol: Tape the inner glove to the lab coat sleeve; wear the outer glove over the cuff.

Respiratory Protection
  • Primary Control: Handling must occur inside a certified Chemical Fume Hood or Powder Containment Balance Enclosure .

  • Secondary PPE: If handling open powder outside an enclosure (not recommended) or during spill cleanup, use a PAPR (Powered Air Purifying Respirator) with HEPA/Organic Vapor cartridges.

    • Minimum Acceptable: Full-face respirator with P100/OV cartridges. Do not use N95 masks; they offer no protection against amine vapors.

Body & Eye Defense[1]
  • Suit: Tyvek® 800J or chemically impervious coveralls (Category III, Type 3/4). Avoid standard cotton lab coats which absorb and hold toxic liquids against the skin.

  • Eyes: Indirect-vented chemical goggles . Face shield required if pouring liquids.

Part 3: Operational Workflow & Containment

This workflow is designed to eliminate "path-of-travel" contamination.

SafeHandling cluster_safety Critical Control Points Start Receipt of Chemical (Inspect Seal Integrity) Storage Storage (2-8°C, Inert Gas, Desiccated) Start->Storage Log & Label Prep Preparation Area (Static-Dissipative Mat) Storage->Prep Transfer Sealed Container Weighing Weighing (Glovebox or HEPA Enclosure) Prep->Weighing Anti-Static Gun Use Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Dissolve Immediately Reaction Reaction Setup (Closed System) Solubilization->Reaction Cannula Transfer Waste Disposal (High-Temp Incineration) Reaction->Waste Quench & Segregate

Figure 1: Safe Handling Lifecycle. Note the emphasis on immediate solubilization to reduce dust hazards.

Step-by-Step Protocol

1. Weighing & Transfer (The Highest Risk Step)

  • Static Control: Fluorinated anilines are often fluffy, electrostatic solids. Use an ionizing fan or anti-static gun inside the balance enclosure to prevent powder scattering.

  • Technique: Never weigh directly onto paper. Use a tared vial. Cap the vial inside the enclosure before removing it.

  • Solvent Addition: If possible, add the reaction solvent directly to the weighing vial inside the hood to create a solution before transport. Solutions are significantly safer to handle than dry powders.

2. Reaction Setup

  • Glassware: Inspect for micro-cracks. Fluorinated intermediates can be costly; loss of containment is both a safety and financial risk.

  • Inert Atmosphere: Purge reaction vessels with Nitrogen or Argon. Anilines can oxidize, forming dark, tarry impurities that are difficult to characterize and clean.

3. Decontamination

  • Surface Cleaning: Wipe all surfaces with a 10% Surfactant/Methanol solution followed by water. Do not use bleach initially, as it may react with amine residues to form chloramines.

  • Tool Cleaning: Rinse spatulas/glassware with acetone inside the hood, collecting the rinse as hazardous waste.

Part 4: Emergency Response & Disposal

Exposure Response
  • Inhalation: Move to fresh air immediately. Alert medical personnel to potential Methemoglobinemia. (Standard treatment often involves Methylene Blue, but this is a medical decision).

  • Skin Contact: Drench with water for 15 minutes. Do not scrub (scrubbing increases absorption). Discard contaminated clothing immediately; do not attempt to wash and reuse.

Disposal Protocol
  • Segregation: Segregate as "Toxic Organic - Halogenated" .

  • Labeling: Clearly mark containers with "Fluorinated Aniline Derivative - High Toxicity".

  • Destruction: Must be disposed of via High-Temperature Incineration (with scrubber for HF gas generation). Do not dispose of down the drain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 2,5-Difluoroaniline (Structural Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Aromatic Amines and Methemoglobinemia Risks.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Safety and Health Topics: Hazardous Drugs. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。